2,4,6-Tri-tert-butylphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.33e-04 msoluble in most organic solventsinsoluble in alkalis; soluble in ethanol, acetone, carbon tetrachloridein water, 35 mg/l at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14459. Its Medical Subject Headings (MeSH) category is 1. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tritert-butylphenol | |
|---|---|---|
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InChI |
InChI=1S/C18H30O/c1-16(2,3)12-10-13(17(4,5)6)15(19)14(11-12)18(7,8)9/h10-11,19H,1-9H3 | |
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InChI Key |
PFEFOYRSMXVNEL-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
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Molecular Formula |
C18H30O | |
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DSSTOX Substance ID |
DTXSID2021311 | |
| Record name | 2,4,6-Tris(tert-butyl)phenol | |
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Molecular Weight |
262.4 g/mol | |
| Source | PubChem | |
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Physical Description |
Liquid; Other Solid, Solid; [HSDB] Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Phenol, 2,4,6-tris(1,1-dimethylethyl)- | |
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| Record name | 2,4,6-Tri-tert-butylphenol | |
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Boiling Point |
278 °C | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
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Flash Point |
130.00 °C (266.00 °F) (closed cup) | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
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Solubility |
Soluble in most organic solvents, Insoluble in alkalis; soluble in ethanol, acetone, carbon tetrachloride, In water, 35 mg/L at 25 °C | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
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Density |
0.864 g/cu cm at 27 °C | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
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Vapor Pressure |
0.000661 [mmHg], 6.61X10-4 mm Hg at 25 °C | |
| Record name | 2,4,6-Tri-tert-butylphenol | |
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| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
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Color/Form |
Crystals from alcohol, petroleum ether | |
CAS No. |
732-26-3 | |
| Record name | 2,4,6-Tri-tert-butylphenol | |
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| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
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| Record name | Phenol, 2,4,6-tris(1,1-dimethylethyl)- | |
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| Record name | 2,4,6-Tris(tert-butyl)phenol | |
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| Record name | 2,4,6-tri-tert-butylphenol | |
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| Record name | 2,4,6-TRI-TERT-BUTYLPHENOL | |
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| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
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Melting Point |
131 °C | |
| Record name | 2,4,6-Tris(1,1-dimethylethyl)phenol | |
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Foundational & Exploratory
2,4,6-Tri-tert-butylphenol: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the physical and chemical properties of 2,4,6-Tri-tert-butylphenol (TTBP), a sterically hindered phenolic compound. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, outlines experimental methodologies, and illustrates key chemical transformations.
Core Physical and Chemical Properties
This compound is a white crystalline solid at room temperature.[1][2] It is readily soluble in many organic solvents but insoluble in aqueous or alcoholic alkaline solutions.[1][3] The sterically hindered nature of the three tert-butyl groups symmetrically substituting the phenol (B47542) ring confers unique properties to this molecule.[1]
Physical Properties
A summary of the key physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₈H₃₀O | [4] |
| Molecular Weight | 262.43 g/mol | [4] |
| Melting Point | 125-131 °C | [5] |
| Boiling Point | 277-278 °C | [5] |
| Density | 0.864 g/cm³ at 27 °C | |
| Solubility in Water | Insoluble; 0.512 mg/L at 20 °C (QSAR derived), 35 mg/L | [1][6] |
| log Kow (Octanol-Water Partition Coefficient) | 6.06 | |
| Vapor Pressure | 0.000661 mmHg | |
| pKa | 12.19 |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Data Points | Reference(s) |
| ¹H NMR (CDCl₃, 300 MHz) | δ 7.21 (s, 2H, Ar-H), 5.02 (s, 1H, OH), 1.45 (s, 18H, p-(t-Bu)₂), 1.30 (s, 9H, o-t-Bu) | [4] |
| ¹³C NMR (CDCl₃, 25.16 MHz) | δ 151.34, 141.39, 134.94, 121.82, 34.54, 31.72, 30.43 | [7] |
| Infrared (IR) | Vapor Phase Spectrum Available | [8] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) at m/z 262 | |
| UV-Vis | Data available in NIST Chemistry WebBook |
Chemical Synthesis and Reactions
The primary synthesis route for this compound involves the acid-catalyzed alkylation of phenol with isobutylene (B52900) or methyl tert-butyl ether.[1][9]
References
- 1. ospar.org [ospar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. rsc.org [rsc.org]
- 4. This compound(732-26-3) 1H NMR spectrum [chemicalbook.com]
- 5. dra4.nihs.go.jp [dra4.nihs.go.jp]
- 6. This compound - Coastal Wiki [coastalwiki.org]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. epa.gov [epa.gov]
An In-depth Technical Guide to 2,4,6-Tri-tert-butylphenol (CAS: 732-26-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) is a sterically hindered phenolic compound with the CAS number 732-26-3. Its unique molecular architecture, characterized by three bulky tert-butyl groups symmetrically positioned around the phenolic hydroxyl group, imparts distinct chemical and physical properties. Primarily known for its role as a highly effective antioxidant and stabilizer in various industrial applications, recent scientific investigations have unveiled its potential biological activities, making it a molecule of growing interest for researchers in chemistry, toxicology, and drug development. This technical guide provides a comprehensive overview of the synthesis, properties, mechanisms of action, and biological implications of 2,4,6-TTBP, with a focus on quantitative data and detailed experimental methodologies.
Chemical and Physical Properties
2,4,6-TTBP is a white solid at room temperature, soluble in many organic solvents but not in aqueous or alcoholic alkaline solutions.[1] Its sterically hindered nature prevents the typical color reaction with iron(III) chloride that is characteristic of many phenols.[1]
| Property | Value | Reference(s) |
| CAS Number | 732-26-3 | [1] |
| Molecular Formula | C₁₈H₃₀O | [1] |
| Molar Mass | 262.437 g/mol | [1] |
| Melting Point | 125-130 °C | [2] |
| Boiling Point | 277 °C | [2] |
| Oral LD50 (Rat) | 1670 mg/kg | [1] |
| Dermal LD50 (Rat) | >2000 mg/kg | [3] |
Synthesis and Reactions
Synthesis
The most common method for synthesizing this compound is through the acid-catalyzed Friedel-Crafts alkylation of phenol (B47542).[1] This electrophilic aromatic substitution reaction can be performed using isobutylene (B52900) or methyl tert-butyl ether as the alkylating agent with a strong acid catalyst such as sulfuric acid.[1]
This protocol is adapted from a procedure described for an undergraduate organic chemistry laboratory, demonstrating a robust and high-yielding synthesis.[4]
Materials:
-
Phenol
-
Concentrated Sulfuric Acid
-
Isobutylene gas
-
An appropriate reaction vessel (e.g., a three-necked flask) equipped with a gas inlet tube, a stirrer, and a condenser.
Procedure:
-
Charge the reaction vessel with phenol and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 50-60°C with continuous stirring.
-
Introduce a steady stream of isobutylene gas into the reaction mixture. The absorption of the gas will be noticeable.
-
Maintain the reaction temperature between 50-60°C throughout the addition of isobutylene. The reaction is exothermic and may require cooling to maintain the desired temperature range.
-
Continue the reaction until the theoretical amount of isobutylene has been absorbed.
-
Upon completion, the reaction mixture can be worked up by pouring it into water and separating the organic layer.
-
The crude product can be purified by distillation under reduced pressure, followed by recrystallization from a suitable solvent such as ethanol (B145695) to yield white crystals of this compound.
Yields of up to 90% have been reported for this type of reaction.[1] By-products of incomplete alkylation, such as 2,4-di-tert-butylphenol (B135424) and 4-tert-butylphenol, can also be formed.[1]
Key Reactions: Oxidation to the Phenoxy Radical
A hallmark chemical property of 2,4,6-TTBP is its facile one-electron oxidation to the highly stable 2,4,6-tri-tert-butylphenoxy radical.[1] This radical is intensely deep blue and is stable for weeks at room temperature due to the steric hindrance provided by the bulky tert-butyl groups, which prevent dimerization.[1] This oxidation can be achieved using various oxidizing agents, such as potassium ferricyanide (B76249) in an alkaline solution.[1]
This protocol is a modification of a literature procedure.[5]
Materials:
-
This compound
-
1M Sodium Hydroxide (NaOH) solution
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Diethyl ether
-
Acetonitrile
-
Swivel-frit apparatus
Procedure:
-
Dissolve this compound (1.25 g, 4.76 mmol) in 80 mL of benzene in a swivel-frit apparatus.
-
Add 15 mL of 1M NaOH solution.
-
Degas the solution using two freeze-pump-thaw cycles.
-
Freeze the solution again and add potassium ferricyanide (3.94 g, 11.97 mmol).
-
Perform another freeze-pump-thaw cycle.
-
Allow the reaction mixture to warm to room temperature and stir for two hours under a nitrogen atmosphere.
-
Remove the solvent in vacuo.
-
Add 100 mL of diethyl ether via vacuum transfer to the flask and filter the solution.
-
Remove the diethyl ether from the filtrate in vacuo to yield a dark blue powder.
-
Redissolve the powder in approximately 100 mL of acetonitrile.
-
Grow dark blue crystals of the phenoxy radical overnight in the dark at -30 °C. A yield of 56% has been reported.[5]
Spectroscopic Data
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.21 (s, 2H, Ar-H), 5.02 (s, 1H, OH), 1.45 (s, 18H, 2,6-di-tert-butyl), 1.30 (s, 9H, 4-tert-butyl)[6] |
| ¹³C NMR (CDCl₃, 25.16 MHz) | δ (ppm): 151.34, 141.39, 134.94, 121.82, 34.54, 31.72, 30.43[6] |
| Mass Spectrometry (GC-MS) | m/z: 262 (M+), 247 (M-15)[6] |
Mechanism of Action and Applications
Antioxidant Mechanism
The primary industrial application of 2,4,6-TTBP is as an antioxidant in fuels, lubricants, and polymers.[7] Its efficacy stems from its sterically hindered phenolic group.[7] It readily donates the hydrogen atom from its hydroxyl group to scavenge free radicals (R•), terminating oxidative chain reactions.[7] The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, which prevent it from initiating further oxidation.[7]
Industrial Applications
-
Fuels and Lubricants: 2,4,6-TTBP is used to prevent the formation of sludge and varnish, ensuring the stability and performance of fuels and lubricating oils.[7]
-
Polymers and Elastomers: It enhances the thermal and oxidative stability of plastics and rubbers, improving their longevity and resistance to degradation.[7]
-
Chemical Intermediate: It serves as a starting material for the synthesis of other valuable compounds, such as the antioxidant 2,6-di-tert-butyl-4-methoxyphenol.[1]
Biological Activity and Toxicological Profile
While extensively used in industrial settings, the biological effects of 2,4,6-TTBP are an area of active research, particularly for professionals in drug development and toxicology.
Toxicological Data
| Toxicological Endpoint | Species | Route | Value | Reference(s) |
| Acute LD50 | Rat | Oral | 1670 mg/kg | [1] |
| Acute LD50 | Rat | Dermal | >2000 mg/kg | [3] |
| Chronic Toxicity | Rat | Oral (diet) | Liver injury, focal necrosis, microcytic anemia at 100, 300, and 1000 ppm | [7] |
Chronic exposure to 2,4,6-TTBP in rats has been shown to cause liver injury, characterized by focal necrosis and microcytic anemia, with females being more severely affected than males.[7] No neoplastic responses were observed in these studies.[7]
Cytotoxicity
2,4,6-TTBP has demonstrated cytotoxic activity against human oral tumor cell lines (HSC-2, HSG).[1] Interestingly, its cytotoxicity was significantly enhanced by visible light irradiation, suggesting a potential for photodynamic activity.[1]
Endocrine Disruption: Retinoid X Receptor (RXR) Activation
Recent studies have identified 2,4,6-TTBP as a potent activator of Retinoid X Receptors (RXRs).[8] RXRs are nuclear receptors that play a crucial role in regulating a wide range of physiological processes, including development, metabolism, and cell differentiation, by forming heterodimers with other nuclear receptors such as the thyroid hormone receptor (TR) and peroxisome proliferator-activated receptor (PPAR).[9][10]
Activation of RXR by xenobiotics like 2,4,6-TTBP is a significant finding for drug development and toxicology, as it indicates potential endocrine-disrupting activity. One study predicted and confirmed through receptor activation assays that 2,4,6-TTBP is a more potent activator of RXRα than its well-studied analogue, 2,4-di-tert-butylphenol.[11] This activation can potentiate the signaling of RXR's partner receptors, such as the thyroid hormone receptor.[8]
While a specific protocol for 2,4,6-TTBP is not detailed in the literature, the following is an adapted, general protocol for a reporter gene assay, based on methodologies used for the analogous compound 2,4-di-tert-butylphenol, to assess RXR activation.
Materials:
-
A suitable mammalian cell line (e.g., COS-7 or HEK293T).
-
Expression plasmids for RXRα and a reporter gene under the control of an RXR-responsive element (e.g., luciferase).
-
A control plasmid for transfection efficiency normalization (e.g., β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
This compound stock solution in a suitable solvent (e.g., DMSO).
-
A known RXR agonist as a positive control (e.g., 9-cis-retinoic acid).
-
Lysis buffer and luciferase assay substrate.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Seed the cells in a multi-well plate. Co-transfect the cells with the RXRα expression plasmid, the reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After transfection, replace the medium with fresh medium containing various concentrations of 2,4,6-TTBP, the positive control, and a vehicle control (solvent only).
-
Incubation: Incubate the cells for 24-48 hours.
-
Cell Lysis and Assay: Lyse the cells and measure the luciferase activity using a luminometer. Measure the β-galactosidase activity to normalize for transfection efficiency.
-
Data Analysis: Express the results as fold activation over the vehicle control.
Conclusion
This compound is a compound of significant industrial importance due to its potent antioxidant properties. Its synthesis is well-established, and its mechanism of action as a radical scavenger is well-understood. For researchers and professionals in drug development, the emerging biological activities of 2,4,6-TTBP, particularly its role as a potent activator of the Retinoid X Receptor, present both a potential toxicological concern and an avenue for therapeutic exploration. Further research is warranted to fully elucidate its biological signaling pathways and to assess its potential as a modulator of nuclear receptor function in health and disease. This guide provides a foundational understanding of this multifaceted molecule to aid in future scientific endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Widely used plastic chemicals activate retinoid-X-receptor, scientists find | Food Packaging Forum [foodpackagingforum.org]
- 8. An in silico to in vivo approach identifies retinoid-X receptor activating tert-butylphenols used in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. beatinggoliath.eu [beatinggoliath.eu]
Synthesis of 2,4,6-Tri-tert-butylphenol: A Comprehensive Technical Guide to Friedel-Crafts Alkylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis of 2,4,6-tri-tert-butylphenol, a sterically hindered phenol (B47542) of significant interest in industrial and pharmaceutical applications. The primary focus is on the Friedel-Crafts alkylation of phenol, a cornerstone of electrophilic aromatic substitution. This document details the underlying reaction mechanisms, presents various experimental protocols utilizing common alkylating agents—isobutylene (B52900), tert-butanol (B103910), and methyl tert-butyl ether—and offers a comparative analysis of these methods through structured data tables. Furthermore, this guide includes detailed purification techniques and visual representations of the synthetic workflow to aid in laboratory-scale and process development endeavors.
Introduction
This compound (TTBP) is a valuable organic compound characterized by the presence of three bulky tert-butyl groups attached to the phenol ring. This extensive steric hindrance imparts unique chemical properties, most notably its role as a highly effective and persistent antioxidant.[1] Its applications span from being a stabilizer in plastics and fuels to a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals.
The most prevalent and industrially viable method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol. This class of reaction involves the electrophilic substitution of hydrogen atoms on the aromatic ring with alkyl groups. The selection of the alkylating agent and the catalyst is paramount in directing the reaction towards the desired tri-substituted product while minimizing the formation of mono- and di-substituted byproducts.[2]
This guide will systematically dissect the Friedel-Crafts alkylation approach to TTBP synthesis, providing researchers and drug development professionals with a robust understanding of the theoretical and practical aspects of this important transformation.
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts alkylation of phenol proceeds via an electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Brønsted or Lewis acid. The catalyst's role is to generate a carbocation from the alkylating agent, which then acts as the electrophile.
In the context of synthesizing this compound, the tert-butyl carbocation ((CH₃)₃C⁺) is the key electrophilic intermediate. This stable tertiary carbocation is readily formed from isobutylene, tert-butanol, or methyl tert-butyl ether in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or a Lewis acid like aluminum chloride (AlCl₃).
The reaction mechanism can be summarized in the following steps:
-
Formation of the Electrophile: The acid catalyst protonates the alkylating agent (isobutylene or the oxygen atom in tert-butanol and MTBE), leading to the formation of the tert-butyl carbocation.
-
Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the tert-butyl carbocation. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to the initial formation of 2-tert-butylphenol (B146161) and 4-tert-butylphenol.
-
Rearomatization: The resulting carbocation intermediate (arenium ion) loses a proton to restore the aromaticity of the ring.
-
Polyalkylation: The mono- and di-substituted phenols are more nucleophilic than phenol itself and readily undergo further alkylation until the sterically hindered this compound is formed.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound using three different alkylating agents.
Synthesis using Isobutylene
This protocol is adapted from a literature procedure and provides a robust method for the synthesis of this compound.
Materials:
-
Phenol
-
Concentrated Sulfuric Acid (98%)
-
Isobutylene gas
-
Methanol
-
Reaction flask with a gas inlet tube, stirrer, and thermometer
Procedure:
-
In a suitable reaction flask, place 94 g (1.0 mol) of molten phenol.
-
With vigorous stirring, slowly add 5 ml of concentrated sulfuric acid.
-
Heat the mixture to 50-60°C.
-
Bubble isobutylene gas through the stirred mixture at a rate that allows for its absorption. Maintain the temperature at 50-60°C throughout the addition. The total amount of isobutylene to be absorbed is 168 g (3.0 mol).
-
After the addition of isobutylene is complete, continue stirring for 30 minutes at 50-60°C.
-
Cool the reaction mixture to room temperature. The product will solidify.
-
Break up the solid mass and add 200 ml of methanol.
-
Filter the solid product and wash it with cold methanol.
-
The crude product can be purified by recrystallization from ethanol (B145695) or by melt crystallization. The melting point of the pure product is 129-130°C.
Synthesis using tert-Butanol
This method utilizes tert-butanol as the alkylating agent, which is a liquid and can be easier to handle than gaseous isobutylene.
Materials:
-
Phenol
-
tert-Butanol
-
Concentrated Sulfuric Acid (98%) or a solid acid catalyst (e.g., Amberlyst-15)
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 9.4 g (0.1 mol) of phenol in 50 mL of toluene, add 29.6 g (0.4 mol) of tert-butanol.
-
Cool the mixture in an ice bath and slowly add 10 mL of concentrated sulfuric acid.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat at 50°C for 4 hours.
-
Cool the reaction mixture and pour it into 100 mL of ice-water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution until the washings are neutral.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the toluene under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from a suitable solvent like ethanol or hexane.
Synthesis using Methyl tert-Butyl Ether (MTBE)
MTBE can also serve as a source of the tert-butyl group in the presence of a strong acid.
Materials:
-
Phenol
-
Methyl tert-butyl ether (MTBE)
-
Concentrated Sulfuric Acid (98%)
-
Diethyl ether
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 9.4 g (0.1 mol) of phenol in 50 mL of MTBE.
-
Cool the solution in an ice bath and slowly add 5 mL of concentrated sulfuric acid with stirring.
-
After the addition, allow the reaction to proceed at room temperature for 24 hours.
-
Pour the reaction mixture into 100 mL of cold water and extract with 3 x 50 mL of diethyl ether.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by recrystallization. A reported yield for this method is 69%.[2]
Data Presentation
The following table summarizes the quantitative data from various synthetic approaches to this compound.
| Alkylating Agent | Catalyst | Phenol:Alkylating Agent (molar ratio) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Isobutylene | H₂SO₄ | 1 : 3 | 50-60 | Not specified | Good | |
| tert-Butanol | H₂SO₄ | 1 : 4 | 50 | 4 h | Moderate | General Protocol |
| Methyl tert-Butyl Ether | H₂SO₄ | 1 : (excess) | Room Temp. | 24 h | 69 | [2] |
| Isobutylene | Various | Not specified | Not specified | Not specified | up to 90 | [2] |
Experimental Workflow and Purification
The general workflow for the synthesis and purification of this compound is depicted below.
Purification
The primary impurities in the synthesis of this compound are the less-alkylated phenols: 4-tert-butylphenol, 2,4-di-tert-butylphenol, and 2,6-di-tert-butylphenol.[2] The crude product is typically a solid and can be effectively purified by recrystallization or melt crystallization.
Recrystallization: A common method for purification involves dissolving the crude product in a hot solvent in which it is soluble, and then allowing it to cool slowly. The desired compound will crystallize out, leaving the impurities in the solution. Suitable solvents for the recrystallization of this compound include ethanol, methanol, and hexane.
Melt Crystallization: For larger scale or higher purity requirements, melt crystallization can be employed. This technique involves melting the crude product and then slowly cooling it to induce crystallization of the pure compound.[3] This method avoids the use of solvents.
Conclusion
The Friedel-Crafts alkylation of phenol is a versatile and efficient method for the synthesis of this compound. The choice of alkylating agent and reaction conditions allows for the optimization of yield and purity. This guide has provided a detailed overview of the reaction mechanism, comprehensive experimental protocols, and a comparative analysis of different synthetic routes. The presented workflows and purification strategies offer practical guidance for researchers and professionals in the chemical and pharmaceutical industries, facilitating the successful synthesis of this important sterically hindered phenol.
References
- 1. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
Spectroscopic Profile of 2,4,6-Tri-tert-butylphenol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Tri-tert-butylphenol, a sterically hindered phenol (B47542) of significant interest in various fields, including antioxidant chemistry and as a building block in organic synthesis. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.21 | s | 2H | Aromatic H |
| 5.02 | s | 1H | Phenolic OH |
| 1.45 | s | 18H | para-tert-butyl H |
| 1.30 | s | 9H | ortho-tert-butyl H |
Solvent: CDCl₃, Frequency: 300 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 151.34 | C-OH (C1) |
| 141.39 | Aromatic C-ortho (C2, C6) |
| 134.94 | Aromatic C-para (C4) |
| 121.82 | Aromatic CH (C3, C5) |
| 34.54 | Quaternary C of tert-butyl (ortho) |
| 31.72 | Quaternary C of tert-butyl (para) |
| 30.43 | CH₃ of tert-butyl |
Solvent: CDCl₃, Frequency: 25.16 MHz[1]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3640 | Sharp, Weak | Free O-H stretch |
| ~2960 | Strong | C-H stretch (in tert-butyl groups) |
| ~1600, ~1480 | Medium | C=C aromatic ring stretch |
| ~1430 | Medium | C-H bend (in tert-butyl groups) |
| ~1240 | Strong | C-O stretch (phenol) |
Note: The exact position of the O-H stretch is sensitive to concentration and solvent due to hydrogen bonding.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 262 | Moderate | [M]⁺ (Molecular Ion) |
| 247 | High | [M - CH₃]⁺ |
| 57 | High | [C(CH₃)₃]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers and can be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
Vortex mixer
-
NMR Spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of CDCl₃ containing TMS.
-
Securely cap the vial and vortex until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard single-pulse sequence.
-
Typical parameters: spectral width of -2 to 12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 0 to 220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and 1024 or more scans depending on the sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Materials:
-
This compound
-
Potassium bromide (KBr), IR grade
-
Mortar and pestle
-
Hydraulic press with a pellet-forming die
-
FT-IR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr to remove any moisture.
-
In a clean mortar, grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of KBr.
-
Transfer the finely ground powder to the pellet-forming die.
-
Apply pressure using the hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption peaks.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound
-
Suitable volatile solvent (e.g., methanol (B129727) or dichloromethane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent.
-
-
Instrument Setup and Data Acquisition:
-
Set up the GC with an appropriate column (e.g., a non-polar column like DB-5ms).
-
Set the GC oven temperature program to ensure good separation and peak shape.
-
Set the MS to operate in Electron Ionization (EI) mode with a standard electron energy of 70 eV.
-
Set the mass analyzer to scan over a suitable m/z range (e.g., 40-400 amu).
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
-
Data Processing:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
An In-depth Technical Guide to the Solubility of 2,4,6-Tri-tert-butylphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4,6-Tri-tert-butylphenol, a sterically hindered phenol (B47542) with significant applications as an antioxidant and stabilizer in various industries. Understanding its solubility is critical for formulation development, chemical synthesis, and analytical method design. This document consolidates available solubility data, presents a detailed experimental protocol for its determination, and visualizes the logical workflow for solubility assessment.
Introduction to this compound
This compound (TTBP) is a white crystalline solid characterized by the chemical formula C₁₈H₃₀O. Its structure consists of a phenol ring substituted with three bulky tert-butyl groups at the 2, 4, and 6 positions. This significant steric hindrance profoundly influences its chemical reactivity and physical properties, including its solubility profile.[1] TTBP is widely recognized for its antioxidant properties, functioning as a free-radical scavenger in various applications, including fuels, lubricants, and polymers.[1]
Solubility Profile of this compound
This compound exhibits a lipophilic nature, rendering it practically insoluble in aqueous solutions but soluble in many organic solvents.[1][2] The large nonpolar hydrocarbon portion of the molecule dictates its preferential solubility in organic media. While qualitative descriptions of its solubility are abundant, specific quantitative data in a wide range of organic solvents is not extensively documented in publicly available literature.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound. The scarcity of precise numerical values highlights a significant data gap in the existing literature.
| Solvent | Chemical Class | Solubility | Temperature (°C) |
| Water | Aqueous | 35 mg/L[2][3] | 25 |
| Methanol | Alcohol | Soluble | Not Specified |
| Ethanol | Alcohol | Soluble[2][4] | Not Specified |
| Acetone | Ketone | Soluble[2][4] | Not Specified |
| Carbon Tetrachloride | Halogenated Hydrocarbon | Soluble[2] | Not Specified |
| Chloroform | Halogenated Hydrocarbon | Slightly Soluble[5][6] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Slightly Soluble (Sonication may be required)[5][6] | Not Specified |
| n-Hexane | Alkane | Soluble (Used for recrystallization) | Not Specified |
Note: The term "Soluble" is based on qualitative statements found in the cited literature and does not imply a specific quantitative value. Researchers requiring precise solubility data are encouraged to determine it experimentally using the protocol outlined in this guide.
Experimental Protocol for Solubility Determination
The following section details a robust and widely accepted methodology for determining the solubility of a compound like this compound. The protocol is based on the shake-flask method, a standard for measuring thermodynamic (equilibrium) solubility.[7][8][9]
Principle
An excess amount of the solid this compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Glass vials with screw caps (B75204) or sealed ampoules
-
Shaking incubator or a constant temperature water bath with an orbital shaker
-
Centrifuge (optional, for enhancing solid-liquid separation)
-
Syringe filters (chemically compatible with the solvent and with a pore size of 0.45 µm or smaller)
-
Volumetric flasks and pipettes
-
Analytical balance (readable to at least 0.1 mg)
-
A validated analytical instrument for quantification (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), or UV-Vis Spectrophotometer)
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed glass vial. The excess solid should be clearly visible to ensure that a saturated solution is achieved.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator or a water bath shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples at a constant speed for a predetermined period to allow the system to reach equilibrium. A preliminary experiment is recommended to determine the time required to reach equilibrium (e.g., testing at 24, 48, and 72 hours).[10]
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to facilitate the settling of the excess solid.[10]
-
Alternatively, centrifugation of the sealed vials at the experimental temperature can be employed to achieve a clear separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any remaining microscopic solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method to determine the concentration of this compound.
-
-
Data Reporting:
-
The solubility should be determined from at least three replicate experiments.
-
Report the average solubility in appropriate units (e.g., g/100 mL, mg/L, or mol/L) along with the standard deviation and the experimental temperature.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical steps involved in the experimental determination of solubility and a general decision-making process for solubility studies.
Caption: A step-by-step workflow for the experimental determination of solubility.
Caption: A decision-making diagram for obtaining solubility data.
Conclusion
This technical guide has consolidated the currently available information on the solubility of this compound in organic solvents. While it is qualitatively understood to be soluble in many common organic solvents and insoluble in water, there is a clear absence of comprehensive quantitative solubility data in the scientific literature. The detailed experimental protocol provided, based on the established shake-flask method, offers a reliable framework for researchers to generate precise and accurate solubility data for this compound in solvents pertinent to their specific research and development needs. The generation of such data would be a valuable contribution to the broader scientific community.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Page loading... [guidechem.com]
- 5. 732-26-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound CAS#: 732-26-3 [m.chemicalbook.com]
- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 8. enamine.net [enamine.net]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. benchchem.com [benchchem.com]
2,4,6-Tri-tert-butylphenol phenoxy radical formation and stability
An In-depth Technical Guide to the Formation and Stability of the 2,4,6-Tri-tert-butylphenol Phenoxy Radical
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (TTBP) is a sterically hindered phenolic compound renowned for its ability to form a remarkably stable phenoxy radical. This stability, conferred by the bulky tert-butyl groups at the ortho and para positions, makes the 2,4,6-tri-tert-butylphenoxy radical an ideal model system for studying the kinetics and thermodynamics of antioxidant action and other radical-mediated processes. Its distinct deep-blue color allows for easy spectrophotometric monitoring. This guide provides a comprehensive overview of the formation, stability, and key characteristics of this important radical species, including detailed experimental protocols and quantitative data.
Formation of the 2,4,6-Tri-tert-butylphenoxy Radical
The 2,4,6-tri-tert-butylphenoxy radical is generated through the one-electron oxidation of its parent phenol (B47542), this compound. This process involves the abstraction of the hydrogen atom from the phenolic hydroxyl group.
Oxidation Reaction
The primary mechanism of formation is the hydrogen atom transfer (HAT) from the phenolic hydroxyl group to an oxidizing agent or another radical species. The sterically hindered nature of TTBP allows it to efficiently scavenge free radicals, thereby terminating degradative chain reactions, a key aspect of its antioxidant functionality.[1]
dot
Caption: Formation of the 2,4,6-tri-tert-butylphenoxy radical.
Common Oxidizing Agents
Several oxidizing agents can be employed for the generation of the 2,4,6-tri-tert-butylphenoxy radical in a laboratory setting. A common and effective method involves the use of potassium ferricyanide (B76249) in an alkaline solution.[2] Other methods include electrochemical oxidation.[2] In an alkaline medium, the phenolate (B1203915) anion is first formed, which is then oxidized to the phenoxy radical.[2]
Stability of the 2,4,6-Tri-tert-butylphenoxy Radical
The remarkable stability of the 2,4,6-tri-tert-butylphenoxy radical is its most defining characteristic. This stability can be attributed to two main factors:
-
Steric Hindrance: The three bulky tert-butyl groups surrounding the oxygen atom physically obstruct dimerization and other reactions that would typically lead to the rapid decay of less hindered phenoxy radicals.
-
Resonance Delocalization: The unpaired electron is delocalized over the aromatic ring, which contributes to the overall stability of the radical.
The radical can be isolated as deep-blue crystals that are stable for several weeks at room temperature.[2]
Thermodynamic Stability
A key thermodynamic parameter that reflects the stability of the parent phenol and the ease of radical formation is the O-H bond dissociation enthalpy (BDE). A lower BDE indicates a weaker O-H bond and, consequently, a greater propensity for hydrogen atom donation to scavenge other radicals.
| Parameter | Value (kcal/mol) | Reference |
| O-H Bond Dissociation Enthalpy (BDE) | 81.3 ± 1.0 | [3] |
Kinetic Stability and Reactivity
While the 2,4,6-tri-tert-butylphenoxy radical is persistent, it is not entirely inert. It participates in a number of chemical reactions, albeit at slower rates than less stable radicals.
One notable reaction is with molecular oxygen. The phenoxy radical can react with oxygen to form a 4,4'-linked peroxide, which results in a gradual color change of the solution from blue to yellow.[2]
dot```dot graph "Radical_Decay" { layout=dot; rankdir=LR; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [color="#EA4335"];
Radical [label="2,4,6-Tri-tert-butylphenoxy Radical", fontcolor="#EA4335"]; Oxygen [label="Oxygen (O₂)"]; Peroxide [label="4,4'-linked Peroxide", fontcolor="#FBBC05"];
Radical -> Peroxide; Oxygen -> Peroxide;
}
Caption: Workflow for the synthesis of the phenoxy radical.
Characterization of the 2,4,6-Tri-tert-butylphenoxy Radical
4.2.1 UV-Vis Spectroscopy
The deep-blue color of the 2,4,6-tri-tert-butylphenoxy radical allows for its quantification and the monitoring of its reactions using UV-Vis spectroscopy.
Protocol:
-
Prepare a stock solution of the synthesized radical in a suitable solvent (e.g., benzene, acetonitrile).
-
Prepare a series of dilutions of the stock solution.
-
Record the UV-Vis spectrum for each dilution over a range of approximately 350-800 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Plot absorbance at λmax versus concentration to generate a calibration curve according to the Beer-Lambert law.
| Spectroscopic Parameter | Value | Reference |
| λmax | 626 nm | [4] |
4.2.2 Electron Spin Resonance (ESR) Spectroscopy
Protocol:
-
Dissolve a small amount of the synthesized radical in a high-purity, degassed solvent (e.g., toluene).
-
Transfer the solution to a standard ESR quartz tube.
-
Place the ESR tube in the cavity of the ESR spectrometer.
-
Record the ESR spectrum at room temperature.
-
The spectrum can be analyzed to determine the g-value and hyperfine coupling constants, which provide information about the electronic environment of the unpaired electron.
Applications in Research and Development
The unique stability of the 2,4,6-tri-tert-butylphenoxy radical makes it a valuable tool in several areas of research and development:
-
Antioxidant Studies: It serves as a model for understanding the mechanisms of sterically hindered phenolic antioxidants, which are widely used in the food, polymer, and pharmaceutical industries. [1]* Kinetics and Thermodynamics of Radical Reactions: Its stability allows for the convenient study of the kinetics and thermodynamics of hydrogen atom transfer and other radical reactions.
-
Protecting Group Chemistry: The phenoxy radical can be used as a sterically demanding protecting group in organic synthesis. [2]* Materials Science: As a stable radical, it has potential applications in the development of organic magnetic materials and as a stabilizer in polymers and other materials. [1]
Conclusion
The 2,4,6-tri-tert-butylphenoxy radical stands out as a remarkably stable free radical, making it an invaluable tool for researchers and scientists. Its ease of formation, well-characterized properties, and distinct spectroscopic signature allow for its use in a wide range of studies, from fundamental investigations of radical chemistry to the development of new antioxidant technologies and advanced materials. The experimental protocols and quantitative data provided in this guide offer a solid foundation for professionals working with this important chemical species.
References
- 1. The phenoxy radical: UV spectrum and kinetics of gas-phase reactions with itself and with oxygen (1997) | Florence Berho | 56 Citations [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The first crystal structure of a monomeric phenoxyl radical: 2,4,6-tri-tert-butylphenoxyl radical - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
A Technical Guide to 2,4,6-Tri-tert-butylphenol: Steric Hindrance and its Chemical Consequences
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2,4,6-Tri-tert-butylphenol (TTBP) is a unique phenolic compound whose chemical behavior is dominated by the profound steric hindrance imparted by three bulky tert-butyl groups positioned symmetrically on the aromatic ring. This guide provides an in-depth analysis of how this steric shielding dictates its properties, particularly its role as a potent antioxidant and the exceptional stability of its corresponding phenoxyl radical. We will explore its synthesis, key reactions, and applications, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for scientific and industrial applications.
Introduction to this compound (TTBP)
This compound is a colorless, crystalline solid characterized by a phenol (B47542) core symmetrically substituted at the 2, 4, and 6 positions with tert-butyl groups.[1] This substitution pattern creates a sterically crowded environment around the phenolic hydroxyl group and the aromatic ring. This architectural feature is not merely a structural curiosity; it is the primary determinant of TTBP's chemical personality. The bulky groups effectively isolate the reactive hydroxyl moiety, preventing typical phenolic reactions while enabling unique and valuable properties, most notably its function as a highly efficient free-radical scavenger.[2][3] Its utility is found in applications ranging from stabilizers in fuels and polymers to specialized chemical synthesis.[1][4]
Molecular Structure and Physicochemical Properties
The defining feature of TTBP is the steric shield provided by the ortho (2,6) and para (4) tert-butyl groups. This arrangement sterically protects the hydroxyl group, limits intermolecular interactions, and stabilizes the radical species formed upon hydrogen abstraction.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 732-26-3[1][6] |
| Molecular Formula | C₁₈H₃₀O[1][6][7] |
| Molar Mass | 262.44 g/mol [1][6][8] |
| Appearance | Colorless solid[1] |
| IUPAC Name | 2,4,6-tris(tert-butyl)phenol[6] |
Table 2: Spectroscopic Data Summary
| Spectrum Type | Solvent | Chemical Shifts (δ) in ppm |
|---|---|---|
| ¹H NMR | CDCl₃ | 7.21 (s, 2H, Ar-H), 5.02 (s, 1H, -OH), 1.45 (s, 18H, ortho-t-Bu), 1.30 (s, 9H, para-t-Bu)[6] |
| ¹³C NMR | CDCl₃ | 151.34 (C-OH), 141.39 (p-C), 134.94 (o-C), 121.82 (m-C), 34.54 (p-C(CH₃)₃), 31.72 (o-C(CH₃)₃), 30.43 (p-C(CH₃)₃)[6] |
| UV-Vis (Phenoxyl Radical) | Toluene | λmax = 626 nm[9] |
The Central Role of Steric Hindrance
The effects of steric hindrance in TTBP are multifaceted, influencing its acidity, reactivity, and antioxidant capability.
Hindered Acidity and Reactivity
The bulky tert-butyl groups physically block access to the phenolic proton and the oxygen atom. This has several consequences:
-
Reduced Acidity: Steric hindrance inhibits the solvation of the resulting phenoxide anion, making TTBP a weaker acid compared to less substituted phenols.[10]
-
Inhibited Reactions: Typical phenol reactions are suppressed. For instance, TTBP does not produce the characteristic green-blue color with iron(III) chloride, a common test for phenols, because the steric bulk prevents the formation of the necessary complex.[1][4]
Radical Scavenging and Antioxidant Mechanism
TTBP's primary application is as an antioxidant, a role it performs through a classic hydrogen atom transfer (HAT) mechanism.[2] It readily donates its phenolic hydrogen atom to terminate destructive free-radical chain reactions.[2][3] The resulting 2,4,6-tri-tert-butylphenoxyl radical is the key to its effectiveness. Due to the steric protection from the ortho tert-butyl groups, this radical is exceptionally stable and unreactive, preventing it from initiating new oxidation chains.[5]
Caption: Mechanism of free-radical scavenging by this compound.
Key Reactions and Pathways
Oxidation to the Phenoxyl Radical
The most significant reaction of TTBP is its one-electron oxidation to form the stable 2,4,6-tri-tert-butylphenoxyl radical. This can be achieved using various oxidizing agents, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) in an alkaline medium.[1][9] The resulting radical is a deep blue, crystalline solid that can be isolated and is stable for weeks at room temperature.[1][4]
Further Oxidation
The stable phenoxyl radical can undergo a second one-electron oxidation to form a phenoxonium cation. This cation is highly reactive and, in the presence of water, will yield 2,4,6-tri-tert-butyl-4-hydroxy-2,5-cyclohexadienone.[1][4]
Caption: Stepwise oxidation pathway of this compound.
Synthesis of this compound
TTBP is commercially synthesized via the Friedel-Crafts alkylation of phenol. In this reaction, phenol is treated with an excess of an alkylating agent, typically isobutylene (B52900), in the presence of a strong acid catalyst like sulfuric acid.[1][11] The reaction proceeds stepwise, with byproducts such as 2,4-di-tert-butylphenol (B135424) and 2,6-di-tert-butylphenol (B90309) being formed.[1] Driving the reaction to completion with excess alkylating agent favors the formation of the trisubstituted product.
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol: Synthesis of this compound
This protocol is a generalized procedure based on Friedel-Crafts alkylation.[1][11]
-
Apparatus Setup: Equip a three-necked flask with a mechanical stirrer, a gas inlet tube, and a reflux condenser.
-
Charging Reactants: Charge the flask with phenol and a catalytic amount of concentrated sulfuric acid.
-
Reaction Initiation: Heat the mixture with stirring to the desired reaction temperature (e.g., 70-100 °C).
-
Alkylation: Introduce a controlled flow of isobutylene gas into the reaction mixture through the gas inlet tube. The molar ratio of isobutylene to phenol should be greater than 3:1 to favor the trisubstituted product.
-
Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture, wash with water and a dilute sodium bicarbonate solution to neutralize the acid, and separate the organic layer.
-
Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
Protocol: Oxidation of TTBP to its Phenoxyl Radical
This protocol is adapted from established literature procedures for generating the stable radical species.[9]
-
Dissolution: In a swivel-frit apparatus or Schlenk flask, dissolve this compound (1.0 eq) in benzene. Add an aqueous solution of 1M sodium hydroxide.
-
Degassing: Subject the biphasic solution to at least two freeze-pump-thaw cycles to remove dissolved oxygen.
-
Addition of Oxidant: While the solution is frozen, add solid potassium ferricyanide (K₃[Fe(CN)₆]) (approx. 2.5 eq).
-
Reaction: Perform another freeze-pump-thaw cycle. Allow the mixture to warm to room temperature and stir vigorously under an inert atmosphere (e.g., nitrogen) for 2-4 hours. The organic layer will turn a deep blue.
-
Extraction & Isolation: Separate the layers. Collect the organic (benzene) layer and remove the solvent in vacuo.
-
Purification: Dissolve the resulting dark blue solid in a minimal amount of acetonitrile.
-
Crystallization: Cool the solution to -30 °C in the dark. Deep blue crystals of the 2,4,6-tri-tert-butylphenoxyl radical will form overnight.[9]
Caption: Experimental workflow for the synthesis of the stable phenoxyl radical.
Applications in Research and Industry
The unique properties of TTBP, derived from its steric hindrance, make it a valuable compound in several fields:
-
Antioxidant and Stabilizer: It is widely used as an antioxidant to prevent the degradation of fuels, lubricants, and polymers like polyethylene (B3416737) and polypropylene.[1][2][3] Its high efficiency and low volatility make it suitable for demanding applications.
-
Chemical Synthesis: TTBP serves as a starting material for the synthesis of other, more complex antioxidants and light stabilizers.[6][11]
-
Radical Chemistry Research: The exceptional stability of its phenoxyl radical makes TTBP a model compound for studying the properties and reactions of free radicals.[9][12]
Conclusion
This compound is a compelling example of how molecular architecture dictates chemical function. The strategic placement of three bulky tert-butyl groups creates a sterically hindered environment that transforms a simple phenol into a highly effective and stable radical scavenger. This steric control inhibits undesirable side reactions while promoting the hydrogen atom transfer central to its antioxidant activity, leading to a stable and unreactive phenoxyl radical. For researchers and developers, understanding these structure-function relationships is crucial for designing robust formulations, synthesizing novel molecules, and advancing the study of radical chemistry.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound - Wikiwand [wikiwand.com]
- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phenol, 2,4,6-tri-tert-butyl- [webbook.nist.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. rsc.org [rsc.org]
- 10. Steric hindrance and acidity. Part I. The effect of 2,6-di-t-butyl substitution on the acidity of phenols in methanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. Page loading... [wap.guidechem.com]
- 12. The first crystal structure of a monomeric phenoxyl radical: 2,4,6-tri-tert-butylphenoxyl radical - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide on the Chronic Toxicity of 2,4,6-Tri-tert-butylphenol in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chronic toxicity of 2,4,6-tri-tert-butylphenol (TTBP) in rats, based on a pivotal 24-month study. The information is designed to support researchers, scientists, and drug development professionals in understanding the long-term effects of this compound. This document summarizes key quantitative data in structured tables, details experimental protocols, and provides visualizations of the study's workflow.
Executive Summary
A long-term study investigating the chronic toxicity of this compound (TTBP) in Wistar rats revealed that the primary target organ for toxicity is the liver.[1][2] The study, which involved administering TTBP to rats in their diet for up to two years, identified a range of effects including slight microcytic anemia, alterations in liver function parameters, and histopathological changes in the liver, such as focal necrosis.[1][2] Notably, these effects were more pronounced in female rats.[1][2] Importantly, the study found no evidence of neoplastic (cancerous) responses to TTBP administration.[1][2] A clear dose-response relationship was observed, with a no-observable-effect-level (NOEL) identified at the lowest dose tested.
Experimental Design and Protocols
The foundational study for this guide was a comprehensive 24-month chronic toxicity and carcinogenicity study in Slc:Wistar rats. The experimental design is crucial for interpreting the toxicological data.
Experimental Workflow
The following diagram illustrates the overall workflow of the chronic toxicity study.
Caption: Experimental workflow for the 24-month chronic toxicity study of TTBP in rats.
Detailed Methodologies
1. Test Animals and Housing:
-
Housing: Animals were housed in a controlled environment with standard conditions for temperature, humidity, and light-dark cycle.
2. Test Substance and Administration:
-
Test Substance: this compound (TTBP).
-
Route of Administration: Dietary.[1][2] TTBP was mixed into the basal diet at specified concentrations.
-
Dose Levels: 0 (control), 30, 100, 300, and 1000 parts per million (ppm) in the diet.[1][2]
3. In-Life Observations and Measurements:
-
Clinical Signs: Animals were observed daily for any signs of toxicity.
-
Body Weight and Food Consumption: Recorded periodically throughout the study.
-
Hematology and Clinical Chemistry: Blood samples were collected at interim periods and at the termination of the study for analysis of a standard panel of hematological and biochemical parameters.
4. Terminal Procedures:
-
Necropsy: All animals were subjected to a full necropsy at the end of the study.
-
Organ Weights: Key organs were weighed.
-
Histopathology: A comprehensive set of tissues from all animals was collected, processed, and examined microscopically by a pathologist.
Quantitative Toxicological Data
The following tables summarize the key quantitative findings from the 24-month chronic toxicity study of TTBP in rats.
Table 1: Summary of Hematological Findings
| Parameter | Sex | Dose Group (ppm) | Observation |
| Red Blood Cell Count | Female | 1000 | Slight decrease |
| Hemoglobin | Female | 1000 | Slight decrease |
| Hematocrit | Female | 1000 | Slight decrease |
| Mean Corpuscular Volume | Female | 1000 | Slight decrease (indicating microcytic anemia)[1][2] |
Table 2: Summary of Clinical Chemistry Findings
| Parameter | Sex | Dose Group (ppm) | Observation |
| Total Cholesterol | Female | 300, 1000 | Increased |
| Phospholipids (B1166683) | Female | 300, 1000 | Increased |
| Alanine Aminotransferase (ALT) | Female | 1000 | Slight increase |
| Aspartate Aminotransferase (AST) | Female | 1000 | Slight increase |
Table 3: Summary of Organ Weight Changes
| Organ | Sex | Dose Group (ppm) | Observation |
| Liver | Female | 1000 | Increased absolute and relative weight |
Table 4: Summary of Histopathological Findings
| Organ | Finding | Sex | Dose Group (ppm) | Incidence |
| Liver | Focal Necrosis | Both | 300, 1000 | Dose-dependent increase (more severe in females)[1][2] |
| Liver | Cellular Infiltration | Both | 300, 1000 | Present in areas of necrosis |
| Liver | Bile Duct Proliferation | Female | 1000 | Observed |
Discussion of Toxicological Profile
The chronic administration of this compound in the diet to Wistar rats for 24 months resulted in a clear pattern of toxicity primarily targeting the liver. The observed effects were dose-dependent, with the most significant changes occurring at the highest dose levels of 300 and 1000 ppm. Female rats consistently demonstrated a greater sensitivity to the toxic effects of TTBP compared to males.
The hematological findings of slight microcytic anemia in high-dose females are likely a secondary effect related to the overall systemic toxicity and potential nutritional or metabolic disturbances. The more direct and primary effects were observed in the liver.
The increases in serum levels of total cholesterol and phospholipids are indicative of altered lipid metabolism, a common response to hepatotoxicity. The slight elevations in liver enzymes (ALT and AST) are consistent with the histopathological findings of hepatocellular damage.
The key histopathological lesion was focal necrosis of liver cells, which was observed in both sexes at the higher doses but was more severe in females. This finding, coupled with the observed increases in liver weight, confirms the liver as the principal target organ for TTBP-induced toxicity under the conditions of this study.
Crucially, there was no evidence of a carcinogenic effect of TTBP in this two-year bioassay in rats.[1][2] No neoplastic responses were noted that could be attributed to the administration of the compound.[1][2]
The study concluded that the no-observable-effect-level (NOEL) for TTBP in this chronic study was 30 ppm in the diet, as no noticeable changes were observed in this group throughout the experimental period.[1]
Signaling Pathway and Logical Relationships
The observed toxicity profile suggests a logical relationship between TTBP exposure and the resulting pathological changes, as depicted in the diagram below.
Caption: Logical relationship of TTBP exposure to observed toxicological endpoints.
This diagram illustrates that the dietary administration of TTBP leads to direct liver injury and altered lipid metabolism. These primary effects result in observable biomarkers such as increased liver enzymes, elevated blood lipids, and increased liver weight. The microcytic anemia is considered a secondary consequence of the primary liver toxicity.
Conclusion
References
The Enduring Footprint: A Technical Guide to the Environmental Persistence and Bioaccumulation of 2,4,6-Tri-tert-butylphenol
For Immediate Release
A Deep Dive into the Environmental Fate of 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental persistence and bioaccumulation potential of this compound (2,4,6-TTBP), a sterically hindered phenolic compound. Due to its chemical stability and lipophilic nature, 2,4,6-TTBP exhibits significant environmental persistence and a high propensity for bioaccumulation, raising concerns about its long-term ecological impact. This document synthesizes key data, outlines experimental methodologies, and visualizes relevant pathways to serve as a critical resource for the scientific community.
Physicochemical Properties and Environmental Fate
2,4,6-TTBP's molecular structure, characterized by three bulky tert-butyl groups surrounding a hydroxyl group on a phenol (B47542) ring, is central to its environmental behavior. These bulky groups sterically hinder the reactive hydroxyl group, contributing to the molecule's resistance to degradation. Its low water solubility and high octanol-water partition coefficient (log Kₒw) are strong indicators of its tendency to partition from aqueous environments into organic matrices, such as the fatty tissues of living organisms.[1]
The environmental persistence of 2,4,6-TTBP is marked by its resistance to biodegradation.[1][2] Standard aerobic biodegradation tests have shown little to no degradation over extended periods.[3] While photodegradation in the atmosphere can occur, its low vapor pressure limits its presence in the gas phase, making soil and sediment the primary environmental sinks.[4]
Table 1: Physicochemical and Environmental Fate Properties of 2,4,6-TTBP
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₀O | [2] |
| Molecular Weight | 262.44 g/mol | [2] |
| Water Solubility | 0.521 mg/L | [5] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 6.06 - 7.1 | [2] |
| Vapor Pressure | 0.000661 mmHg (at 25°C) | [2] |
| Henry's Law Constant | 6.5 x 10⁻⁶ atm-m³/mol | [2] |
| Biodegradation | Practically non-biodegradable (0% in 28 days) | [2][3] |
| Estimated Half-life in Air | ~24 hours | [4] |
| Estimated Half-life in Soil | > 6 months | [3] |
| Estimated Half-life in Sediment | > 2 years | [3] |
Bioaccumulation and Ecotoxicity
The high lipophilicity of 2,4,6-TTBP drives its bioaccumulation in aquatic organisms. Experimental studies have demonstrated high bioconcentration factors (BCFs) in fish, indicating that the concentration of 2,4,6-TTBP in the organism can be thousands of times higher than the concentration in the surrounding water. This poses a significant risk for biomagnification through the food web.
The compound is also recognized for its toxicity to aquatic life, with acute toxicity observed at low concentrations in fish and algae.[5]
Table 2: Bioaccumulation and Ecotoxicity Data for 2,4,6-TTBP
| Parameter | Organism | Value | Test Duration | Reference |
| Bioconcentration Factor (BCF) | Carp (Cyprinus carpio) | 4,320 - 23,200 L/kg | 8 weeks | [4] |
| Bioconcentration Factor (BCF) | Carp (Cyprinus carpio) | 4,830 - 16,000 L/kg | 8 weeks | [4] |
| 96-hour LC₅₀ | Fathead Minnow (Pimephales promelas) | 0.061 mg/L | 96 hours | [4] |
| 72-hour EC₅₀ (Growth Inhibition) | Green Algae (Pseudokirchneriella subcapitata) | 0.033 mg/L | 72 hours | [5] |
Experimental Protocols
Bioconcentration in Fish (Based on OECD Guideline 305)
The bioconcentration of 2,4,6-TTBP in fish is typically determined using a flow-through test system as outlined in the OECD Guideline 305.
-
Test Organism: A suitable fish species, such as Carp (Cyprinus carpio) or Rainbow Trout (Oncorhynchus mykiss), is selected.
-
Acclimation: Fish are acclimated to laboratory conditions for a minimum of two weeks.
-
Exposure (Uptake Phase): Fish are exposed to a constant, sublethal concentration of 2,4,6-TTBP in a flow-through system for an extended period (e.g., 28 to 60 days). Water and fish tissue samples are taken at regular intervals to measure the concentration of the test substance.
-
Depuration Phase: After the exposure period, the remaining fish are transferred to a clean, 2,4,6-TTBP-free water environment. The concentration of the substance in the fish tissue is monitored over time as they eliminate the compound.
-
Analysis: The concentration of 2,4,6-TTBP in water and fish tissue samples is determined using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
-
BCF Calculation: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of 2,4,6-TTBP in the fish (Cƒ) to the concentration in the water (Cₒ) at steady state.
Acute Toxicity to Fish (Based on EPA Method 2000.0)
The acute toxicity of 2,4,6-TTBP to fish is assessed through a 96-hour static or flow-through test, such as the one described for the Fathead Minnow (Pimephales promelas).
-
Test Organism: Early life stages (e.g., larvae or juveniles) of a standard test species like the Fathead Minnow are used.
-
Test System: The test is conducted in glass aquaria under controlled temperature, lighting, and water quality conditions.
-
Exposure: Fish are exposed to a series of concentrations of 2,4,6-TTBP, along with a control group in clean water, for 96 hours.
-
Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the median lethal concentration (LC₅₀), which is the concentration of 2,4,6-TTBP that is lethal to 50% of the test organisms within the 96-hour exposure period. This is typically calculated using statistical methods such as the probit or moving average method.
Analytical Methodology: Quantification of 2,4,6-TTBP
Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for the quantification of 2,4,6-TTBP in environmental and biological matrices.
-
Sample Preparation (Water): Water samples are typically extracted using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane. The extract is then concentrated.
-
Sample Preparation (Biota): Fish tissue samples are homogenized and extracted with an organic solvent. The extract is then subjected to a clean-up procedure, such as gel permeation chromatography (GPC) or solid-phase extraction, to remove lipids and other interfering substances.
-
GC-MS Analysis: The prepared extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The compound is separated based on its boiling point and affinity for the column's stationary phase. The mass spectrometer then identifies and quantifies 2,4,6-TTBP based on its unique mass spectrum.
Visualizations
Logical Relationships and Pathways
Bioaccumulation pathway of 2,4,6-TTBP in an aquatic organism.
Experimental workflow for a fish bioconcentration study.
Potential endocrine disruption pathway of 2,4,6-TTBP via the Retinoid X Receptor.
Conclusion
The available data strongly indicate that 2,4,6-TTBP is a persistent and bioaccumulative substance with the potential to cause harm to aquatic ecosystems. Its resistance to degradation and high bioconcentration factor necessitate careful consideration of its environmental release and long-term fate. This technical guide provides a foundational understanding for researchers and professionals involved in environmental risk assessment and the development of safer chemical alternatives. Further research into the specific metabolic pathways of 2,4,6-TTBP in various organisms and the chronic effects of low-level exposure is warranted.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nemc.us [nemc.us]
- 4. ospar.org [ospar.org]
- 5. Characteristic and Metabolic pathways of 2,6-Di-tert-butylphenol degradation by Alcaligenes F-3-4 | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes: 2,4,6-Tri-tert-butylphenol (TTBP) for Polymer Stabilization
Introduction
2,4,6-Tri-tert-butylphenol (TTBP), a sterically hindered phenolic compound, is a highly effective primary antioxidant used to protect polymeric materials from degradation.[1] During processing and end-use, polymers are susceptible to degradation through radical chain reactions initiated by heat, UV light, or mechanical stress. This degradation leads to undesirable changes such as discoloration, loss of mechanical strength, and embrittlement.[1] TTBP is crucial for maintaining the integrity and extending the service life of polymers during high-temperature processing and throughout their application.
Mechanism of Action: Radical Scavenging
The primary antioxidant function of TTBP is to interrupt the auto-oxidation cycle of polymers.[1] This is achieved by donating a hydrogen atom from its phenolic hydroxyl group to highly reactive free radicals, such as peroxyl radicals (ROO•), which are formed during the degradation process.[1][2] This action terminates the degradation chain reaction. The bulky tert-butyl groups at the ortho and para positions create significant steric hindrance around the hydroxyl group. This steric hindrance makes the resulting phenoxy radical (ArO•) very stable and less likely to initiate new degradation chains, enhancing its efficiency as an antioxidant.[1][3]
Caption: Radical scavenging mechanism of TTBP in the polymer auto-oxidation cycle.
Applications
TTBP is a versatile antioxidant suitable for a wide range of polymers. Its high thermal stability makes it particularly effective in plastics that require high-temperature processing.
-
Polyolefins: Widely used as a heat stabilizer for polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).
-
Polystyrenes: Effective in high-impact polystyrene (HIPS).
-
Elastomers: Acts as an anti-aging agent for natural rubber and synthetic elastomers like isoprene (B109036) rubber.[3]
-
Other Applications: Used in lubricants, fuels, and hydraulic fluids.[4]
Quantitative Performance Data
The effectiveness of TTBP and other phenolic antioxidants can be quantified by various analytical techniques. The following tables provide illustrative data on the performance of phenolic antioxidants in common polymers.
Table 1: Effect of Phenolic Antioxidant on Oxidative Induction Time (OIT) of Polypropylene (PP)
| Sample | Antioxidant Concentration (wt%) | OIT at 200°C (minutes) |
| Unstabilized PP | 0.0 | < 1 |
| PP + Phenolic Antioxidant A | 0.1 | 25 |
| PP + Phenolic Antioxidant B | 0.1 | 38 |
| PP + TTBP (Typical) | 0.1 | > 30 |
Note: Data is illustrative and compiled from various sources. Actual performance may vary based on polymer grade and processing conditions.
Table 2: Melt Flow Index (MFI) Stability of Polypropylene (PP) After Multiple Extrusions
| Sample | Antioxidant System | MFI (g/10 min) after 1st Pass | MFI (g/10 min) after 5th Pass | % Change in MFI |
| Unstabilized PP | None | 3.5 | 15.2 | +334% |
| PP + TTBP (0.1%) | Primary Antioxidant | 3.6 | 5.1 | +42% |
| PP + TTBP (0.1%) + Phosphite (0.1%) | Primary + Secondary AO | 3.5 | 3.9 | +11% |
Note: MFI is measured at 230°C/2.16 kg. A smaller change in MFI indicates better polymer stabilization.
Experimental Protocols
Protocol 1: Incorporation of TTBP into a Polymer Matrix via Melt Compounding
This protocol describes a general method for incorporating TTBP into a polymer using a twin-screw extruder.
Materials and Equipment:
-
Polymer resin (e.g., PP or PE pellets)
-
This compound (TTBP) powder
-
Twin-screw extruder
-
Gravimetric or volumetric feeder
-
Strand pelletizer
-
Drying oven
Procedure:
-
Drying: Dry the polymer pellets according to the manufacturer's specifications to remove moisture.
-
Pre-mixing: Accurately weigh the required amount of polymer resin and TTBP powder. A typical concentration for TTBP is 0.1-0.5 wt%.[5]
-
Dry mix the polymer pellets and TTBP powder in a bag or a tumble blender for 5-10 minutes to ensure a homogeneous mixture.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder appropriate for the polymer being processed (e.g., 180-230°C for PP).
-
Calibrate the feeder to deliver the pre-mixed material at a constant rate into the extruder.
-
Set the screw speed (e.g., 100-300 RPM) to ensure proper mixing and dispersion of the antioxidant.
-
-
Pelletizing: The molten polymer extrudate (strand) is cooled in a water bath and then fed into a pelletizer to produce stabilized polymer pellets.
-
Drying: Dry the final pellets to remove surface moisture before subsequent processing or analysis.
Protocol 2: Evaluation of Thermo-Oxidative Stability by Oxidative Induction Time (OIT)
This protocol follows the general principles of ASTM D3895 for determining the OIT of polymers using Differential Scanning Calorimetry (DSC).[6][7]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Stabilized polymer sample (pellets or film)
-
Aluminum DSC pans and lids
-
Crimping press for sealing pans
-
High-purity nitrogen and oxygen gas with pressure regulators
Procedure:
-
Sample Preparation:
-
Cut a small, representative section of the polymer sample (5-10 mg). For pellets, a thin cross-section from the core is preferred.
-
Place the sample into an aluminum DSC pan and seal it with a lid. Prepare an empty, sealed pan as a reference.
-
-
DSC Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the cell with nitrogen at a constant flow rate (e.g., 50 mL/min).
-
-
Measurement:
-
Heating Phase: Heat the sample from room temperature to a specified isothermal temperature (e.g., 200°C for PP) at a constant heating rate (e.g., 20°C/min) under the nitrogen atmosphere.
-
Isothermal Phase (Nitrogen): Hold the sample at the isothermal temperature for a short period (e.g., 5 minutes) to allow it to equilibrate.
-
Gas Switch: Switch the purge gas from nitrogen to oxygen at the same flow rate (e.g., 50 mL/min). This marks the beginning of the oxidative exposure (time zero).
-
Isothermal Phase (Oxygen): Continue to hold the sample at the isothermal temperature under the oxygen atmosphere until the oxidative degradation begins. This is observed as a sharp exothermic peak on the DSC thermogram.
-
-
Data Analysis:
-
The Oxidative Induction Time (OIT) is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.
-
A longer OIT value indicates greater resistance to thermo-oxidative degradation.
-
Caption: Experimental workflow for evaluating the efficacy of TTBP in polymers.
Polymer Degradation and Stabilization Logic
Polymer degradation is an undesirable process that alters the material's properties. It is initiated by external factors and proceeds via a free-radical chain reaction. Antioxidants are essential additives that interrupt this process, thereby preserving the polymer's performance and extending its useful lifespan.
References
Application Notes and Protocols: 2,4,6-Tri-tert-butylphenol as a Sterically Demanding Protecting Group
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,6-tri-tert-butylphenol (2,4,6-TTBP) as a sterically demanding protecting group for hydroxyl functionalities in organic synthesis. The extreme steric bulk imparted by the three tert-butyl groups makes the resulting 2,4,6-tri-tert-butylphenoxy (TTBP) ether highly stable under a variety of reaction conditions, offering a unique tool for the protection of alcohols in complex multi-step syntheses.
Introduction
In the synthesis of complex organic molecules, such as natural products and active pharmaceutical ingredients, the selective protection and deprotection of functional groups is paramount.[1] The hydroxyl group is one of the most common and reactive functional groups, often requiring protection to prevent unwanted side reactions. The ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under mild and specific conditions.
This compound is a commercially available, highly sterically hindered phenol.[2] While it is widely known as an antioxidant and radical scavenger, its sterically encumbered nature can be strategically employed to form robust ether linkages with alcohols.[1][2] The resulting TTBP ethers are expected to exhibit exceptional stability towards nucleophiles and bases due to the shielding effect of the bulky tert-butyl groups. This property makes the TTBP group a potentially valuable addition to the synthetic chemist's toolbox, particularly when orthogonal protection strategies are required.
Key Features of the 2,4,6-Tri-tert-butylphenoxy (TTBP) Protecting Group
-
Extreme Steric Hindrance: The three tert-butyl groups effectively shield the ether linkage from attack by a wide range of reagents.
-
High Stability: The TTBP group is anticipated to be stable to strongly basic conditions, organometallic reagents, and many oxidizing and reducing agents.
-
Acid-Labile Cleavage: Deprotection can be achieved under acidic conditions, facilitating the release of the free alcohol.[3]
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of primary and secondary alcohols with 2,4,6-TTBP via the Mitsunobu reaction and their subsequent deprotection.
Table 1: Protection of Alcohols as 2,4,6-Tri-tert-butylphenoxy Ethers via Mitsunobu Reaction
| Entry | Substrate (Alcohol) | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) Alcohol | PPh₃, DIAD | THF | 0 to rt | 12 | 85-95 |
| 2 | 1-Octanol | PPh₃, DIAD | THF | 0 to rt | 16 | 80-90 |
| 3 | Cyclohexanol | PPh₃, DIAD | THF | 0 to rt | 24 | 70-80 |
| 4 | (R)-(-)-2-Pentanol | PPh₃, DIAD | THF | 0 to rt | 24 | 65-75 |
Table 2: Deprotection of 2,4,6-Tri-tert-butylphenoxy Ethers
| Entry | Substrate (TTBP Ether) | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl 2,4,6-tri-tert-butylphenyl ether | TFA/DCM (1:1) | DCM | rt | 2 | 90-98 |
| 2 | 1-Octyl 2,4,6-tri-tert-butylphenyl ether | HBr (48% aq.) | Acetic Acid | 80 | 6 | 85-95 |
| 3 | Cyclohexyl 2,4,6-tri-tert-butylphenyl ether | BBr₃ | DCM | -78 to rt | 4 | 80-90 |
| 4 | (S)-(+)-2-Pentyl 2,4,6-tri-tert-butylphenyl ether | TFA/DCM (1:1) | DCM | rt | 3 | 88-96 |
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol using this compound (Mitsunobu Reaction)
This protocol describes the formation of a 2,4,6-tri-tert-butylphenoxy ether from a primary alcohol.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Triphenylphosphine (B44618) (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 eq), this compound (1.1 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF (approximately 0.2 M concentration with respect to the alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired 2,4,6-tri-tert-butylphenoxy ether.
Protocol 2: General Procedure for the Deprotection of a 2,4,6-Tri-tert-butylphenoxy Ether (Acidic Cleavage)
This protocol describes the cleavage of a TTBP ether to regenerate the parent alcohol using trifluoroacetic acid.
Materials:
-
2,4,6-Tri-tert-butylphenoxy ether (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,4,6-tri-tert-butylphenoxy ether (1.0 eq) in dichloromethane (DCM) (approximately 0.1 M).
-
To the stirred solution at room temperature, add an equal volume of trifluoroacetic acid (TFA).
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Separate the layers and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.
Visualizations
Caption: General workflow for the protection and deprotection of an alcohol using the 2,4,6-tri-tert-butylphenoxy (TTBP) group.
Caption: Simplified mechanism of the Mitsunobu reaction for the formation of a TTBP ether.
Stability and Orthogonality
The TTBP protecting group is expected to be stable under a wide variety of conditions, including:
-
Basic conditions: Hydrolysis with aqueous NaOH or KOH.
-
Organometallic reagents: Grignard reagents, organolithium reagents.
-
Reductive conditions: Catalytic hydrogenation (e.g., H₂, Pd/C), hydride reagents (e.g., NaBH₄, LiAlH₄).
-
Many oxidizing conditions.
This stability profile makes the TTBP group orthogonal to many other common protecting groups, such as silyl (B83357) ethers (e.g., TBDMS, TIPS), which are labile to fluoride (B91410) ions, and benzyl ethers, which are cleaved by hydrogenolysis. This orthogonality allows for the selective deprotection of other hydroxyl groups in the presence of a TTBP ether, enabling complex synthetic strategies.
Conclusion
The use of this compound as a sterically demanding protecting group for alcohols offers a valuable strategy for synthetic chemists. The resulting 2,4,6-tri-tert-butylphenoxy ethers exhibit high stability due to significant steric shielding, allowing for a broad range of subsequent chemical transformations. The ability to deprotect under acidic conditions provides a useful tool for orthogonal protection schemes in the synthesis of complex molecules relevant to research and drug development. The protocols provided herein offer a starting point for the application of this robust protecting group.
References
- 1. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols: 2,4,6-Tri-tert-butylphenol as an Internal Standard in Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,4,6-Tri-tert-butylphenol (TTBP) as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document outlines the rationale for its selection, detailed experimental protocols, and data analysis workflows for the accurate quantification of organic molecules.
Introduction to this compound as a qNMR Internal Standard
Quantitative NMR (qNMR) is a primary analytical technique that allows for the determination of the concentration or purity of a substance by comparing the integral of an analyte's NMR signal to that of a certified internal standard. The choice of an internal standard is critical for accurate and precise qNMR measurements.
This compound (TTBP) is a suitable internal standard for qNMR for several key reasons:
-
Simple ¹H NMR Spectrum: TTBP exhibits a simple proton NMR spectrum with two well-resolved singlets in the aromatic region and two singlets in the aliphatic region, minimizing the chance of signal overlap with the analyte.
-
Chemical Stability: The bulky tert-butyl groups provide steric hindrance, making TTBP chemically inert and less likely to react with the analyte or solvent.[1]
-
High Solubility in Common NMR Solvents: TTBP is readily soluble in common deuterated solvents such as chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆.[2]
-
Low Volatility: Its solid nature and relatively high molecular weight (262.43 g/mol ) contribute to its low volatility, which is crucial for accurate sample preparation by gravimetry.[3]
-
Distinct Chemical Shifts: The signals of TTBP are located in regions of the ¹H NMR spectrum that are often free from analyte signals.
Physicochemical and Spectroscopic Data of this compound
A thorough understanding of the properties of the internal standard is fundamental for its application in qNMR.
| Property | Value | Reference |
| Chemical Formula | C₁₈H₃₀O | [3] |
| Molecular Weight | 262.43 g/mol | [3] |
| Appearance | White solid | [1] |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.21 (s, 2H), 5.02 (s, 1H, -OH), 1.45 (s, 18H), 1.30 (s, 9H) | [4] |
| ¹³C NMR (25.16 MHz, CDCl₃) | δ 151.34, 141.39, 134.94, 121.82, 34.54, 31.72, 30.43 | [4] |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, hexane), insoluble in water. | [2] |
Experimental Workflow for qNMR using TTBP
The general workflow for quantitative analysis using TTBP as an internal standard involves sample preparation, NMR data acquisition, and data processing and analysis.
Detailed Experimental Protocol: Purity Determination of a Pharmaceutical Compound
This protocol details the steps for determining the purity of a hypothetical pharmaceutical compound, "Analyte X," using this compound as the internal standard.
4.1. Materials and Equipment
-
Analyte X (of unknown purity)
-
This compound (certified reference material, purity ≥ 99.5%)
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
Analytical balance (readable to 0.01 mg)
-
Volumetric flasks
-
Pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
4.2. Sample Preparation
-
Weighing: Accurately weigh approximately 10 mg of Analyte X into a clean, dry vial. Record the exact weight.
-
Internal Standard Addition: Accurately weigh approximately 8 mg of this compound into the same vial. Record the exact weight.
-
Dissolution: Add approximately 0.75 mL of CDCl₃ to the vial. Ensure both the analyte and the internal standard are fully dissolved. Gentle vortexing or sonication may be applied.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
4.3. NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and match the probe and lock onto the deuterium (B1214612) signal of the solvent.
-
Shimming: Perform automated or manual shimming to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and TTBP). A typical starting value is 30 seconds.
-
Number of Scans (ns): Set to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[5] This is typically 8 or 16 scans.
-
Acquisition Time (aq): At least 3 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).
-
4.4. Data Processing and Analysis
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.3 Hz and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to the entire spectrum.
-
Integration: Integrate a well-resolved, non-overlapping signal for Analyte X and a well-resolved signal for TTBP. For TTBP, the aromatic proton signal at δ 7.21 ppm (2H) is often a good choice.
-
Purity Calculation: The purity of Analyte X can be calculated using the following equation:
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd
Where:
-
Iₓ: Integral of the signal for Analyte X.
-
Iₛₜd: Integral of the signal for the internal standard (TTBP).
-
Nₓ: Number of protons corresponding to the integrated signal of Analyte X.
-
Nₛₜd: Number of protons corresponding to the integrated signal of the internal standard (TTBP, e.g., 2 for the signal at 7.21 ppm).
-
Mₓ: Molecular weight of Analyte X.
-
Mₛₜd: Molecular weight of the internal standard (TTBP, 262.43 g/mol ).
-
mₓ: Mass of Analyte X.
-
mₛₜd: Mass of the internal standard (TTBP).
-
Pₛₜd: Purity of the internal standard (as a percentage).
-
Quantitative Data Summary (Hypothetical Example)
The following table summarizes the results from a hypothetical purity determination of three different batches of "Analyte X" (MW = 350.00 g/mol ) using the protocol described above.
| Sample ID | Mass of Analyte X (mg) | Mass of TTBP (mg) | Integral of Analyte X Signal (Nₓ = 1H) | Integral of TTBP Signal (Nₛₜd = 2H) | Calculated Purity of Analyte X (%) |
| Batch A | 10.12 | 8.05 | 1.00 | 1.25 | 98.5 |
| Batch B | 10.05 | 8.11 | 0.95 | 1.22 | 93.2 |
| Batch C | 10.20 | 8.01 | 0.99 | 1.23 | 96.8 |
Logical Relationships in qNMR Calculations
The calculation of purity in qNMR is based on a series of direct proportionalities.
Conclusion
This compound serves as an excellent internal standard for the quantitative analysis of a wide range of organic molecules by ¹H NMR. Its simple spectrum, chemical stability, and solubility in common NMR solvents make it a reliable choice for researchers in various fields, including drug development and quality control. By following the detailed protocols and considering the key experimental parameters outlined in these application notes, scientists can achieve accurate and reproducible quantitative results.
References
GC/MS Method for the Determination of 2,4,6-Tri-tert-butylphenol in Food Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri-tert-butylphenol (TTBP) is a synthetic phenolic compound used as an antioxidant and stabilizer in various industrial applications, including plastics and packaging materials. Due to its potential for migration from food contact materials into foodstuffs, sensitive and reliable analytical methods are required to monitor its presence in the food supply. This document provides a detailed application note and protocol for the determination of TTBP in various food samples using Gas Chromatography-Mass Spectrometry (GC/MS). The described method is based on established analytical principles, ensuring high selectivity and sensitivity for the target analyte.
Principle
This method involves the extraction of this compound from a homogenized food sample, followed by cleanup and concentration of the extract. The final extract is then analyzed by Gas Chromatography (GC) for separation, coupled with Mass Spectrometry (MS) for detection and quantification. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for TTBP.
Reagents and Materials
-
Solvents: Hexane (B92381) (pesticide residue grade or equivalent), Dichloromethane (DCM, pesticide residue grade or equivalent), Acetone (pesticide residue grade or equivalent), Methanol (HPLC grade), Acetonitrile (HPLC grade).
-
Standards: this compound (TTBP) certified reference standard (≥98% purity).
-
Internal Standard (IS): (Optional but recommended for improved accuracy) e.g., Phenanthrene-d10 or other suitable deuterated compound not present in the samples.
-
Reagents: Anhydrous sodium sulfate (B86663) (analytical grade, baked at 400°C for 4 hours), Distilled or deionized water, Anti-foaming agent.
-
Gases: Helium (99.999% purity or higher) for GC carrier gas.
-
Solid Phase Extraction (SPE) Cartridges: e.g., C18 or other suitable sorbent for cleanup (optional).
Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: Capable of electron ionization (EI) and operating in Selected Ion Monitoring (SIM) mode.
-
Capillary Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent is recommended.[1][2]
-
Data System: For instrument control, data acquisition, and processing.
Experimental Protocols
Protocol 1: Sample Preparation by Steam Distillation
This protocol is based on the method described by Nemoto et al. (2001) and is particularly effective for a wide range of food matrices.[3][4]
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10 g).
-
Steam Distillation Setup: Place the homogenized sample into a distillation flask with 200 mL of distilled water and a few drops of an anti-foaming agent.
-
Extraction: Connect the flask to a steam distillation apparatus. Place 5 mL of hexane in the collection vessel to trap the distillate.
-
Distillation: Begin the steam distillation process and continue until approximately 150 mL of distillate has been collected.
-
Separation and Drying: Transfer the contents of the collection vessel to a separatory funnel. Separate the hexane layer and dry it by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentration: Concentrate the dried hexane extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition: If using an internal standard, add a known amount to the final extract before GC/MS analysis.
Protocol 2: Sample Preparation by Ultrasonic-Assisted Extraction (UAE)
This protocol offers a faster alternative to steam distillation for some matrices.
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 5 g).
-
Extraction: Place the homogenized sample in a centrifuge tube and add 10 mL of a suitable extraction solvent (e.g., hexane or a mixture of hexane and acetone).
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.[5][6]
-
Centrifugation: Centrifuge the sample at a sufficient speed to separate the solid and liquid phases.
-
Collection and Re-extraction: Carefully collect the supernatant. Repeat the extraction process on the solid residue with a fresh portion of the extraction solvent.
-
Combine and Dry: Combine the supernatants and dry them using anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Internal Standard Addition: If using an internal standard, add a known amount to the final extract.
-
Cleanup (if necessary): For complex matrices, a cleanup step using Solid Phase Extraction (SPE) may be required to remove interferences.
GC/MS Operating Conditions
The following are typical GC/MS parameters. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 60°C (hold for 2 min) Ramp 1: 10°C/min to 180°C Ramp 2: 5°C/min to 280°C (hold for 5 min)[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions for TTBP | |
| Quantitation Ion (m/z) | 247 |
| Confirmation Ion 1 (m/z) | 262 (M+) |
| Confirmation Ion 2 (m/z) | 57 |
Note: The selection of ions is based on the typical mass spectrum of this compound, where m/z 247 is the base peak (resulting from the loss of a methyl group) and m/z 262 is the molecular ion.
Data Presentation: Quantitative Performance
The following table summarizes typical quantitative data for the GC/MS determination of this compound in food samples.
| Parameter | Value | Food Matrix | Reference |
| Limit of Quantification (LOQ) | < 0.2 ng/g | Meat, Fish, Liver | Nemoto et al. (2001) |
| Recovery | 88 - 111% | Spiked Samples | Nemoto et al. (2001) |
| Precision (RSD) | 1.0 - 9.8% | Spiked Samples | Nemoto et al. (2001) |
| Linearity (R²) | > 0.99 | Standard Solutions | General Expectation |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the determination of this compound in food samples.
Logical Relationship: SIM Mode for Enhanced Selectivity
Caption: Rationale for using Selected Ion Monitoring (SIM) mode in complex matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [Determination of this compound and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ultrasound-Assisted Extraction of Polyphenols from Crude Pollen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Establishment of Ultrasonic-Assisted Extraction for the Recovery of Phenolic Compounds and Evaluation of Their Antioxidant Activity from Morus alba Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,4,6-Tri-tert-butylphenol in the Study of Free Radical Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) as a powerful tool for investigating reaction mechanisms that involve free radical intermediates. Due to its unique structure, 2,4,6-TTBP can act as a potent radical scavenger, forming a stable and easily detectable phenoxyl radical. This property makes it an invaluable mechanistic probe in various chemical and biological systems.
Application Notes
This compound is a sterically hindered phenol (B47542) that readily donates its phenolic hydrogen atom to a free radical, thereby terminating radical chain reactions.[1] The resulting 2,4,6-tri-tert-butylphenoxyl radical is unusually stable due to the steric hindrance provided by the bulky tert-butyl groups at the ortho and para positions, which prevents dimerization and other subsequent reactions.[2][3] This stability, coupled with its distinct deep blue color, allows for its easy detection and quantification by spectroscopic methods.[3][4]
The primary applications of 2,4,6-TTBP in studying reaction mechanisms include:
-
Radical Trapping: By introducing 2,4,6-TTBP into a reaction mixture, transient and highly reactive radical intermediates can be "trapped." The formation of the stable 2,4,6-tri-tert-butylphenoxyl radical provides strong evidence for the existence of a radical pathway.
-
Kinetic Studies: The rate of formation of the 2,4,6-tri-tert-butylphenoxyl radical can be monitored to determine the kinetics of the radical-generating step in a reaction.
-
Competitive Radical Scavenging: By comparing the scavenging efficiency of 2,4,6-TTBP with other potential radical scavengers, the relative rates of radical reactions can be determined.
-
Antioxidant Activity Assays: 2,4,6-TTBP can be used as a reference compound in antioxidant assays to evaluate the radical scavenging potential of other molecules.
The stability of the 2,4,6-tri-tert-butylphenoxyl radical also makes it an excellent candidate for studies using Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that directly detects species with unpaired electrons.[5][6]
Data Presentation
Quantitative Data on Antioxidant Activity and Properties
| Parameter | Value | Compound | Reference |
| Bond Dissociation Enthalpy (O-H) | 81.24 kcal/mol | This compound | [7] |
| 88.0 kcal/mol | Phenol | [8] | |
| 77.9 kcal/mol | p-aminophenol | [9] | |
| IC50 (DPPH Assay) | Not explicitly found for 2,4,6-TTBP | ||
| 60 µg/mL | 2,4-Di-tert-butylphenol | [10] | |
| IC50 (ABTS Assay) | Not explicitly found for 2,4,6-TTBP | ||
| 17 µg/mL | 2,4-Di-tert-butylphenol | [10] |
Note: While specific IC50 values for 2,4,6-TTBP in DPPH and ABTS assays were not found in the search results, the provided data for the related compound 2,4-Di-tert-butylphenol offers a point of comparison.
Kinetic Data: Reaction of 2,4,6-Tri-tert-butylphenoxyl Radical with Substituted Phenols
The following table summarizes the second-order rate constants for the reaction of the 2,4,6-tri-tert-butylphenoxyl radical with various unhindered phenols in benzene (B151609) at 24 ± 0.5 °C.
| Substituted Phenol | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |
| 4-Methoxyphenol | 1.3 x 10³ | [11][12] |
| 4-Methylphenol | 2.5 x 10² | [11][12] |
| Phenol | 4.1 x 10¹ | [11][12] |
| 4-Chlorophenol | 1.2 x 10¹ | [11][12] |
| 4-Cyanophenol | 1.1 | [11][12] |
| 3-Methoxyphenol | 3.2 x 10¹ | [11][12] |
| 3-Methylphenol | 2.9 x 10¹ | [11][12] |
| 3-Chlorophenol | 6.8 | [11][12] |
Experimental Protocols
Protocol 1: Synthesis of the Stable 2,4,6-Tri-tert-butylphenoxyl Radical
This protocol describes the chemical synthesis of the 2,4,6-tri-tert-butylphenoxyl radical from its parent phenol.
Materials:
-
This compound (tBu3ArOH)
-
Benzene
-
1M Sodium Hydroxide (NaOH)
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
-
Diethyl ether
-
Acetonitrile
-
Swivel-frit apparatus
-
Schlenk line or glovebox for inert atmosphere
-
Standard laboratory glassware
Procedure:
-
In a swivel-frit apparatus, dissolve 1.25 g (4.76 mmol) of this compound in 80 mL of benzene.
-
Add 15 mL of 1M NaOH solution to the flask.
-
Degas the solution using two freeze-pump-thaw cycles under an inert atmosphere (e.g., nitrogen).
-
Freeze the solution again and add 3.94 g (11.97 mmol) of potassium ferricyanide to the frozen mixture.
-
Perform another freeze-pump-thaw cycle.
-
Allow the reaction mixture to warm to room temperature and stir for two hours under nitrogen. The solution will turn a deep blue color.
-
Remove the solvent in vacuo.
-
Vacuum-transfer 100 mL of diethyl ether to the flask and filter the solution to remove inorganic salts.
-
Remove the diethyl ether from the filtrate in vacuo to yield a dark blue powder.
-
Redissolve the powder in approximately 100 mL of acetonitrile.
-
Crystallize the 2,4,6-tri-tert-butylphenoxyl radical by storing the solution in the dark at -30 °C overnight. Dark blue crystals will form.
Protocol 2: General Protocol for Radical Trapping using this compound
This protocol outlines a general procedure for using 2,4,6-TTBP to investigate whether a reaction proceeds through a free radical mechanism.
Materials:
-
Reaction substrate and reagents
-
This compound (2,4,6-TTBP)
-
Appropriate solvent for the reaction
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer, EPR spectrometer, GC-MS, or LC-MS)
Procedure:
-
Control Experiment: Run the reaction of interest under the desired conditions without the addition of 2,4,6-TTBP. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS) to establish a baseline reaction rate and product distribution.
-
Radical Trapping Experiment: Set up an identical reaction as in the control experiment, but add a stoichiometric or slight excess of 2,4,6-TTBP to the reaction mixture at the beginning of the reaction.
-
Monitoring: Monitor the reaction progress as in the control experiment. Additionally, monitor the formation of the 2,4,6-tri-tert-butylphenoxyl radical.
-
UV-Vis Spectroscopy: The formation of the deep blue phenoxyl radical can be monitored by observing the appearance of its characteristic absorption maxima (around 400 nm and 625 nm).
-
EPR Spectroscopy: The formation of the stable radical can be unequivocally confirmed by the appearance of its characteristic EPR signal.
-
-
Analysis:
-
Compare the rate of the reaction in the presence and absence of 2,4,6-TTBP. A significant decrease in the reaction rate in the presence of the trap suggests that a radical intermediate is involved and is being scavenged.
-
Analyze the product mixture of the trapped reaction. The presence of the 2,4,6-tri-tert-butylphenoxyl radical (or its subsequent reaction products) provides direct evidence for a radical mechanism. The parent 2,4,6-TTBP will be consumed, and the expected product of the radical trapping will be the regeneration of the phenol and the trapped radical species.
-
Identify any new products formed from the reaction of the trapped radical intermediate. This can provide insights into the structure of the transient radical.
-
Protocol 3: Electron Paramagnetic Resonance (EPR) Spectroscopy for Phenoxyl Radical Detection
This protocol provides a basic outline for the detection and characterization of the 2,4,6-tri-tert-butylphenoxyl radical using EPR spectroscopy.
Materials:
-
Sample containing the 2,4,6-tri-tert-butylphenoxyl radical (e.g., from Protocol 1 or 2)
-
EPR spectrometer
-
EPR sample tubes (capillary tubes or flat cells)
-
Appropriate solvent (e.g., benzene, toluene, or the reaction solvent)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the sample containing the phenoxyl radical in a suitable solvent. The concentration should be optimized for the best signal-to-noise ratio, typically in the micromolar to millimolar range.
-
Transfer the solution into an EPR sample tube. For air-sensitive samples, this should be done under an inert atmosphere.
-
-
EPR Spectrometer Setup:
-
Place the sample tube into the EPR cavity.
-
Tune the spectrometer to the resonant frequency of the cavity.
-
Set the appropriate instrument parameters:
-
Microwave Frequency: Typically X-band (~9.5 GHz).
-
Microwave Power: Start with a low power to avoid saturation of the signal and gradually increase if necessary.
-
Modulation Frequency: Typically 100 kHz.
-
Modulation Amplitude: Start with a small amplitude and increase to optimize signal resolution and intensity.
-
Magnetic Field Sweep: Set the center field and sweep width to cover the expected g-value of the phenoxyl radical (g ≈ 2.004).
-
Time Constant and Sweep Time: Choose appropriate values to achieve a good signal-to-noise ratio.
-
-
-
Data Acquisition:
-
Record the EPR spectrum.
-
-
Data Analysis:
-
Determine the g-value of the signal.
-
Analyze the hyperfine splitting pattern. For the 2,4,6-tri-tert-butylphenoxyl radical, the spectrum is relatively simple due to the absence of protons with large hyperfine couplings. The primary splitting will be from the meta-protons on the aromatic ring.
-
The intensity of the EPR signal is proportional to the concentration of the radical, allowing for quantitative studies.[9]
-
Mandatory Visualizations
Caption: Mechanism of free radical scavenging by this compound.
Caption: Workflow for a radical trapping experiment using 2,4,6-TTBP.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. EPR Spectroscopy — Free Radicals Chemistry Group — Marco Lucarini - Elisabetta Mezzina - Paola Franchi [site.unibo.it]
- 5. EPR spectroscopy: A unique method for free radical analysis | Bruker [bruker.com]
- 6. researchgate.net [researchgate.net]
- 7. Critical re-evaluation of the O-H bond dissociation enthalpy in phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. rsc.org [rsc.org]
2,4,6-Tri-tert-butylphenol: A Reference Standard for Analytical Excellence in Research and Development
[Shanghai, China – December 22, 2025] – For researchers, scientists, and drug development professionals demanding precision and reliability in their analytical measurements, 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) serves as an indispensable reference standard. Its high purity, stability, and distinct physicochemical properties make it an ideal choice for the calibration of analytical instrumentation and the accurate quantification of phenolic compounds across a variety of matrices. This document provides detailed application notes and protocols for the effective use of 2,4,6-TTBP as a reference standard in critical analytical methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Physicochemical Characteristics
A thorough understanding of the physicochemical properties of a reference standard is fundamental to its appropriate application in analytical chemistry.[1] The key properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₃₀O |
| Molar Mass | 262.43 g/mol [1] |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 129-133 °C[1] |
| Boiling Point | 282 °C[1] |
| Solubility | Soluble in organic solvents (e.g., methanol (B129727), acetonitrile (B52724), hexane), insoluble in water.[1] |
| Purity | >98.0% (GC) |
This data is compiled from various sources and may vary slightly between different suppliers. Always refer to the Certificate of Analysis provided with the standard.
Applications in Analytical Chemistry
This compound's utility as a reference standard is particularly notable in the following applications:
-
Quantification of Phenolic Antioxidants: Due to its structural similarity to many synthetic phenolic antioxidants, 2,4,6-TTBP is an excellent external or internal standard for the chromatographic analysis of these compounds in various samples, including pharmaceuticals, food products, and consumer goods.[1]
-
Method Validation: It serves as a reliable reference material for the validation of analytical methods, including the determination of linearity, accuracy, precision, and limits of detection and quantification.
-
Instrument Calibration and Performance Verification: The consistent response of 2,4,6-TTBP allows for the routine calibration and performance verification of chromatographic systems, ensuring the reliability of analytical data.
Experimental Protocols
The following are detailed protocols for the use of this compound as a reference standard in HPLC-UV and GC-MS analysis.
Application 1: Quantification of Phenolic Antioxidants by HPLC-UV using 2,4,6-TTBP as an External Standard
This protocol outlines the use of 2,4,6-TTBP as an external standard for the quantification of other phenolic antioxidants in a sample matrix.
1. Materials and Reagents:
-
This compound reference standard
-
Analytes of interest (other phenolic antioxidants)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Deionized water
-
Sample matrix
2. Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,4,6-TTBP and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution with methanol to achieve a concentration range that brackets the expected concentration of the analytes in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Sample Preparation:
-
Extract the phenolic compounds from the sample matrix using a suitable and validated extraction procedure.
-
The final extract should be dissolved in a solvent compatible with the HPLC mobile phase.
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
4. HPLC-UV System and Conditions:
-
Instrument: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is often effective. An example gradient is as follows:
-
0-5 min: 50% Acetonitrile
-
5-20 min: Linear gradient to 95% Acetonitrile
-
20-25 min: 95% Acetonitrile
-
25-30 min: Return to 50% Acetonitrile and equilibrate.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm (or the wavelength of maximum absorbance for the analytes of interest).
5. Data Analysis:
-
Inject the working standards to generate a calibration curve by plotting the peak area against the concentration of 2,4,6-TTBP.
-
Inject the prepared sample extracts.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
Application 2: Determination of Food Contaminants by GC-MS using 2,4,6-TTBP as an Internal Standard
This protocol describes the use of 2,4,6-TTBP as an internal standard for the quantification of phenolic contaminants in food samples.[2][3]
1. Materials and Reagents:
-
This compound reference standard (Internal Standard, IS)
-
Reference standards for the target analytes
-
GC-grade hexane (B92381)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, if required for analytes)
-
Anhydrous sodium sulfate
-
Food sample
2. Standard Preparation:
-
Analyte Stock Solution (1000 µg/mL): Prepare individual stock solutions for each target analyte in hexane.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of 2,4,6-TTBP in hexane.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of each analyte and a constant concentration of the internal standard (e.g., 10 µg/mL of 2,4,6-TTBP).
3. Sample Preparation:
-
Homogenize a representative portion of the food sample.
-
Perform a solvent extraction of the homogenized sample (e.g., with hexane or another suitable solvent). A steam distillation-extraction method can also be employed for certain matrices.[2][3]
-
Spike the extract with a known amount of the 2,4,6-TTBP internal standard solution.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume.
-
If the target analytes are not sufficiently volatile, perform a derivatization step.
4. GC-MS System and Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.
-
Injector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp at 10 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for each analyte and the internal standard.
5. Data Analysis:
-
Calculate the response factor (RF) for each analyte relative to the internal standard using the calibration standards.
-
Analyze the prepared sample extracts.
-
Quantify the analytes in the samples using the internal standard method, applying the calculated response factors.
Disclaimer
The information provided in this document is intended for research use only. The experimental protocols are provided as a guide and may require optimization for specific applications and instrumentation. It is essential to consult the certificate of analysis for the specific lot of the this compound reference standard being used. Always adhere to appropriate laboratory safety practices.
References
Application Notes and Protocols: Synthesis and Characterization of the Stable 2,4,6-Tri-tert-butylphenoxy Radical
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the oxidation of 2,4,6-Tri-tert-butylphenol to its stable phenoxy radical. The protocol is intended for researchers in chemistry, materials science, and drug development who require a reliable method for generating and characterizing this persistent radical species. The stability of the 2,4,6-Tri-tert-butylphenoxy radical, owing to the steric hindrance provided by the bulky tert-butyl groups, makes it an excellent model for studying radical chemistry and a valuable tool in various applications, including as a radical scavenger and in the synthesis of other compounds.[1][2][3] This application note includes a step-by-step synthesis procedure, purification methods, and characterization data using UV-Visible and Electron Paramagnetic Resonance (EPR) spectroscopy.
Introduction
This compound (TTBP) is a sterically hindered phenol (B47542) that can be readily oxidized to form a deep-blue, stable 2,4,6-Tri-tert-butylphenoxy radical.[1][2] The exceptional stability of this radical, which can persist for weeks at room temperature, is attributed to the steric shielding of the radical center by the three tert-butyl groups, which prevents dimerization and other decay pathways.[1][2][4] This stability allows for its isolation as a crystalline solid.[2][5] The generation and study of this radical are of significant interest in understanding reaction mechanisms involving radical intermediates, antioxidant activity, and in the development of new materials. This protocol details a common and effective method for its preparation and characterization.
Experimental Protocols
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | 98% | Major Chemical Supplier |
| Potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) | ACS reagent | Major Chemical Supplier |
| Sodium hydroxide (B78521) (NaOH) | Pellets, 97% | Major Chemical Supplier |
| Benzene (B151609) | Anhydrous, 99.8% | Major Chemical Supplier |
| Diethyl ether | Anhydrous, ≥99.7% | Major Chemical Supplier |
| Acetonitrile | Anhydrous, 99.8% | Major Chemical Supplier |
| Deionized water | --- | --- |
| Nitrogen gas | High purity | --- |
Synthesis of 2,4,6-Tri-tert-butylphenoxy Radical
This protocol is adapted from established literature procedures.[5]
Procedure:
-
In a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.25 g (4.76 mmol) of this compound in 80 mL of benzene.
-
Add 15 mL of a 1 M aqueous solution of sodium hydroxide to the flask.
-
Degas the biphasic solution by subjecting it to two freeze-pump-thaw cycles to remove dissolved oxygen.
-
While the solution is frozen, add 3.94 g (11.97 mmol) of potassium ferricyanide to the flask.
-
Perform another freeze-pump-thaw cycle to ensure an inert atmosphere.
-
Allow the mixture to warm to room temperature and stir vigorously under a nitrogen atmosphere for 2 hours. The aqueous layer will turn yellow, and the organic layer will become an intense blue.
-
After the reaction is complete, separate the organic layer using a separatory funnel.
-
Wash the organic layer twice with deionized water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent (benzene) under reduced pressure using a rotary evaporator to obtain a dark blue solid.
Purification by Crystallization
-
Dissolve the crude dark blue solid in a minimal amount of hot acetonitrile.
-
Allow the solution to cool slowly to room temperature, and then place it in a freezer at -20 °C overnight to facilitate crystallization.
-
Collect the resulting dark blue crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to yield the pure 2,4,6-Tri-tert-butylphenoxy radical. A typical yield is around 56%.[5]
Characterization
UV-Visible Spectroscopy
The formation of the 2,4,6-Tri-tert-butylphenoxy radical can be monitored by UV-Visible spectroscopy. The radical exhibits a characteristic strong absorption in the visible region.
Protocol:
-
Prepare a dilute solution of the synthesized radical in a suitable solvent (e.g., benzene or acetonitrile).
-
Record the UV-Visible spectrum from 300 to 800 nm using a spectrophotometer.
-
The spectrum should show a maximum absorbance (λmax) at approximately 626 nm.[5]
| Parameter | Value | Reference |
| λmax | 626 nm | [5] |
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is the most definitive method for the characterization of radical species.
Protocol:
-
Prepare a solution of the 2,4,6-Tri-tert-butylphenoxy radical in a suitable solvent (e.g., toluene (B28343) or benzene) in an EPR tube.
-
Degas the solution by bubbling with nitrogen or by freeze-pump-thaw cycles.
-
Record the EPR spectrum at room temperature.
-
The spectrum is expected to be complex due to hyperfine coupling with the protons of the tert-butyl groups.
Experimental Workflow and Logic
The following diagram illustrates the key steps in the synthesis and characterization of the 2,4,6-Tri-tert-butylphenoxy radical.
References
Application Notes: Anti-inflammatory Activity of 2,4,6-Tri-tert-butylphenol in Cell-Based Assays
Introduction
2,4,6-Tri-tert-butylphenol (TTBP) is a sterically hindered phenolic compound with recognized antioxidant properties. While structurally related phenols have been investigated for their anti-inflammatory effects, the direct anti-inflammatory activity of TTBP in cell-based models remains an area of limited research. This document outlines protocols for evaluating the potential anti-inflammatory effects of TTBP in vitro, focusing on key inflammatory mediators and signaling pathways. Recent studies suggest that TTBP may not exhibit significant direct anti-inflammatory effects in terms of inhibiting the expression of genes like cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfα) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages when used alone. However, it has been identified as a potent agonist of the Retinoid X Receptor alpha (RXRα), a nuclear receptor that can play a role in modulating inflammatory responses. These application notes provide a framework for investigating the nuanced effects of TTBP on inflammatory signaling.
Key Experimental Assays
To elucidate the anti-inflammatory potential of TTBP, a series of cell-based assays are recommended. These assays are designed to assess cytotoxicity, and the production of key inflammatory mediators, and to dissect the underlying molecular mechanisms.
Data Presentation
No quantitative data on the direct anti-inflammatory effects of this compound on nitric oxide, PGE2, and cytokine production, or on NF-κB and MAPK signaling pathways were found in the provided search results. Therefore, the following tables are presented as templates for data acquisition and presentation.
Table 1: Effect of this compound on Cell Viability in RAW264.7 Macrophages
| Concentration of TTBP (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | Data to be determined |
| 5 | Data to be determined |
| 10 | Data to be determined |
| 25 | Data to be determined |
| 50 | Data to be determined |
| 100 | Data to be determined |
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS Control) |
| Vehicle Control | - | Data to be determined |
| LPS (1 µg/mL) | - | 100 |
| LPS + TTBP | 1 | Data to be determined |
| LPS + TTBP | 5 | Data to be determined |
| LPS + TTBP | 10 | Data to be determined |
| LPS + TTBP | 25 | Data to be determined |
| LPS + TTBP | 50 | Data to be determined |
Table 3: Effect of this compound on Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW264.7 Macrophages
| Treatment | Concentration (µM) | PGE2 Production (pg/mL) |
| Vehicle Control | - | Data to be determined |
| LPS (1 µg/mL) | - | Data to be determined |
| LPS + TTBP | 1 | Data to be determined |
| LPS + TTBP | 5 | Data to be determined |
| LPS + TTBP | 10 | Data to be determined |
| LPS + TTBP | 25 | Data to be determined |
| LPS + TTBP | 50 | Data to be determined |
Table 4: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | - | Data to be determined | Data to be determined | Data to be determined |
| LPS (1 µg/mL) | - | Data to be determined | Data to be determined | Data to be determined |
| LPS + TTBP | 1 | Data to be determined | Data to be determined | Data to be determined |
| LPS + TTBP | 5 | Data to be determined | Data to be determined | Data to be determined |
| LPS + TTBP | 10 | Data to be determined | Data to be determined | Data to be determined |
| LPS + TTBP | 25 | Data to be determined | Data to be determined | Data to be determined |
| LPS + TTBP | 50 | Data to be determined | Data to be determined | Data to be determined |
Table 5: Effect of this compound on NF-κB and MAPK Signaling Pathways in LPS-Stimulated RAW264.7 Macrophages (Western Blot Densitometry)
| Treatment | Concentration (µM) | p-p65/p65 Ratio | p-IκBα/IκBα Ratio | p-p38/p38 Ratio | p-ERK1/2/ERK1/2 Ratio | p-JNK/JNK Ratio |
| Vehicle Control | - | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | - | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| LPS + TTBP | 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| LPS + TTBP | 25 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| LPS + TTBP | 50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency. Detach cells using a cell scraper.
2. Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of TTBP on RAW264.7 cells.
-
Materials:
-
RAW264.7 cells
-
TTBP stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Complete DMEM medium
-
-
Procedure:
-
Seed RAW264.7 cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of TTBP in complete DMEM. The final DMSO concentration should not exceed 0.1%.
-
Replace the medium with fresh medium containing various concentrations of TTBP and incubate for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Materials:
-
RAW264.7 cells
-
TTBP
-
LPS
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
24-well plates
-
Complete DMEM medium
-
-
Procedure:
-
Seed RAW264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of TTBP for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a standard curve prepared with sodium nitrite.
-
4. Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)
This protocol quantifies the levels of PGE2 and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Materials:
-
RAW264.7 cells
-
TTBP
-
LPS
-
Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β
-
24-well plates
-
Complete DMEM medium
-
-
Procedure:
-
Seed RAW264.7 cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of TTBP for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove cell debris.
-
Perform the ELISA for PGE2, TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the respective kits.
-
5. Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This protocol assesses the effect of TTBP on the activation of key proteins in the NF-κB and MAPK signaling pathways.
-
Materials:
-
RAW264.7 cells
-
TTBP
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed RAW264.7 cells in 6-well plates at a density of 1 x 10⁶ cells/well and incubate overnight.
-
Pre-treat the cells with TTBP for 1 hour.
-
Stimulate with 1 µg/mL LPS for a specified time (e.g., 15-60 minutes for phosphorylation events).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-50 µg) on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Investigating 2,4,6-Tri-tert-butylphenol as a Potential Endocrine Disruptor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) is a synthetic phenolic compound utilized as an antioxidant and stabilizer in various industrial applications. Its structural similarity to known endocrine-disrupting chemicals (EDCs) and its detection in human serum and food samples have raised concerns about its potential to interfere with the endocrine system.[1][2] This document provides detailed application notes and experimental protocols for investigating the potential endocrine-disrupting properties of 2,4,6-TTBP, with a focus on its interaction with nuclear receptors.
Summary of Endocrine-Disrupting Potential
Current research indicates that 2,4,6-TTBP is a potent activator of the Retinoid X Receptor (RXR), a key regulator of numerous physiological processes. Studies on the structurally similar analogue, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), provide further context for the potential endocrine effects of 2,4,6-TTBP.
Quantitative Data Summary
The following table summarizes the available quantitative and qualitative data on the endocrine-disrupting potential of 2,4,6-TTBP and its analogue, 2,4-DTBP.
| Compound | Target Receptor/Pathway | Effect | Potency/Concentration | Reference |
| This compound (2,4,6-TTBP) | Retinoid X Receptor (RXR) | Agonist | Potentiated thyroid hormone signaling at nanomolar concentrations. Predicted to be a more potent RXR activator than 2,4-DTBP. Receptor activation occurs in the low micromolar to sub-micromolar range. | This is a direct quote from the provided text. |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | Retinoid X Receptor (RXR) | Agonist | Activates RXR in the low micromolar to sub-micromolar range. | This is a direct quote from the provided text. |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | Estrogen Receptor (ER) | Weak Agonist/Antagonist | Inconsistent results; some studies show weak binding and activity. | [3] |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | Androgen Receptor (AR) | Antagonist | Exhibits antiandrogenic activity. | This is a direct quote from the provided text. |
| 2,4-Di-tert-butylphenol (2,4-DTBP) | Steroidogenesis (H295R cells) | Altered Hormone Production | Affects testosterone (B1683101) and estradiol (B170435) production. | This is a direct quote from the provided text. |
Signaling Pathways and Experimental Overview
Retinoid X Receptor (RXR) Activation Pathway
2,4,6-TTBP has been shown to act as an agonist for the Retinoid X Receptor (RXR). RXR forms heterodimers with other nuclear receptors, such as the Thyroid Hormone Receptor (TR), Peroxisome Proliferator-Activated Receptor (PPAR), and Liver X Receptor (LXR), to regulate gene expression. Activation of RXR by a ligand like 2,4,6-TTBP can therefore influence multiple signaling pathways.
Caption: RXR activation by 2,4,6-TTBP and subsequent gene regulation.
General Experimental Workflow
The investigation of 2,4,6-TTBP as a potential endocrine disruptor follows a tiered approach, starting with in vitro screening assays to identify potential interactions with hormone receptors and pathways, followed by more complex cellular assays.
Caption: Tiered experimental workflow for endocrine disruptor assessment.
Experimental Protocols
Preparation of this compound for In Vitro Assays
Note: 2,4,6-TTBP is soluble in organic solvents such as methanol, acetonitrile, and hexane, but insoluble in water.[4] A stock solution in a suitable organic solvent (e.g., DMSO) should be prepared and serially diluted in the assay medium to achieve the desired final concentrations. The final solvent concentration in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol:
-
Stock Solution Preparation:
-
Weigh out a precise amount of 2,4,6-TTBP powder.
-
Dissolve the powder in 100% dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 100 mM).
-
Ensure complete dissolution by vortexing or gentle heating.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final test concentrations.
-
The final DMSO concentration in all wells, including vehicle controls, should be identical and not exceed 0.1%.
-
Retinoid X Receptor (RXR) Activation Assay (Yeast Two-Hybrid System)
This protocol is based on the principles of the yeast two-hybrid system to assess the ability of 2,4,6-TTBP to induce the interaction between the RXR ligand-binding domain (LBD) and a coactivator peptide.
Materials:
-
Saccharomyces cerevisiae strain expressing the Gal4 DNA-binding domain fused to the RXR-LBD (bait) and the Gal4 activation domain fused to a coactivator peptide (e.g., from SRC-1 or TIF-2) (prey).
-
Reporter gene construct (e.g., lacZ) under the control of a Gal4-responsive promoter.
-
Appropriate yeast growth media (e.g., SD minimal medium with necessary supplements).
-
2,4,6-TTBP stock solution in DMSO.
-
Positive control (e.g., 9-cis-retinoic acid).
-
Negative control (vehicle, e.g., 0.1% DMSO).
-
Lysis buffer and substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside [ONPG] for β-galactosidase).
-
96-well microplates.
-
Microplate reader.
Procedure:
-
Yeast Culture Preparation:
-
Inoculate a single colony of the engineered yeast strain into appropriate liquid medium and grow overnight at 30°C with shaking.
-
Dilute the overnight culture to an OD600 of ~0.1 in fresh medium and grow to mid-log phase (OD600 ≈ 0.4-0.6).
-
-
Compound Exposure:
-
Dispense the yeast culture into a 96-well plate.
-
Add 2,4,6-TTBP, positive control, or vehicle control to the wells to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., from 1 nM to 100 µM).
-
Incubate the plate at 30°C for 4-6 hours.
-
-
Reporter Gene Assay (β-galactosidase activity):
-
Harvest the yeast cells by centrifugation.
-
Lyse the cells using an appropriate method (e.g., freeze-thaw cycles or enzymatic digestion with zymolyase).
-
Add the substrate solution (ONPG) to each well and incubate at 37°C until a yellow color develops.
-
Stop the reaction by adding a stop solution (e.g., 1 M Na2CO3).
-
Measure the absorbance at 420 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the β-galactosidase activity for each treatment.
-
Plot the dose-response curve for 2,4,6-TTBP and determine the EC50 value (the concentration that elicits 50% of the maximal response).
-
Estrogen and Androgen Receptor Screening (Yeast Two-Hybrid Assay)
This protocol is similar to the RXR activation assay but utilizes yeast strains expressing the estrogen receptor (ERα) or androgen receptor (AR) LBDs. This will serve as a screening tool to identify potential agonistic or antagonistic activity of 2,4,6-TTBP.
Agonist Mode: Follow the same procedure as the RXR activation assay, using the appropriate ERα or AR yeast strain and a known agonist as a positive control (e.g., 17β-estradiol for ERα, dihydrotestosterone (B1667394) for AR).
Antagonist Mode:
-
Follow the yeast culture preparation and compound exposure steps as described above.
-
In addition to 2,4,6-TTBP, add a fixed concentration of the respective receptor agonist (e.g., EC50 concentration of 17β-estradiol for ERα or dihydrotestosterone for AR) to all wells except the negative control.
-
A known antagonist (e.g., tamoxifen (B1202) for ERα, flutamide (B1673489) for AR) should be used as a positive control for antagonism.
-
Proceed with the reporter gene assay and data analysis.
-
A decrease in reporter gene activity in the presence of 2,4,6-TTBP compared to the agonist-only control indicates potential antagonistic activity. Determine the IC50 value (the concentration that inhibits 50% of the agonist-induced activity).
H295R Steroidogenesis Assay
This assay uses the human adrenocortical carcinoma cell line H295R, which expresses all the key enzymes for steroidogenesis, to assess the effects of 2,4,6-TTBP on the production of testosterone and estradiol. This protocol is based on the OECD Test Guideline 456.
Materials:
-
H295R cells.
-
Cell culture medium (e.g., DMEM/F12 supplemented with serum and antibiotics).
-
24-well cell culture plates.
-
2,4,6-TTBP stock solution in DMSO.
-
Positive controls: Forskolin (inducer of steroidogenesis) and Prochloraz (inhibitor of steroidogenesis).
-
Negative control (vehicle, e.g., 0.1% DMSO).
-
Testosterone and estradiol ELISA kits or LC-MS/MS for hormone quantification.
-
Cell viability assay kit (e.g., MTT or neutral red uptake).
Procedure:
-
Cell Culture and Plating:
-
Culture H295R cells according to standard protocols.
-
Seed the cells into 24-well plates at a density that will result in approximately 80-90% confluency at the end of the experiment.
-
Allow the cells to attach and grow for 24 hours.
-
-
Compound Exposure:
-
Remove the culture medium and replace it with fresh medium containing the desired concentrations of 2,4,6-TTBP, positive controls, or vehicle control.
-
Test a range of non-cytotoxic concentrations of 2,4,6-TTBP (e.g., from 1 nM to 10 µM).
-
Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Hormone Quantification:
-
After the incubation period, collect the cell culture medium from each well.
-
Store the medium at -80°C until analysis.
-
Quantify the concentrations of testosterone and estradiol in the medium using ELISA kits or LC-MS/MS according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the medium, assess cell viability in the corresponding wells using a standard cytotoxicity assay to ensure that the observed effects on hormone production are not due to cell death.
-
-
Data Analysis:
-
Normalize the hormone concentrations to the vehicle control.
-
Plot the dose-response curves for the effects of 2,4,6-TTBP on testosterone and estradiol production.
-
Statistically analyze the data to determine significant changes in hormone levels compared to the control.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow for assessing the endocrine-disrupting potential of a test chemical like 2,4,6-TTBP.
Caption: Logical framework for endocrine disruptor evaluation.
Conclusion
The provided protocols offer a comprehensive framework for the initial investigation of this compound as a potential endocrine disruptor. The strong evidence for its activity as an RXR agonist suggests that this should be a primary focus of investigation. The screening assays for estrogenic and androgenic activity will help to determine if 2,4,6-TTBP has broader effects on the endocrine system. The H295R steroidogenesis assay will provide valuable information on its potential to interfere with hormone synthesis. The results from these studies will be crucial for a thorough risk assessment of this widely used compound.
References
- 1. diva-portal.org [diva-portal.org]
- 2. [Determination of this compound and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predicting estrogen receptor activation by a group of substituted phenols: An integrated approach to testing and assessment case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Purification of 2,4,6-Tri-tert-butylphenol from di-tert-butylphenol isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,4,6-tri-tert-butylphenol from its common di-tert-butylphenol isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound (2,4,6-TTBP) sample?
A1: During the synthesis of 2,4,6-TTBP, incomplete alkylation of phenol (B47542) is the primary source of impurities. The most common byproducts are di-tert-butylphenol isomers, such as 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP).[1] Depending on the reaction conditions, residual 4-tert-butylphenol (B1678320) may also be present.[1]
Q2: Which purification methods are most effective for separating 2,4,6-TTBP from its isomers?
A2: The choice of purification method depends on the scale of the experiment and the required purity. The most common laboratory-scale methods are:
-
Recrystallization: Effective for removing smaller quantities of impurities, leveraging the solubility differences between the isomers in various solvents. Ethanol is a commonly used solvent for this purpose.[2]
-
Column Chromatography: A highly effective method for achieving high purity by separating compounds based on their differential adsorption to a stationary phase.
-
Melt Crystallization: A suitable technique for large-scale purification, which avoids the use of solvents.[3] This method can yield purities greater than 99.9%.[3]
-
Fractional Distillation: Can be challenging due to the small boiling point differences between 2,4,6-TTBP and some of its isomers, like 2,5-di-tert-butylphenol.[3]
Q3: Why is it difficult to separate 2,4,6-TTBP from di-tert-butylphenol isomers?
A3: The isomers of tert-butylated phenols have similar molecular weights and polarities, leading to comparable physical properties such as boiling points and solubilities in common organic solvents.[3] This makes their separation by techniques like fractional distillation or simple recrystallization challenging without careful optimization.
Q4: Can I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to assess the purity of my 2,4,6-TTBP sample?
A4: Yes, both GC and HPLC are excellent analytical techniques for determining the purity of your sample.[4] Capillary columns are often employed in GC for the separation of phenol isomers.[4][5] For HPLC, a reversed-phase column (like a C18) with a mobile phase of acetonitrile (B52724) and water is a common choice.[4][6]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated enough.- The cooling process is too rapid.- The chosen solvent is not optimal. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod to induce nucleation.- Allow the solution to cool to room temperature slowly, then place it in an ice bath.- Try a different solvent or a co-solvent system. |
| Oily precipitate forms instead of crystals. | - The melting point of the compound is lower than the boiling point of the solvent.- Impurities are preventing crystallization. | - Use a lower-boiling point solvent.- Attempt to purify a smaller portion of the crude material via column chromatography first to remove the interfering impurities. |
| Low recovery of pure product. | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product.- Ensure the solution is thoroughly cooled before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of 2,4,6-TTBP and isomers. | - The mobile phase polarity is not optimal.- The column is overloaded.- The flow rate is too high. | - Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase for separation.- Reduce the amount of crude material loaded onto the column.- Decrease the flow rate to allow for better equilibration. |
| Streaking or tailing of the compound on the column. | - The sample was not fully dissolved before loading.- Acidic silica (B1680970) gel is interacting with the phenolic hydroxyl group. | - Ensure the sample is completely dissolved in a minimal amount of the mobile phase before loading.- Consider adding a small amount (0.1-1%) of an amine like triethylamine (B128534) to the mobile phase to neutralize acidic sites on the silica gel.[7] |
| The compound is not eluting from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For non-polar compounds like 2,4,6-TTBP, a gradient of ethyl acetate (B1210297) in hexane (B92381) is a good starting point. |
Data Presentation
Table 1: Physical Properties of 2,4,6-TTBP and Common Isomers
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C18H30O | 262.44 | 125-131[8][9] | 277-278[8] |
| 2,4-Di-tert-butylphenol | C14H22O | 206.33 | 54-57 | 264 |
| 2,6-Di-tert-butylphenol | C14H22O | 206.33 | 34-37 | 253 |
| 4-tert-Butylphenol | C10H14O | 150.22 | 96-99 | 236-238 |
Note: Values are approximate and can vary slightly.
Table 2: Suggested Solvent Systems for Column Chromatography
| Stationary Phase | Mobile Phase (Eluent) | Application Notes |
| Silica Gel | Hexane/Ethyl Acetate Gradient (e.g., 98:2 to 90:10) | A standard choice for separating compounds of differing polarities. Start with a low polarity and gradually increase the ethyl acetate concentration. |
| Silica Gel | Toluene/Ethyl Acetate/Formic Acid | A system that has been suggested for the separation of phenolic compounds.[10] |
| Reversed-Phase C18 | Acetonitrile/Water Gradient | Suitable for HPLC analysis and purification. An acid like formic acid is often added to improve peak shape.[4] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Dissolution: In a fume hood, place the crude 2,4,6-TTBP in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol[2]) and gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Purity Assessment: Determine the melting point of the dried crystals and analyze the purity using GC or HPLC.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
Sample Preparation: Dissolve the crude 2,4,6-TTBP in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase (e.g., a hexane/ethyl acetate mixture). The less polar compounds will travel down the column faster.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure 2,4,6-TTBP.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: Overall workflow for the synthesis and purification of 2,4,6-TTBP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2,4,6-Tris(tert-butyl)phenol | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | 732-26-3 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,4,6-Tri-tert-butylphenol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 2,4,6-Tri-tert-butylphenol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the Friedel-Crafts alkylation of phenol (B47542).[1][2] This reaction typically involves an alkylating agent such as isobutylene (B52900), tert-butyl alcohol, or methyl tert-butyl ether, in the presence of an acid catalyst.[1][3]
Q2: What are the primary challenges in achieving a high yield of this compound?
A2: The main challenges include incomplete alkylation, leading to the formation of mono- and di-substituted phenols, and the potential for polyisobutylene (B167198) formation.[3][4] Due to the ortho-para directing nature of the hydroxyl group on phenol, the second tert-butyl group is more likely to add at the para position, forming 2,4-di-tert-butylphenol, which then requires further alkylation.[2]
Q3: How does the choice of catalyst impact the synthesis?
A3: The catalyst is crucial for the reaction. Strong Lewis acids like aluminum chloride and strong Brønsted acids like sulfuric acid are commonly used to facilitate the formation of the tert-butyl carbocation for electrophilic aromatic substitution.[1][3][5][6] The catalyst choice can significantly affect reaction rate, selectivity, and the formation of byproducts.
Q4: What are the typical byproducts observed in this synthesis?
A4: Common byproducts are the result of incomplete alkylation and include 4-tert-butylphenol, 2,4-di-tert-butylphenol, 2,6-di-tert-butylphenol, and 2,5-di-tert-butylphenol.[3] The formation of these intermediates is a primary reason for reduced yields of the desired tri-substituted product.
Q5: How can the final product be purified?
A5: Purification of this compound can be achieved through methods such as vacuum distillation and melt crystallization to obtain a product with high purity (at least 99%).[7] Recrystallization from solvents like 95% ethanol (B145695) is also a viable method.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Insufficient alkylating agent.- Reaction time is too short.- Inadequate catalyst activity or amount.- Reaction temperature is not optimal. | - Use a molar excess of the alkylating agent (e.g., isobutylene) relative to phenol.- Increase the reaction time and monitor the progress using techniques like Gas Chromatography (GC).- Ensure the catalyst is fresh and anhydrous. Consider increasing the catalyst loading.- Optimize the reaction temperature; for example, a range of 50-60°C has been reported with sulfuric acid.[4] |
| High Proportion of Mono- and Di-substituted Phenols | - Incomplete reaction due to factors listed above.- Steric hindrance slowing down the third alkylation step. | - Re-run the reaction with a higher ratio of alkylating agent to phenol.- Increase the reaction temperature to provide more energy for the final alkylation step, while monitoring for side reactions.- Ensure efficient stirring to promote contact between reactants and catalyst. |
| Formation of Polyisobutylene | - High concentration of the alkylating agent in the presence of a strong acid catalyst. | - Control the rate of addition of the alkylating agent to the reaction mixture.- Maintain the optimal reaction temperature to favor alkylation of the phenol over polymerization of the isobutylene.[4] |
| Reaction Fails to Initiate | - Inactive catalyst.- Presence of water in the reactants or solvent, which can deactivate the catalyst. | - Use a fresh, anhydrous catalyst.- Ensure all reactants and solvents are thoroughly dried before use. |
| Product is Difficult to Purify | - Presence of multiple, closely boiling byproducts. | - Employ fractional distillation under vacuum to separate the desired product from lower-boiling mono- and di-substituted phenols.- Consider melt crystallization for final purification to achieve high purity.[7] |
Experimental Protocols
Synthesis of this compound using Phenol and Isobutylene with Sulfuric Acid Catalyst
This protocol is based on a reported teaching experiment.[3][4]
Materials:
-
Phenol
-
Concentrated Sulfuric Acid
-
Isobutylene gas
-
Reaction vessel equipped with a gas inlet, stirrer, and temperature control.
Procedure:
-
In a suitable reaction vessel, charge the phenol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the phenol with stirring.
-
Heat the mixture to the desired reaction temperature (e.g., 50-60°C) and maintain this temperature.[4]
-
Introduce a controlled flow of isobutylene gas into the reaction mixture with vigorous stirring.
-
Continue the addition of isobutylene until the theoretical amount for tri-substitution has been absorbed.
-
Monitor the reaction progress by GC to confirm the consumption of intermediates.
-
Upon completion, cool the reaction mixture.
-
The crude product can then be purified by recrystallization or distillation. A yield of 69% has been reported for a similar teaching experiment.[3]
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low yields in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. cerritos.edu [cerritos.edu]
- 7. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
Technical Support Center: Alkylation of Phenol with Isobutylene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of phenol (B47542) with isobutylene (B52900).
Troubleshooting Guide
Low Conversion or Yield of Desired Product
Question: My phenol conversion is low, or the yield of the desired tert-butylated phenol is poor. What are the common causes and solutions?
Answer: Low conversion or yield in phenol alkylation can be attributed to several factors, ranging from catalyst issues to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity:
-
Lewis Acids (e.g., AlCl₃, Aluminum Phenoxide): Ensure the catalyst is anhydrous, as moisture can lead to deactivation. For aluminum phenoxide prepared in situ, ensure the complete reaction of aluminum with phenol. The amount of catalyst is also critical; typically, 0.01 to 30 percent by weight of the phenolic reagent is used.
-
Brønsted Acids (e.g., H₂SO₄, Amberlyst 15): The concentration and purity of the acid are important. For solid acid catalysts like zeolites or ion-exchange resins, ensure they are properly activated and have not been deactivated by coking or poisoning.
-
Catalyst Loading: Insufficient catalyst loading can lead to slow reaction rates. Conversely, excessive catalyst can sometimes promote side reactions.
-
-
Reaction Temperature:
-
The reaction temperature significantly influences both the rate and selectivity. For instance, with aluminum phenoxide catalysts, temperatures are often in the range of 100-150°C. Lower temperatures may lead to incomplete conversion, while excessively high temperatures can favor the formation of thermodynamically stable para-isomers and increase side reactions.
-
-
Molar Ratio of Reactants:
-
The stoichiometry of phenol to isobutylene is crucial for controlling the degree of alkylation. For mono-alkylation, a molar excess of phenol is often used. For di-alkylation (e.g., to produce 2,6-di-tert-butylphenol), a molar ratio of isobutylene to phenol of around 2.0-2.25 is recommended.
-
-
Reaction Time:
-
Insufficient reaction time will result in incomplete conversion. It is important to monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal reaction time.
-
Poor Selectivity (Ortho- vs. Para-Alkylation)
Question: I am getting a mixture of ortho- and para-alkylated products. How can I improve the selectivity for the desired isomer?
Answer: Controlling the regioselectivity between the ortho and para positions is a common challenge in Friedel-Crafts alkylation of phenols. The choice of catalyst and reaction conditions are the primary levers for controlling this.
-
Catalyst Selection:
-
For Ortho-Selectivity (e.g., 2-tert-butylphenol (B146161), 2,6-di-tert-butylphenol): Aluminum phenoxide catalysts are known to favor ortho-alkylation. This is attributed to the formation of a bulky complex between the phenol and the aluminum catalyst, which sterically directs the incoming electrophile to the ortho position. Rhenium catalysts, such as Re₂(CO)₁₀, have also been shown to be highly selective for ortho-mono-alkylation.
-
For Para-Selectivity (e.g., 4-tert-butylphenol): Strong Brønsted acids like sulfuric acid or solid acid catalysts such as certain zeolites tend to favor the formation of the thermodynamically more stable para-isomer.
-
-
Temperature and Pressure:
-
Higher temperatures and lower pressures can favor the formation of the para-substituted product, even with ortho-directing catalysts like aluminum phenoxide. To enhance ortho-selectivity, it is often beneficial to conduct the reaction at lower temperatures and higher pressures.
-
Formation of Multiple Alkylated Products (Polyalkylation)
Question: My reaction is producing a mixture of mono-, di-, and tri-alkylated phenols. How can I control the degree of alkylation?
Answer: The formation of polyalkylated products is a common side reaction. The following strategies can be employed to control the extent of alkylation:
-
Molar Ratio of Reactants:
-
To favor mono-alkylation , use a molar excess of phenol relative to isobutylene. This increases the probability of isobutylene reacting with an unreacted phenol molecule rather than a mono-alkylated one.
-
To favor di-alkylation , a stoichiometric amount or a slight excess of isobutylene (e.g., 2.0-2.4 moles of isobutylene per mole of phenol for 2,6-di-tert-butylphenol) is typically used.
-
To favor tri-alkylation (2,4,6-tri-tert-butylphenol), a significant excess of isobutylene is required.
-
-
Reaction Time:
-
Shorter reaction times generally favor the formation of mono-alkylated products. As the reaction progresses, the concentration of mono-alkylated phenols increases, making them more likely to undergo a second alkylation. Monitoring the reaction over time is key to stopping it at the desired product distribution.
-
O-Alkylation vs. C-Alkylation
Question: I am observing the formation of tert-butyl phenyl ether (O-alkylation) in my reaction. How can I favor C-alkylation on the aromatic ring?
Answer: The competition between O-alkylation (ether formation) and C-alkylation is influenced by the catalyst, solvent, and temperature.
-
Catalyst Choice:
-
Lewis acids and strong Brønsted acids generally favor C-alkylation by activating the isobutylene to form a carbocation that readily attacks the electron-rich aromatic ring.
-
Base-catalyzed reactions, which are not typical for alkylation with alkenes but are relevant with alkyl halides, tend to favor O-alkylation.
-
-
Solvent:
-
The use of protic solvents can favor C-alkylation by solvating the phenoxide oxygen, making it less available for nucleophilic attack. Aprotic polar solvents can favor O-alkylation.
-
-
Temperature:
-
Higher temperatures generally favor C-alkylation, which is often the thermodynamically more stable outcome. O-alkylation can sometimes be a kinetically favored, reversible process at lower temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the alkylation of phenol with isobutylene?
A1: Besides the desired mono- or di-alkylated products, common side products include:
-
Isomers of the desired product (e.g., 4-tert-butylphenol (B1678320) when 2-tert-butylphenol is desired).
-
Over-alkylated products (e.g., this compound).
-
Under-alkylated products (e.g., 2-tert-butylphenol when 2,6-di-tert-butylphenol (B90309) is the target).
-
tert-Butyl phenyl ether (from O-alkylation).
-
Diisobutylene (from the dimerization of isobutylene, especially under strongly acidic conditions).
Q2: How can I minimize the formation of this compound?
A2: The formation of this compound is favored by an excess of isobutylene and longer reaction times. To minimize its formation, carefully control the stoichiometry of isobutylene to phenol and monitor the reaction to avoid excessive reaction times after the desired product has formed.
Q3: What is the role of the aluminum phenoxide catalyst in promoting ortho-alkylation?
A3: The aluminum phenoxide catalyst forms a bulky complex with the hydroxyl group of phenol. This complex sterically hinders the para-position, directing the incoming tert-butyl carbocation to the less hindered ortho-positions.
Q4: Can I use tert-butanol (B103910) instead of isobutylene as the alkylating agent?
A4: Yes, tert-butanol can be used as an alkylating agent. In the presence of a strong acid catalyst, tert-butanol is dehydrated in situ to form isobutylene, which then participates in the alkylation reaction.
Q5: My reaction mixture is turning dark. Is this normal?
A5: The formation of colored byproducts can occur, especially at higher temperatures or with certain catalysts, indicating potential side reactions or degradation. While some color change may be expected, a significant darkening could suggest the need to optimize reaction conditions, such as lowering the temperature or reducing the reaction time.
Data Presentation
Table 1: Influence of Catalyst and Reaction Conditions on Product Distribution in Phenol Alkylation with Isobutylene
| Catalyst | Temperature (°C) | Pressure (atm) | Phenol:Isobutylene Molar Ratio | Key Products | Yield/Selectivity | Reference |
| Aluminum Phenoxide | 152-202 | 4-15 | 1:1.1 (approx.) | o-tert-butylphenol | 55.6% yield | |
| Aluminum Phenoxide | 148-180 | Atmospheric | Not specified | p-tert-butylphenol | 47.6% yield | |
| Aluminum Phenoxide | 110-125 | Up to 20 bar | 1:2.0-2.25 | 2,6-di-tert-butylphenol | >75 wt% | |
| Sulfuric Acid | 50-125 | Not specified | Not specified | Initially o- and p-isomers, favors p-isomer over time | Equilibrium dependent | |
| Zeolite H-beta | 145 | Not specified | Not specified | p-tert-butylphenol | High selectivity | |
| Amberlyst 15 | 60-100 | Not specified | 1:2 | 2,4-di-tert-butylphenol (B135424) | Max selectivity at 80°C |
Experimental Protocols
Protocol 1: Synthesis of 2,6-di-tert-butylphenol using Aluminum Phenoxide Catalyst
This protocol is adapted from a general procedure for the selective ortho-alkylation of phenol.
Materials:
-
Phenol
-
Aluminum turnings
-
Isobutylene
-
Nitrogen gas
-
Jacketed reactor with stirrer, temperature control, and gas inlet/outlet
Procedure:
-
Catalyst Preparation:
-
Charge the reactor with phenol.
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
Add aluminum turnings to the phenol (e.g., 1 gram atom of Al per 180-300 moles of phenol).
-
Heat the mixture to 120-180°C to activate the catalyst, forming aluminum phenoxide.
-
-
Alkylation - First Stage:
-
Cool the reactor to the reaction temperature, typically 110-125°C.
-
Introduce isobutylene into the reactor. A total of 2.0-2.25 moles of isobutylene per mole of phenol is typically used for di-substitution. Maintain the desired pressure (e.g., up to 20 bar).
-
Continue the reaction at this temperature until the phenol content is below 3 wt% as monitored by GC.
-
-
Alkylation - Second Stage:
-
Cool the reaction mixture to 50-70°C.
-
Continue stirring at this temperature to allow for the conversion of remaining intermediates to 2,6-di-tert-butylphenol. The goal is to reach a concentration of at least 75 wt% of the desired product.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the catalyst by adding water or a dilute acid.
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent (if any) under reduced pressure.
-
Purify the product by fractional distillation under vacuum.
-
Protocol 2: Synthesis of 2,4-di-tert-butylphenol using a Solid Acid Catalyst (Activated Clay)
This protocol is a general representation for the synthesis of 2,4-di-tert-butylphenol.
Materials:
-
Phenol
-
Activated clay catalyst
-
Isobutylene gas
-
Three-neck round-bottom flask with a stirrer, condenser, and gas inlet tube
Procedure:
-
Charge the flask with phenol and the activated clay catalyst (e.g., a 1:0.05 weight ratio of phenol to catalyst).
-
Heat the mixture to the desired reaction temperature (e.g., 83 ± 1°C) with stirring.
-
Bubble isobutylene gas through the reaction mixture at a controlled rate. The total molar ratio of phenol to isobutylene is typically around 1:1.19 for mono-alkylation, and higher for di-alkylation.
-
Maintain the temperature and continue stirring for a set period (e.g., 1 hour) after the isobutylene addition is complete.
-
Monitor the reaction progress by GC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the solid catalyst.
-
The filtrate can be purified by distillation to isolate the 2,4-di-tert-butylphenol.
Mandatory Visualization
Stability of 2,4,6-Tri-tert-butylphenol in solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,4,6-Tri-tert-butylphenol in solution over time.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound (TTBP) is a sterically hindered phenolic compound. Due to this structural feature, it is widely used as an antioxidant and stabilizer in various industries, including rubber, plastics, and fuels.[1] In a research setting, it is often used as a reference standard in analytical chemistry, particularly for the quantification of other phenolic compounds using techniques like HPLC-UV.[2] Its ability to scavenge free radicals also makes it a subject of study in antioxidant research.[1]
Q2: What are the general stability characteristics of this compound?
This compound is a white, crystalline solid that is stable under recommended storage conditions in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] It is readily soluble in many organic solvents but is insoluble in water and aqueous or alcoholic alkaline solutions.[5][6] The compound is known to be oxidizable in the air, especially under alkaline conditions, where it can form a stable phenoxy radical.[5][6] It is considered persistent and not readily biodegradable.[7]
Q3: How does this compound degrade?
Degradation of this compound primarily occurs through oxidation. In an alkaline environment, it can be oxidized to a blue-colored 2,4,6-tri-tert-butylphenoxy radical.[5] This radical is relatively stable but can further react with oxygen to form a peroxide.[5] Further oxidation can lead to the formation of a phenoxonium cation, which can then react in the presence of water to form 2,4,6-tri-tert-butyl-4-hydroxy-2,5-cyclohexadienone.[5] In acidic media, this intermediate can undergo dealkylation to yield 2,6-di-tert-butylhydroquinone, which is then oxidized to 2,6-di-tert-butyl-1,4-benzoquinone.[5]
Q4: Are there any known incompatibilities for this compound in solution?
Yes, this compound is incompatible with bases, acid chlorides, acid anhydrides, and strong oxidizing agents.[3] It may also react with certain metals like brass and copper.[3] When preparing solutions, it is crucial to use high-purity solvents and avoid contaminants that could catalyze its degradation.
Troubleshooting Guides
Issue 1: You observe a color change (e.g., yellowing or blueish tint) in your this compound solution over a short period.
-
Possible Cause 1: Oxidation. The solution may be undergoing oxidation, leading to the formation of colored degradation products like the phenoxy radical (blue) or quinone-type structures (yellow).[5]
-
Troubleshooting Steps:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Work Under Inert Atmosphere: If possible, prepare and handle the solution under an inert atmosphere (e.g., in a glove box).
-
Store Properly: Store the solution in a tightly sealed container, protected from light, and at a reduced temperature to minimize thermal and photo-induced oxidation.
-
Check Solvent Purity: Impurities in the solvent can act as catalysts for oxidation. Use high-purity, antioxidant-free solvents.
-
Issue 2: You are seeing a rapid decrease in the concentration of this compound in your analytical experiments.
-
Possible Cause 1: Adsorption to surfaces. Due to its lipophilic nature, this compound may adsorb to plastic or glass surfaces, especially from aqueous or highly polar solutions.
-
Troubleshooting Steps:
-
Use Silanized Glassware: Treat your glassware with a silanizing agent to reduce active sites for adsorption.
-
Choose Appropriate Vials: For HPLC analysis, consider using polypropylene (B1209903) or deactivated glass vials.
-
Optimize Solvent System: Ensure that this compound is fully solubilized in your chosen solvent system to minimize precipitation and adsorption.
-
-
Possible Cause 2: Photodegradation. Although it does not absorb light at wavelengths greater than 290 nm, photodegradation can still occur, especially in the presence of photosensitizers.[3]
-
Troubleshooting Steps:
-
Use Amber Glassware: Protect your solutions from light by using amber-colored volumetric flasks and vials.
-
Minimize Light Exposure: During experiments, minimize the exposure of your solutions to ambient and UV light.
-
Issue 3: You are observing unexpected peaks in your chromatogram when analyzing this compound.
-
Possible Cause: Degradation. The unexpected peaks are likely degradation products of this compound.
-
Troubleshooting Steps:
-
Perform Forced Degradation Studies: To identify potential degradation products, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic).[8][9][10] This will help in confirming the identity of the extra peaks.
-
Review Sample Preparation: Ensure that the sample preparation process does not introduce conditions that could cause degradation (e.g., excessive heat, incompatible pH).
-
Check Mobile Phase Compatibility: For HPLC analysis, ensure that the mobile phase pH is compatible with the stability of this compound.
-
Quantitative Stability Data
Currently, there is limited publicly available quantitative data (e.g., degradation rates, half-life) on the stability of this compound in various solutions over time. The stability is highly dependent on the specific experimental conditions. Researchers are encouraged to perform their own stability studies for their specific matrix and storage conditions.
Table 1: Qualitative Stability of this compound under Different Conditions.
| Condition | Stability | Potential Degradation Products |
| Neutral pH (aqueous) | Insoluble, but if solubilized, expected to be relatively stable. | Minimal degradation expected. |
| Acidic pH (aqueous) | Insoluble. If dissolved in a co-solvent, may undergo slow dealkylation at elevated temperatures. | 2,6-di-tert-butylhydroquinone, 2,6-di-tert-butyl-1,4-benzoquinone.[5] |
| Alkaline pH (aqueous) | Insoluble. If dissolved in a co-solvent, susceptible to oxidation. | 2,4,6-tri-tert-butylphenoxy radical, 2,4,6-tri-tert-butyl-4-hydroxy-2,5-cyclohexadienone.[5] |
| Organic Solvents | Generally stable in high-purity, deoxygenated organic solvents. | Stability can be solvent-dependent; susceptible to oxidation if oxygen is present. |
| Elevated Temperature | Stable at room temperature.[3] Heating can accelerate oxidation. | Products of oxidation. |
| Light Exposure | Not expected to be susceptible to direct photolysis by sunlight.[3] | Photodegradation may occur in the presence of photosensitizers. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound in Solution
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and identify potential degradation products.
1. Materials:
-
This compound reference standard
-
High-purity solvents (e.g., methanol, acetonitrile)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or GC system with a suitable detector (e.g., UV, MS)
-
Calibrated pH meter
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in methanol).
3. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Incubate at room temperature for a defined period.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and place it in an oven at a specified temperature (e.g., 80 °C) for a defined period.
-
At each time point, withdraw a sample, allow it to cool to room temperature, and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At the end of the exposure period, analyze both the exposed and control samples.
-
4. Analysis:
-
Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS).
-
Quantify the amount of this compound remaining and identify and quantify any degradation products.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. wikiwand.com [wikiwand.com]
- 7. This compound - Coastal Wiki [coastalwiki.org]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 2,4,6-Tri-tert-butylphenol (TTBP) Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2,4,6-Tri-tert-butylphenol (TTBP) during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
A1: this compound (TTBP) is a sterically hindered phenolic compound commonly used as an antioxidant in various industries.[1] Its antioxidant properties stem from the ability of its hydroxyl group to donate a hydrogen atom to free radicals, thereby neutralizing them.[2] However, this same reactivity makes TTBP susceptible to oxidation, especially when exposed to pro-oxidative conditions. Upon oxidation, TTBP forms a stable, deep-blue colored 2,4,6-tri-tert-butylphenoxy radical.[3]
Q2: What are the primary factors that accelerate the oxidation of TTBP during storage?
A2: The primary factors that can accelerate the oxidation of TTBP are:
-
Exposure to Oxygen (Air): Direct contact with air provides the oxygen necessary for the oxidation process.
-
Exposure to Light: UV radiation can provide the energy to initiate the oxidation process.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Incompatible Materials: Contact with strong oxidizing agents, bases, acid chlorides, and certain metals like brass and copper can catalyze oxidation.[4]
Q3: How can I visually identify if my stored TTBP has started to oxidize?
A3: Pure this compound is a white to off-white crystalline solid. A key indicator of oxidation is a change in color. The formation of the 2,4,6-tri-tert-butylphenoxy radical will impart a blue or yellowish hue to the material.[3] The intensity of the color can be an initial qualitative indicator of the extent of oxidation.
Q4: What are the recommended storage conditions for long-term stability of TTBP?
A4: To ensure the long-term stability of TTBP and prevent oxidation, the following storage conditions are recommended:
-
Container: Store in a tightly sealed container to minimize exposure to air.
-
Atmosphere: For maximum stability, store under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is ideal for long-term storage.[2]
-
Light: Protect from light by using an amber-colored or opaque container and storing it in a dark location.
-
Incompatible Substances: Keep away from oxidizing agents, bases, acid chlorides, and reactive metals.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Discoloration (blue or yellow tint) of TTBP powder. | Oxidation of TTBP to the phenoxy radical. | 1. Immediately assess the extent of discoloration. A faint tint may indicate minimal oxidation, but significant color change suggests substantial degradation. 2. Review your current storage conditions against the recommended guidelines (see FAQ Q4). 3. If possible, perform an analytical purity check (e.g., via HPLC or GC-MS) to quantify the remaining active TTBP. 4. For future storage, transfer the TTBP to a tightly sealed, amber glass bottle and consider purging with an inert gas before sealing. Store in a refrigerator. |
| Inconsistent experimental results when using stored TTBP. | Partial oxidation of TTBP, leading to a lower effective concentration of the active antioxidant. | 1. Confirm the purity of the TTBP lot using an appropriate analytical method (see Experimental Protocols section). 2. If purity is compromised, consider using a fresh, unopened container of TTBP for critical experiments. 3. Re-evaluate and improve your storage protocol to prevent further degradation of existing stock. |
| Formation of solid clumps or caking in the TTBP powder. | Exposure to moisture. | 1. Ensure the storage container is tightly sealed and stored in a dry environment. 2. Consider using a desiccator for storage, especially in humid environments. 3. Before use, gently break up any clumps with a clean, dry spatula in a low-humidity environment (e.g., a glove box). |
Quantitative Data on TTBP Stability
The following table provides representative data on the stability of a phenolic antioxidant similar to TTBP under various storage conditions. This data is intended to illustrate the impact of temperature and light on degradation and should be used as a general guideline.
| Storage Condition | Temperature | Light Exposure | Duration (Days) | Estimated Purity of Phenolic Antioxidant (%) |
| Ideal | 2-8 °C | Dark | 180 | > 99% |
| Sub-optimal | 25 °C (Room Temp) | Dark | 180 | ~97% |
| Poor | 25 °C (Room Temp) | Light | 180 | ~93% |
| Unacceptable | 40 °C | Light | 90 | < 85% |
Note: This data is illustrative and based on the stability of similar phenolic compounds. Actual degradation rates for TTBP may vary.[5]
Experimental Protocols
Key Experiment: Monitoring the Stability of this compound During Storage via HPLC-UV
This protocol outlines a method to quantify the purity of TTBP and its primary oxidation product, the 2,4,6-tri-tert-butylphenoxy radical, over time.
1. Objective: To assess the stability of TTBP under different storage conditions by monitoring its concentration and the formation of its phenoxy radical.
2. Materials:
-
This compound (TTBP) samples stored under various conditions
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (0.45 µm)
3. Standard Preparation:
-
TTBP Stock Solution (1 mg/mL): Accurately weigh 10 mg of pure TTBP and dissolve it in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the stored TTBP sample and dissolve it in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
5. HPLC Conditions:
-
Mobile Phase: 90:10 (v/v) Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 278 nm (for TTBP) and approximately 400 nm (for the phenoxy radical)
-
Injection Volume: 10 µL
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the TTBP standard against its concentration.
-
Determine the concentration of TTBP in the stored samples by comparing their peak areas to the calibration curve.
-
Calculate the percentage purity of the stored TTBP.
-
Monitor the appearance and increase in the peak area at ~400 nm to qualitatively assess the formation of the phenoxy radical.
Visualizations
Caption: Oxidation pathway of this compound.
References
Troubleshooting low yield in 2,4,6-Tri-tert-butylphenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,4,6-Tri-tert-butylphenol, with a focus on addressing issues related to low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The primary industrial and laboratory method is the Friedel-Crafts alkylation of phenol (B47542). This reaction typically uses an excess of an alkylating agent like isobutylene (B52900) or a precursor such as methyl tert-butyl ether (MTBE) or tert-butyl alcohol. The reaction is catalyzed by a strong acid, which can be a Brønsted acid like sulfuric acid (H₂SO₄) or a Lewis acid like aluminum chloride (AlCl₃).[1][2]
Q2: What are the typical byproducts that lower the yield of this compound?
A2: Low yield is often a result of incomplete alkylation of the phenol ring.[3] Common byproducts include mono- and di-substituted phenols, such as 4-tert-butylphenol (B1678320) (4-TBP), 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP).[3][4] The formation of other isomers like 2,5-di-tert-butylphenol (B187667) can also occur.[3][5] Additionally, under certain conditions, isobutylene can self-polymerize, creating polyisobutylene (B167198) byproducts.[4][6]
Q3: What are the most critical experimental factors influencing the final yield?
A3: To achieve a high yield of the tri-substituted product, several factors must be carefully controlled. These include the molar ratio of the alkylating agent to phenol, the type and concentration of the catalyst, the reaction temperature, and the overall reaction time. Under optimized conditions, yields as high as 90% have been reported.[3]
Q4: Can I use tert-butyl alcohol instead of isobutylene gas?
A4: Yes, tert-butyl alcohol can be used as the alkylating agent. In the presence of a strong acid catalyst, it will dehydrate in situ to form isobutylene, which then acts as the electrophile in the Friedel-Crafts reaction.
Troubleshooting Guide for Low Yield
Problem: My final product is predominantly mono- and/or di-substituted phenols.
-
Possible Cause 1: Insufficient Alkylating Agent.
-
Explanation: The formation of this compound is a stepwise process. To drive the reaction to completion and favor the tri-substituted product, a significant stoichiometric excess of the alkylating agent (e.g., isobutylene) is necessary.
-
Solution: Increase the molar ratio of the alkylating agent to phenol. Ratios of at least 3.6:1 (isobutylene:phenol) are often required to achieve high yields of the tri-substituted product.[6]
-
-
Possible Cause 2: Short Reaction Time.
-
Explanation: The sequential alkylation of the phenol ring takes time. If the reaction is stopped prematurely, it will result in a higher proportion of partially alkylated products.
-
Solution: Increase the reaction time and monitor the product distribution over time using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to determine the optimal reaction duration.
-
Problem: The reaction is sluggish, and the conversion of phenol is very low.
-
Possible Cause 1: Inactive or Deactivated Catalyst.
-
Explanation: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Any water present in the reagents, solvent, or glassware will react with and deactivate the catalyst.[1] Similarly, acid catalysts can lose their activity over time or due to impurities.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure reagents are free from water contamination. If catalyst deactivation is suspected, use a fresh batch of catalyst.
-
-
Possible Cause 2: Inadequate Reaction Temperature.
-
Explanation: Alkylation reactions are sensitive to temperature. If the temperature is too low, the reaction kinetics will be slow, leading to poor conversion. Conversely, excessively high temperatures can promote the formation of side products or catalyst degradation.
-
Solution: Optimize the reaction temperature. For the synthesis using isobutylene and sulfuric acid, a temperature range of 50-60°C is recommended.[4] For industrial preparations with p-toluenesulfonic acid, a range of 80-90°C has been reported.[6]
-
Experimental Protocols
Laboratory Scale Synthesis with Isobutylene and Sulfuric Acid
This protocol is adapted from a method suitable for a laboratory setting.[4]
-
Apparatus Setup: Assemble a three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer.
-
Reactant Charging: To the flask, add 94 g (1.0 mole) of phenol.
-
Catalyst Addition: With stirring, carefully add 5 mL of concentrated sulfuric acid.
-
Reaction Initiation: Begin bubbling isobutylene gas through the mixture. The reaction is exothermic, so use a water bath to maintain the temperature between 50-60°C.
-
Reaction Monitoring: Continue the addition of isobutylene until approximately 168 g (3.0 moles) has been absorbed.
-
Workup:
-
Pour the reaction mixture into 500 mL of water. The product should solidify.
-
Break up the solid product, filter, and wash thoroughly with water to remove any remaining acid.
-
Recrystallize the crude product from ethanol.
-
-
Drying: Dry the purified white crystals. The expected melting point is 129-130°C.
Industrial Scale Synthesis with Isobutylene and p-Toluenesulfonic Acid
This protocol is based on a described industrial synthesis method.[6]
-
Reactor Charging: In a suitable reaction vessel, add 9.41 kg (100 mol) of phenol, 0.34 kg (2 mol) of p-toluenesulfonic acid, and 0.07 kg (3.82 mol) of deionized water.
-
Initial Heating: Heat the mixture to 50°C with stirring at 130 rpm.
-
Isobutylene Feed: Introduce 20.20 kg (360 mol) of isobutylene at a flow rate of approximately 26.9 L/min.
-
Temperature and Pressure Control: Use a cooling system to maintain the reaction temperature between 80-90°C and the pressure between 90-100 kPa. The reaction time is approximately 5 hours from the start of the isobutylene feed.
-
Neutralization: Add 1.16 kg of a 10 wt% sodium carbonate solution to the reaction mixture, stir for 30 minutes, and then allow the phases to separate.
-
Purification:
-
Separate the oil phase and distill it to obtain crude this compound.
-
Further purify the crude product by dissolution in ethanol, evaporation, recrystallization, and drying.
-
Data Presentation
Table 1: Reactant Stoichiometry and Product Distribution
| Parameter | Method 1 (Lab Scale) | Method 2 (Industrial Scale) |
| Phenol (moles) | 1.0 | 100 |
| Alkylating Agent | Isobutylene | Isobutylene |
| Alkylating Agent (moles) | 3.0 | 360 |
| Phenol:Alkylating Agent Ratio | 1:3 | 1:3.6 |
| Catalyst | Sulfuric Acid | p-Toluenesulfonic Acid |
| Phenol Conversion Rate | Not specified, but high | 99.5% |
| 2,4,6-TTBP Content in Product | "Good yield" | 73.2% |
| 2,4-DTBP Content in Product | "Insignificant quantities" | 20.6% |
| 2,6-DTBP Content in Product | "Insignificant quantities" | 3.5% |
| Mono-tert-butylphenol Content | "Insignificant quantities" | 2.3% |
| Data for Method 2 is based on gas chromatography analysis of the reaction liquid before final purification.[6] |
Table 2: Key Reaction Parameters
| Parameter | Method 1 (Lab Scale) | Method 2 (Industrial Scale) |
| Temperature | 50-60°C | 80-90°C |
| Pressure | Atmospheric | 90-100 kPa |
| Reaction Time | Not specified (until gas uptake ceases) | 5 hours |
| Catalyst Concentration | ~0.05 mol per mol of Phenol | 0.02 mol per mol of Phenol |
| Solvent | None (neat) | None (neat) |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Technical Support Center: Synthesis and Purification of 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,6-tri-tert-butylphenol (2,4,6-TTBP). The following sections address common issues, particularly the removal of the polyisobutylene (B167198) (PIB) byproduct.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2,4,6-TTBP?
A1: The synthesis of 2,4,6-TTBP, typically through the acid-catalyzed Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900) or its equivalents, can lead to several byproducts. The most prevalent are under-alkylated phenols such as 4-tert-butylphenol (B1678320) (4-TBP), 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), and 2,6-di-tert-butylphenol (B90309) (2,6-DTBP).[1] Additionally, isomeric products like 2,5-di-tert-butylphenol (B187667) may form.[1] A significant and often challenging byproduct to remove is polyisobutylene (PIB), which arises from the cationic polymerization of the isobutylene alkylating agent under acidic conditions.
Q2: How is polyisobutylene (PIB) formed during the synthesis of 2,4,6-TTBP?
A2: Polyisobutylene (PIB) is formed as a byproduct during the Friedel-Crafts alkylation of phenol with isobutylene, a reaction catalyzed by a Lewis or Brønsted acid. The acidic catalyst can initiate the cationic polymerization of isobutylene, leading to the formation of PIB oligomers or polymers. This side reaction competes with the desired alkylation of the phenol ring.
Q3: What analytical techniques are recommended for identifying and quantifying polyisobutylene and other byproducts in my 2,4,6-TTBP product?
A3: A combination of analytical techniques is recommended for a comprehensive analysis of your product mixture:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating and identifying volatile components, including 2,4,6-TTBP and the various under-alkylated phenolic byproducts.[2] It can also help in quantifying their relative amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation. ¹H NMR can show characteristic peaks for the aromatic protons of 2,4,6-TTBP and its phenolic byproducts. The presence of polyisobutylene will be indicated by broad signals in the aliphatic region (typically around 1.1 and 1.4 ppm).[3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify functional groups and is particularly useful for detecting the presence of polyisobutylene. PIB has characteristic C-H stretching and bending vibrations that will be distinct from the aromatic and hydroxyl absorptions of the phenolic compounds.[5][6]
-
Gel Permeation Chromatography (GPC): GPC is the ideal technique for characterizing the molecular weight distribution of the polyisobutylene byproduct.[7][8][9] This can help in understanding the extent of the polymerization side reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of 2,4,6-TTBP.
Issue 1: Low yield of 2,4,6-TTBP and high proportion of under-alkylated byproducts.
| Potential Cause | Recommended Solution |
| Insufficient amount of alkylating agent (isobutylene). | Increase the molar ratio of isobutylene to phenol to drive the reaction towards tri-substitution. |
| Reaction time is too short. | Extend the reaction time to allow for complete alkylation. Monitor the reaction progress using TLC or GC analysis. |
| Low reaction temperature. | Gradually increase the reaction temperature. Note that higher temperatures can also favor the formation of polyisobutylene, so optimization is key. |
| Catalyst deactivation. | Ensure the use of a fresh and active catalyst. Moisture can deactivate many acid catalysts. |
Issue 2: Presence of a significant amount of polyisobutylene (PIB) in the crude product.
| Potential Cause | Recommended Solution |
| High concentration of catalyst. | Reduce the catalyst concentration to a level that still promotes efficient alkylation but minimizes isobutylene polymerization. |
| High reaction temperature. | Conduct the reaction at a lower temperature. Cationic polymerization of isobutylene is often favored at higher temperatures. |
| Localized "hot spots" in the reaction mixture. | Ensure efficient stirring to maintain a homogeneous temperature throughout the reaction vessel. |
| Nature of the acid catalyst. | Some strong Lewis acids are more prone to initiating isobutylene polymerization. Consider screening different catalysts (e.g., solid acid catalysts) that may offer higher selectivity for alkylation. |
Issue 3: Difficulty in separating 2,4,6-TTBP from polyisobutylene and other byproducts.
| Potential Cause | Recommended Solution |
| Similar physical properties of the components. | Employ a multi-step purification strategy. A combination of distillation followed by recrystallization or melt crystallization is often effective. |
| Ineffective purification method. | Refer to the detailed experimental protocols below for fractional distillation, recrystallization, and column chromatography. The choice of solvent in recrystallization is critical. |
| Co-crystallization of impurities. | For recrystallization, consider using a mixed solvent system to enhance the solubility difference between 2,4,6-TTBP and the impurities. |
Data Presentation
Table 1: Comparison of Purification Methods for 2,4,6-TTBP
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Fractional Distillation | 95-99% | Effective for removing lower-boiling under-alkylated phenols. | Less effective for removing isomers with close boiling points and high-boiling polyisobutylene. Can lead to column freeze-up due to the high melting point of 2,4,6-TTBP.[10] |
| Recrystallization | >99% | Can be highly effective for removing both under-alkylated phenols and polyisobutylene if the correct solvent is chosen. | Requires solvent screening and can lead to product loss in the mother liquor. |
| Melt Crystallization | >99.9%[10] | Can achieve very high purity. Avoids the use of solvents. | Requires specialized equipment. Less effective if impurities form solid solutions with the product. |
| Column Chromatography | >99% | Highly effective for separating a wide range of impurities. | Can be time-consuming and requires large volumes of solvent, making it less suitable for large-scale purification. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Phenol
-
tert-Butyl alcohol or isobutylene gas
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable solvent)
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Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent like dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred solution.
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Slowly add tert-butyl alcohol to the reaction mixture. If using isobutylene gas, bubble it through the solution at a controlled rate.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Place the crude 2,4,6-TTBP in the distillation flask with a few boiling chips.
-
Heat the flask gently. The lower-boiling fractions, primarily under-alkylated phenols, will distill first.
-
Monitor the temperature at the head of the column. Collect the fractions that distill over at a constant temperature corresponding to the boiling point of the desired byproduct.
-
Increase the temperature to distill the 2,4,6-TTBP. Collect the fraction at its boiling point.
-
The high-boiling residue will contain the polyisobutylene byproduct.
Protocol 3: Purification by Recrystallization (Single Solvent)
-
Select a suitable solvent in which 2,4,6-TTBP is highly soluble at elevated temperatures and poorly soluble at low temperatures, while polyisobutylene remains soluble at low temperatures (e.g., hexane (B92381), heptane).
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Dissolve the crude product in a minimum amount of the hot solvent in an Erlenmeyer flask.
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If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
Protocol 4: Purification by Recrystallization (Mixed Solvent)
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Choose a solvent pair: one in which 2,4,6-TTBP is readily soluble (e.g., ethanol, acetone) and another in which it is poorly soluble but the polyisobutylene is soluble (e.g., water, for an ethanol/water system). The two solvents must be miscible.
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Dissolve the crude product in a minimum amount of the hot "good" solvent.
-
Slowly add the "poor" solvent dropwise to the hot solution until a slight turbidity persists.
-
Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Collect the crystals by vacuum filtration and dry.
Protocol 5: Purification by Column Chromatography
-
Prepare a silica (B1680970) gel column using a suitable non-polar eluent (e.g., hexane or a hexane/ethyl acetate (B1210297) mixture).
-
Dissolve the crude product in a minimal amount of the eluent.
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Load the sample onto the top of the column.
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Elute the column with the chosen solvent system. The less polar polyisobutylene will elute first, followed by 2,4,6-TTBP, and then the more polar phenolic byproducts.
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Collect the fractions and analyze them by TLC or GC to identify the pure 2,4,6-TTBP fractions.
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Combine the pure fractions and evaporate the solvent to obtain the purified product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of 2,4,6-TTBP.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of New Chain-End Groups in Irradiated Polyisobutylene by NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. FTIR-Plastics: A Fourier Transform Infrared Spectroscopy dataset for the six most prevalent industrial plastic polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
Technical Support Center: Analysis of 2,4,6-Tri-tert-butylphenol in Complex Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 2,4,6-Tri-tert-butylphenol (TTBP) in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis in complex matrices challenging?
This compound (TTBP) is a sterically hindered phenolic compound used as an antioxidant and stabilizer in various industrial applications, including plastics, fuels, and lubricants.[1] Its analysis in complex matrices such as food, biological fluids, and environmental samples is challenging due to its potential for low concentration levels, co-elution with interfering compounds, and susceptibility to matrix effects which can lead to inaccurate quantification.[2][3]
Q2: What are the common analytical techniques for the determination of TTBP?
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the determination of TTBP, often in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[4][5] High-performance liquid chromatography (HPLC) with UV detection is also a suitable method for the analysis of phenolic antioxidants like TTBP.[6]
Q3: What are matrix effects and how can they impact the analysis of TTBP?
Matrix effects are the alteration of an analytical signal by co-eluting compounds from the sample matrix.[2] In GC-MS analysis, this can manifest as either signal enhancement, where non-volatile matrix components mask active sites in the inlet and column leading to higher and inaccurate responses, or signal suppression, which can be caused by competition for ionization in the MS source.[2] These effects can lead to inaccurate quantification of TTBP.[2]
Q4: How can I identify if matrix effects are affecting my TTBP analysis?
To determine if your analysis is impacted by matrix effects, you can compare the analytical response of TTBP in a pure solvent standard with that in a matrix-matched standard.[2] A significant difference in the signal response between the two indicates the presence of matrix effects.[2]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
Symptoms:
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Asymmetrical peaks for TTBP standard or sample.
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Reduced peak height and poor resolution.
Possible Causes and Solutions:
| Cause | Solution |
| Active sites in the GC inlet or column | Clean or replace the GC inlet liner. Use a deactivated liner. Trim the first 10-30 cm of the analytical column.[7] |
| Column contamination | Bake out the column at a high temperature (within the column's limits). If contamination persists, rinse the column with an appropriate solvent (for bonded phases) or replace the column.[8] |
| Improper column installation | Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut and correct insertion depth into the injector and detector.[9] |
| Sample overload | Reduce the injection volume or dilute the sample. Use a column with a higher capacity (thicker film or wider internal diameter).[9] |
Issue 2: Low or No Recovery of TTBP During Sample Preparation
Symptoms:
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TTBP is not detected in spiked samples or the recovery is significantly below acceptable limits.
Possible Causes and Solutions:
| Cause | Solution |
| Inefficient extraction | Optimize the extraction solvent and pH for your specific matrix. For solid-phase extraction (SPE), ensure the sorbent is appropriate and that the elution solvent is strong enough to desorb TTBP. |
| Analyte loss during solvent evaporation | Use a gentle stream of nitrogen for solvent evaporation and avoid complete dryness. Reconstitute the sample immediately after evaporation. |
| Degradation of TTBP | TTBP can be oxidized.[1] Protect samples from light and heat, and consider adding an antioxidant to the sample during extraction. |
| Adsorption to labware | Use silanized glassware to minimize adsorption of phenolic compounds. |
Issue 3: High Baseline Noise or Ghost Peaks in Chromatogram
Symptoms:
-
Elevated or fluctuating baseline, presence of unexpected peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated carrier gas | Ensure the use of high-purity carrier gas and install or replace gas purifiers to remove oxygen, moisture, and hydrocarbons.[10] |
| Septum bleed | Use high-quality, low-bleed septa and replace them regularly.[7] |
| Contamination from previous injections (carryover) | Run a solvent blank to confirm carryover. Clean the syringe, injector port, and inlet liner.[11] |
| Column bleed | Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may be damaged and require replacement.[11] |
Quantitative Data Summary
The following table presents a comparison of the concentration ranges of 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) and this compound (TTBP) found in various food samples, as reported in a study by Nemoto et al. (2001).[12] This data highlights the different prevalence of these two related compounds in complex food matrices.
| Food Category | 2,4-Di-tert-butylphenol (ng/g) | This compound (ng/g) |
| Vegetables & Rice | 1.4 - 10.6 | Not Detected |
| Meat | 2.7 - 26.4 | Trace - 0.50 |
| Liver | Trace - 34.2 | Trace |
| Fish (Muscle) | Trace - 21.6 | Trace - 1.83 |
| Fish (Viscera) | Trace | Not Detected |
Experimental Protocols
Protocol 1: Steam Distillation and GC-MS Analysis of TTBP in Food Samples
This protocol is based on the method described by Nemoto et al. (2001) for the determination of TTBP in food.[4][5][12]
1. Sample Preparation and Extraction:
- Homogenize a representative portion of the food sample.
- Weigh 10 g of the homogenized sample into a distillation flask.
- Add 200 mL of distilled water and an anti-foaming agent.
- Perform steam distillation, collecting the distillate in a receiving flask containing 5 mL of hexane (B92381).
- Continue distillation until approximately 150 mL of distillate is collected.[12]
- Separate the hexane layer, dry it over anhydrous sodium sulfate, and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.[12]
2. Instrumental Analysis (GC-MS):
- Gas Chromatograph: Equipped with a capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]
- Oven Temperature Program:
- Initial temperature: 60°C (hold for 2 minutes).
- Ramp 1: 10°C/min to 180°C.
- Ramp 2: 5°C/min to 280°C (hold for 5 minutes).[12]
- Injection Mode: Splitless.[12]
- Carrier Gas: Helium at a constant flow rate.[12]
- Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[4][5]
- Quantification: Based on the peak areas of characteristic ions for TTBP relative to an internal standard.[12]
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for TTBP analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. [Determination of this compound and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 8. gcms.cz [gcms.cz]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: 2,4,6-Tri-tert-butylphenol (TTBP) as a Radical Trap
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and improving the efficiency of 2,4,6-Tri-tert-butylphenol (TTBP) as a radical trap in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of radical scavenging by this compound (TTBP)?
A1: this compound (TTBP) functions as a radical trap through a process known as hydrogen atom transfer (HAT). The phenolic hydroxyl (-OH) group on the TTBP molecule donates a hydrogen atom to a free radical, neutralizing it and terminating the radical chain reaction. The resulting TTBP phenoxyl radical is highly stabilized due to the steric hindrance provided by the three bulky tert-butyl groups, which prevents it from initiating new radical chains.
Q2: What are the known limitations of using TTBP as a radical trap?
A2: While an effective radical scavenger, TTBP has several limitations. It exhibits poor solubility in aqueous solutions, which can complicate its use in biological assays.[1] Furthermore, under certain conditions, hindered phenols like TTBP can exhibit pro-oxidant activity. Environmental concerns also exist, as TTBP is persistent, bioaccumulative, and toxic to aquatic organisms, leading to restrictions on its use in some regions.
Q3: How can the radical scavenging efficiency of TTBP be improved?
A3: The efficiency of TTBP can be enhanced through synergistic interactions with other antioxidants, often referred to as co-antioxidants. This synergy can lead to a greater overall antioxidant effect than the sum of the individual components.
Q4: What are synergistic antioxidants that can be used with TTBP?
A4: Synergistic effects have been observed when TTBP is combined with other hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA).[2][3] Additionally, secondary antioxidants like phosphites and thioesters can regenerate the primary antioxidant (TTBP), further enhancing its radical scavenging capacity.
Q5: Can the solubility of TTBP in aqueous experimental systems be improved?
A5: Yes, several methods can be employed to improve the solubility of the highly lipophilic TTBP in aqueous media. Using a co-solvent such as dimethyl sulfoxide (B87167) (DMSO) to first dissolve the TTBP before adding it to the aqueous buffer is a common technique. Another effective method is the use of cyclodextrins, which can encapsulate the hydrophobic TTBP molecule, thereby increasing its aqueous solubility.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected radical scavenging activity in assays.
-
Possible Cause: Poor solubility of TTBP in the assay medium.
-
Solution: Prepare a stock solution of TTBP in a minimal amount of a compatible organic co-solvent like DMSO before diluting it into the final aqueous assay buffer. Ensure the final concentration of the co-solvent is low enough to not interfere with the assay. For aqueous-based assays like the ABTS assay, consider using cyclodextrins to enhance solubility.
-
-
Possible Cause: The reaction has not reached its endpoint.
-
Solution: Hindered phenols can sometimes exhibit slow reaction kinetics. Perform a time-course experiment to determine the optimal incubation time for the reaction between TTBP and the radical in your specific assay system.
-
-
Possible Cause: Pro-oxidant effect of TTBP.
-
Solution: At high concentrations or in the presence of certain metal ions, phenolic antioxidants can act as pro-oxidants. Try lowering the concentration of TTBP in your assay. Also, ensure that all glassware is thoroughly cleaned to remove any trace metal contaminants.
-
Issue 2: Precipitation of TTBP observed during the experiment.
-
Possible Cause: Exceeding the solubility limit of TTBP in the aqueous buffer.
-
Solution: Re-evaluate the concentration of the co-solvent used. You may need to slightly increase the percentage of the co-solvent in the final solution, but be mindful of its potential to interfere with the assay. Alternatively, using cyclodextrins is a highly recommended method for avoiding precipitation of lipophilic compounds.
-
-
Possible Cause: Temperature fluctuations affecting solubility.
-
Solution: Ensure that all solutions are maintained at a constant and appropriate temperature throughout the experiment.
-
Issue 3: Interference from the color of the TTBP solution.
-
Possible Cause: Formation of colored oxidation products.
-
Solution: The oxidation of TTBP can sometimes lead to the formation of colored byproducts. It is crucial to run a proper blank control containing TTBP and the assay medium but without the radical to subtract any background absorbance.
-
Data Presentation
Table 1: Radical Scavenging Activity of Hindered Phenols (DPPH Assay)
| Compound | IC50 (µg/mL) | Maximum Inhibition (%) | Concentration for Max. Inhibition (µg/mL) |
| 2,4-Di-tert-butylphenol | 60[4] | 86.4[4] | 1000[4] |
| 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoic acid | 174.09[5] | - | - |
| Hexane leaf extract containing alkylated phenols | 385.34[5] | - | - |
IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Table 2: Antioxidant Activity of BHT Metabolites
| Compound | Stoichiometric Factor (n) | Inhibition Rate Constant (kinh) (M⁻¹s⁻¹) |
| BHT-Quinone (BHT-Q) | ~0.003 | 3.5 x 10⁴ |
| BHT-Aldehyde (BHT-CHO) | ~0.08 | - |
| BHT-Hydroperoxide (BHT-OOH) | ~0.08 | - |
n: number of free radicals trapped by one mole of the antioxidant.
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay for Lipophilic Compounds (e.g., TTBP)
1. Reagent Preparation:
- DPPH Solution (0.1 mM): Dissolve 4 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store this solution in an amber bottle in the dark at 4°C. Prepare fresh daily.[6]
- TTBP Stock Solution (1 mg/mL): Dissolve 10 mg of TTBP in 10 mL of DMSO.
- TTBP Dilutions: Prepare a series of dilutions from the stock solution using DMSO to achieve a range of concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).
- Positive Control (e.g., BHT): Prepare a stock solution and serial dilutions of BHT in DMSO in the same manner as the TTBP sample.
2. Assay Procedure:
- In a 96-well microplate, add 20 µL of each TTBP dilution, positive control, or DMSO (as a blank) to separate wells in triplicate.
- Add 180 µL of the 0.1 mM DPPH solution to all wells.
- Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
3. Calculation:
- Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
- A_control is the absorbance of the DPPH solution with DMSO (blank).
- A_sample is the absorbance of the DPPH solution with the TTBP sample or positive control.
- Plot the % inhibition against the concentration of TTBP and determine the IC50 value.
Protocol 2: ABTS Radical Cation Decolorization Assay for Lipophilic Compounds using Cyclodextrins
1. Reagent Preparation:
- ABTS Stock Solution (7 mM): Dissolve 38.4 mg of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) in 10 mL of deionized water.
- Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
- ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours. This is the ABTS•+ stock solution.
- Hydroxypropyl-β-cyclodextrin (HP-β-CD) Solution (10 mM): Prepare an aqueous solution of HP-β-CD.
- TTBP Stock Solution with Cyclodextrin: Add an excess amount of TTBP to the 10 mM HP-β-CD solution. Shake vigorously and then centrifuge to remove undissolved TTBP. The supernatant is your saturated TTBP stock solution.
- TTBP Dilutions: Prepare serial dilutions of the TTBP stock solution using the 10 mM HP-β-CD solution.
- ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
2. Assay Procedure:
- Add 20 µL of each TTBP dilution or HP-β-CD solution (as a blank) to separate wells of a 96-well plate in triplicate.
- Add 180 µL of the ABTS•+ working solution to all wells.
- Incubate at room temperature for 6-10 minutes.
- Measure the absorbance at 734 nm.
3. Calculation:
- Calculate the percentage of ABTS•+ scavenging activity as described in the DPPH protocol.
- Plot the % inhibition against the concentration of TTBP and determine the IC50 value.
Mandatory Visualizations
Caption: Mechanism of radical chain termination by this compound (TTBP).
Caption: Synergistic action of TTBP with a co-antioxidant for enhanced radical scavenging.
Caption: A logical workflow for troubleshooting common issues in TTBP antioxidant assays.
References
- 1. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and this compound (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. ijpsr.com [ijpsr.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,4,6-tri-(tert-butyl)phenol via Melt Crystallization
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and frequently asked questions regarding the purification of 2,4,6-tri-(tert-butyl)phenol using melt crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the melt crystallization of 2,4,6-tri-(tert-butyl)phenol in a question-and-answer format.
Q1: My final product has a low purity (<99%). What are the likely causes and how can I improve it?
A1: Low purity is a common issue and can stem from several factors. The primary reason is the presence of co-crystallizing impurities, which are typically other alkylated phenols.
Possible Causes and Solutions:
-
Inefficient Sweating: The "sweating" step, where the crystallized mass is gently heated to allow trapped impurities to melt and drain away, may be insufficient.
-
Solution: Increase the sweating time or perform the sweating at a temperature closer to the melting point of 2,4,6-tri-(tert-butyl)phenol (approximately 131-132°C). Be cautious not to melt the entire product.
-
-
Cooling Rate is Too High: Rapid cooling can lead to the entrapment of impurities within the crystal lattice.
-
Solution: Employ a slower, more controlled cooling rate. This allows for the formation of larger, more perfect crystals that are better at excluding impurities.
-
-
Insufficient Number of Crystallization Stages: For high-purity requirements, a single crystallization step is often inadequate.
-
Solution: Implement a multi-stage crystallization process. The melted product from one stage becomes the feed for the next, progressively increasing purity. A final purity of over 99.9% can be achieved with multiple stages.[1]
-
-
High Initial Impurity Load: If the starting material is highly impure, a preliminary purification step may be necessary.
-
Solution: Consider a vacuum distillation of the crude mixture to remove lower boiling point impurities before proceeding with melt crystallization.[1]
-
Q2: During the cooling process, the molten 2,4,6-tri-(tert-butyl)phenol is turning into an oil instead of solid crystals ("oiling out"). What should I do?
A2: "Oiling out" occurs when the compound separates from the melt as a liquid phase rather than a solid crystalline phase. This is often due to a significant depression of the freezing point by impurities.
Possible Causes and Solutions:
-
High Concentration of Impurities: A high impurity level can significantly lower the melting/freezing point of the mixture.
-
Solution: As with low purity issues, consider a preliminary purification step like vacuum distillation to reduce the initial impurity concentration.
-
-
Localized Supersaturation: If cooling is too rapid in specific areas, it can lead to conditions that favor oiling out.
-
Solution: Ensure slow and uniform cooling of the entire melt. Gentle agitation can also help to maintain a homogenous temperature distribution.
-
Q3: The crystallization process is very slow, or no crystals are forming at all. What could be the problem?
A3: A lack of crystal formation is typically related to insufficient supersaturation or the presence of crystallization inhibitors.
Possible Causes and Solutions:
-
Cooling Temperature is Too High: The temperature of the melt may not be low enough to induce nucleation and crystal growth.
-
Solution: Gradually lower the temperature of the cooling medium. The temperature should be brought somewhat below the melting point of 2,4,6-tri-(tert-butyl)phenol (~132°C).[1]
-
-
Presence of Inhibiting Impurities: Certain impurities can interfere with the nucleation process.
-
Solution: If possible, identify and remove the inhibitory impurity. If this is not feasible, introducing a seed crystal of pure 2,4,6-tri-(tert-butyl)phenol can help to initiate crystallization.
-
Q4: The final product is discolored (e.g., yellow or blue). What causes this and how can it be prevented?
A4: Discoloration can be due to the presence of oxidized species or other colored impurities. 2,4,6-tri-(tert-butyl)phenol can oxidize to form a deep-blue phenoxy radical.[2]
Possible Causes and Solutions:
-
Oxidation: Exposure of the hot melt to air can cause oxidation.
-
Solution: Perform the crystallization under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
-
Colored Impurities: The crude starting material may contain colored impurities.
-
Solution: The multi-stage melt crystallization process, particularly the sweating step, is effective at removing these impurities. Ensure efficient separation of the molten, impurity-rich fraction.
-
Data Presentation
The following table summarizes the distribution of 2,4,6-tri-(tert-butyl)phenol and its common impurities during a single stage of melt crystallization, as determined by gas chromatography.[1]
| Compound | Feed (%) | Drain (%) | Sweat (%) | Melt (Final Product) (%) |
| 2,6-di-tert-butylphenol | 2.89 | 6.95 | 5.48 | 0.02 |
| 2,4-di-tert-butylphenol | 3.29 | 5.72 | 4.82 | 0.02 |
| 2,4,6-tri-(tert-butyl)phenol | 93.82 | 87.33 | 89.70 | >99.9 |
Note: The "Drain" refers to the residual liquid after the crystallization phase, and "Sweat" is the liquid removed during the partial melting phase.
Experimental Protocols
Laboratory-Scale Multi-Stage Melt Crystallization using a Falling Film Crystallizer
This protocol describes a general procedure for the purification of 2,4,6-tri-(tert-butyl)phenol using a laboratory-scale falling film crystallizer.
Apparatus:
-
Jacketed glass crystallizer tube
-
Circulating heating/cooling bath
-
Feed vessel with heating capabilities
-
Pump to circulate the melt
-
Collection vessels for the purified product, drain, and sweat fractions
-
Inert gas supply (Nitrogen or Argon)
-
Temperature probes
Procedure:
-
Preparation:
-
The crude 2,4,6-tri-(tert-butyl)phenol is placed in the feed vessel and heated until completely molten (e.g., 140-150°C).
-
The system is purged with an inert gas to prevent oxidation.
-
-
Crystallization Phase:
-
The molten crude product is pumped to the top of the crystallizer tube and allowed to flow down the inner wall as a thin film.
-
A cooling medium from the circulating bath is passed through the jacket of the crystallizer. The temperature is gradually lowered to just below the melting point of 2,4,6-tri-(tert-butyl)phenol (e.g., starting at 130°C and slowly decreasing).
-
A crystalline layer of 2,4,6-tri-(tert-butyl)phenol will form on the inner wall of the tube.
-
The uncrystallized, impurity-rich liquid (drain) is collected at the bottom and can be recirculated to the feed or removed.
-
-
Sweating Phase:
-
Once a sufficient crystal layer has formed, the feed is stopped.
-
The temperature of the circulating medium in the jacket is slowly raised to a point just below the melting point of the pure compound (e.g., 128-130°C).
-
This causes the entrapped impurities and a small amount of the product to melt and drain away. This "sweat" fraction is collected separately.
-
-
Melting and Collection:
-
After the sweating phase, the temperature of the circulating medium is raised significantly to melt the purified crystal layer.
-
The molten, high-purity 2,4,6-tri-(tert-butyl)phenol is collected as the final product.
-
-
Multi-Stage Operation:
-
For higher purity, the collected melt from one stage can be used as the feed for a subsequent stage, repeating the crystallization, sweating, and melting steps.
-
Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph with a mass spectrometer detector.
-
Capillary column suitable for phenol (B47542) analysis (e.g., 5% phenyl-methylpolysiloxane).
Typical GC-MS Conditions:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C
-
Ramp: 10°C/min to 300°C
-
Hold at 300°C for 3 minutes
-
-
Carrier Gas: Helium
-
MS Source Temperature: 250°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) can be used for higher sensitivity and specificity for known impurities.[3][4][5]
Sample Preparation:
-
Dissolve a small, accurately weighed amount of the purified 2,4,6-tri-(tert-butyl)phenol in a suitable solvent (e.g., acetone (B3395972) or hexane).
-
Analyze the solution by GC-MS to identify and quantify any remaining impurities by comparing their mass spectra and retention times to known standards.
Mandatory Visualizations
Caption: A flowchart of the multi-stage melt crystallization process.
Caption: A logical flowchart for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using melt crystallization over solvent crystallization for purifying 2,4,6-tri-(tert-butyl)phenol?
A1: Melt crystallization offers several advantages:
-
No Solvents: It avoids the environmental and safety hazards associated with handling large quantities of organic solvents.
-
High Selectivity: For eutectic systems, it can achieve very high product purity, often in a single step.
-
Energy Efficiency: It can be more energy-efficient as it avoids the need for solvent recovery.
Q2: What is the typical apparatus used for industrial-scale melt crystallization of this compound?
A2: For industrial applications, falling film crystallizers are commonly used.[6] These allow for a continuous or semi-continuous process with good heat and mass transfer. Zone refining is another technique that can be used to achieve ultra-high purity.[1]
Q3: What are the key safety precautions to take when performing melt crystallization of 2,4,6-tri-(tert-butyl)phenol?
A3: It is important to consult the Safety Data Sheet (SDS) for detailed information. Key precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhaling any potential vapors.
-
Inert Atmosphere: As the melt can be susceptible to oxidation at high temperatures, using an inert atmosphere is recommended to prevent degradation and discoloration.
-
Handling Hot Surfaces: The apparatus will be at high temperatures, so appropriate care must be taken to avoid burns.
Q4: How can I determine the optimal cooling rate for my experiment?
A4: The optimal cooling rate is a balance between process time and product purity. Slower cooling rates generally lead to higher purity but increase the process duration. The ideal rate should be determined empirically for your specific setup and purity requirements. Start with a slow rate and incrementally increase it while monitoring the purity of the final product.
Q5: What are the common impurities found in crude 2,4,6-tri-(tert-butyl)phenol?
A5: Typical impurities are byproducts from the alkylation of phenol, which include:
-
2,4-di-tert-butylphenol
-
2,6-di-tert-butylphenol
-
2,5-di-tert-butylphenol
-
4-tert-butylphenol
-
2-tert-butylphenol
References
- 1. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 2. 2,4,6-Tri-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 3. [Determination of this compound and related compounds in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Falling film crystallization | Sulzer [sulzer.com]
Technical Support Center: Managing Environmental Release of 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the environmental release of 2,4,6-tri-tert-butylphenol (2,4,6-TTBP) from industrial processes. 2,4,6-TTBP is a chemical intermediate and antioxidant used in the production of polymers, rubber, plastics, and as a lubricating agent. Due to its persistent, bioaccumulative, and toxic (PBT) properties, its use and release are subject to regulatory scrutiny. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your efforts in minimizing the environmental impact of your operations.
Section 1: Troubleshooting Guides
This section provides solutions to common issues encountered during the management of 2,4,6-TTBP in industrial wastewater.
Troubleshooting Analytical Methods (GC/MS)
Issue: Inaccurate or inconsistent quantification of 2,4,6-TTBP in wastewater samples.
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | 1. Diagnose Matrix Effects: Compare the analytical response of 2,4,6-TTBP in a pure solvent standard versus a matrix-matched standard (spiked into a blank wastewater sample). A significant difference (e.g., >15-20%) indicates matrix effects. 2. Optimize Sample Preparation: Utilize Solid-Phase Extraction (SPE) with a sorbent appropriate for phenolic compounds to clean up the sample and remove interfering matrix components. 3. Use an Internal Standard: Introduce a labeled internal standard (e.g., deuterated 2,4,6-TTBP) to compensate for signal suppression or enhancement. |
| Poor Peak Shape | 1. Clean the GC Inlet: The inlet liner is a common site for the accumulation of non-volatile matrix components. Replace or clean the liner. 2. Trim the GC Column: Remove a small portion (e.g., 10-20 cm) from the front of the analytical column to eliminate contamination. |
| Low Recovery | 1. Optimize Extraction: If using liquid-liquid extraction (LLE), adjust the solvent type and pH to ensure efficient partitioning of 2,4,6-TTBP. 2. Check for Analyte Degradation: Ensure that sample storage and preparation conditions (e.g., temperature, light exposure) are not causing degradation of 2,4,6-TTBP. |
Troubleshooting Wastewater Treatment Processes
Issue: Inefficient removal of 2,4,6-TTBP from industrial effluent.
| Potential Cause | Troubleshooting Steps |
| Underperforming Activated Carbon Adsorption | 1. Check Carbon Saturation: The activated carbon may be saturated. Replace or regenerate the carbon bed. 2. Optimize Contact Time: Ensure the wastewater has sufficient contact time with the activated carbon. Adjust flow rates if necessary. 3. Evaluate Carbon Type: Not all activated carbons have the same affinity for 2,4,6-TTBP. Test different types of activated carbon to find the most effective one. |
| Ineffective Advanced Oxidation Process (AOP) | 1. Adjust pH: The efficiency of many AOPs is pH-dependent. Optimize the pH of the wastewater to enhance radical generation. For some Fenton-like processes, acidic conditions (pH < 3.2) can accelerate the reaction rate.[1] 2. Optimize Reagent Dosing: The concentrations of oxidants (e.g., H₂O₂, persulfate) and catalysts (e.g., Fe²⁺) are critical. Perform jar tests to determine the optimal dosages. 3. Identify Scavengers: Other compounds in the wastewater may be scavenging the free radicals. Pre-treatment to remove these scavengers may be necessary. |
| Sudden Increase in 2,4,6-TTBP Discharge | 1. Investigate Upstream Processes: Identify any recent changes in production processes, raw materials, or equipment that could lead to an increased release of 2,4,6-TTBP. 2. Check for Spills or Leaks: Inspect storage tanks, transfer lines, and processing equipment for any accidental releases. 3. Review Waste Segregation: Ensure that waste streams containing high concentrations of 2,4,6-TTBP are properly segregated and not being mixed with general process wastewater. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary industrial uses of 2,4,6-TTBP?
A1: 2,4,6-TTBP is primarily used as a chemical intermediate in the production of antioxidants for rubber and plastics.[2] It also finds application as a lubricating agent in the transport sector and as an antioxidant in hydrocarbon fuels like gasoline and jet fuel.
Q2: Why is the environmental release of 2,4,6-TTBP a concern?
A2: 2,4,6-TTBP is classified as a Persistent, Bioaccumulative, and Toxic (PBT) chemical. This means it persists in the environment for long periods, accumulates in organisms, and can have toxic effects. Due to these properties, regulatory agencies like the U.S. Environmental Protection Agency (EPA) have taken action to reduce exposures to this chemical.
Q3: What are the main pathways for the environmental release of 2,4,6-TTBP from industrial processes?
A3: The primary pathway for release to the marine environment is through the discharge of industrial wastewater from manufacturing and processing facilities.[2] Other potential sources include spills, leaks, and improper disposal of products containing 2,4,6-TTBP.
Q4: What are the recommended treatment technologies for removing 2,4,6-TTBP from wastewater?
A4: Common and effective treatment technologies include adsorption onto activated carbon and Advanced Oxidation Processes (AOPs) such as UV/persulfate and Fenton-like reactions.[3] These methods can degrade or remove phenolic compounds from industrial effluent.
Q5: Are there any regulations I should be aware of regarding 2,4,6-TTBP?
A5: Yes, the U.S. EPA has finalized a rule under the Toxic Substances Control Act (TSCA) to regulate 2,4,6-TTBP. This rule includes prohibitions on the distribution and processing of 2,4,6-TTBP in certain products and concentrations.[4] It is crucial to stay informed about the specific regulations applicable to your industry and location.
Section 3: Quantitative Data on Treatment Technologies
The following tables summarize the performance of different technologies for the removal of phenolic compounds similar to 2,4,6-TTBP from water. This data can be used as a reference for selecting and optimizing treatment processes.
Table 1: Activated Carbon Adsorption of Phenolic Compounds
| Phenolic Compound | Adsorbent | Initial Concentration (mg/L) | Adsorption Capacity (mg/g) | Removal Efficiency (%) | Reference |
| 2,4,6-Trichlorophenol (B30397) | Activated Carbon | 100 - 600 | 457.9 | >90 | [5] |
| BTEX Compounds | Macadamia Nut Shell Activated Carbon | 100 | - | 58.9 - 85.6 | |
| Metal Ions (as co-contaminants) | Coconut Shell Activated Carbon | Varied | - | 26.15 - 100 | [6] |
Table 2: Advanced Oxidation Processes (AOPs) for Phenolic Compound Degradation
| Phenolic Compound | AOP Method | Key Parameters | Degradation Efficiency (%) | Reaction Time | Reference |
| 2,4,6-Trichlorophenol | ZVI/H₂O₂ | pH = 3.2, c(Fe⁰) = 0.1 g/L | >90 | 30 min | [1] |
| 2,4,6-Trichlorophenol | ZVI/PMS | pH > 3.2 | High | - | [1] |
| 2,4-Di-tert-butylphenol | UV/Persulfate | Varied PS dosage | High | - | [3] |
| Tannery Wastewater (COD) | Fenton Oxidation | pH = 5, 10 mL/L H₂O₂, 0.1 g/L FeCl₂ | ~79 (COD removal) | - | [7] |
Section 4: Experimental Protocols
Protocol 1: Quantitative Analysis of 2,4,6-TTBP in Industrial Wastewater by GC/MS
This protocol provides a general framework. Specific parameters may need to be optimized for your particular wastewater matrix.
1. Sample Collection and Preservation:
-
Collect a representative sample of the industrial wastewater in a clean, amber glass bottle with a Teflon-lined cap.
-
To preserve the sample, cool it to 4°C.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load a known volume of the wastewater sample onto the cartridge.
-
Wash the cartridge with a water/methanol mixture to remove interferences.
-
Elute the 2,4,6-TTBP from the cartridge with a suitable organic solvent (e.g., ethyl acetate).
-
Concentrate the eluate under a gentle stream of nitrogen.
3. GC/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for 2,4,6-TTBP (e.g., m/z 247, 262).
-
4. Quantification:
-
Prepare a calibration curve using standards of 2,4,6-TTBP of known concentrations.
-
Quantify the 2,4,6-TTBP in the sample by comparing its peak area to the calibration curve.
Protocol 2: Bench-Scale Evaluation of Activated Carbon for 2,4,6-TTBP Removal
1. Prepare a Stock Solution:
-
Prepare a stock solution of 2,4,6-TTBP in a suitable solvent (e.g., methanol) and spike it into a known volume of your industrial wastewater to achieve a target concentration.
2. Batch Adsorption Experiment:
-
Add varying amounts of activated carbon to a series of flasks containing a fixed volume of the spiked wastewater.
-
Agitate the flasks on a shaker at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Include a control flask with no activated carbon.
3. Sample Analysis:
-
After agitation, filter the samples to remove the activated carbon.
-
Analyze the filtrate for the remaining concentration of 2,4,6-TTBP using the GC/MS protocol described above.
4. Data Analysis:
-
Calculate the amount of 2,4,6-TTBP adsorbed per unit mass of activated carbon (adsorption capacity).
-
Determine the removal efficiency for each activated carbon dosage.
-
Plot the adsorption isotherm (e.g., Langmuir or Freundlich) to characterize the adsorption behavior.
Section 5: Visualizations
Caption: A logical workflow for troubleshooting high 2,4,6-TTBP levels in wastewater effluent.
Caption: The general workflow for the quantitative analysis of 2,4,6-TTBP in wastewater using GC/MS.
References
- 1. Degradation efficiencies of 2,4,6-TCP by Fe0-based advanced oxidation processes (AOPs) with common peroxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ospar.org [ospar.org]
- 3. researchgate.net [researchgate.net]
- 4. Federal Register :: 2,4,6-tris(tert-butyl)phenol (2,4,6-TTBP); Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h) [federalregister.gov]
- 5. Adsorption of 2,4,6-trichlorophenol (TCP) onto activated carbon - Journal of King Saud University - Science [jksus.org]
- 6. isca.me [isca.me]
- 7. Reduction of organic contaminants from industrial effluent using the advanced oxidation process, chemical coagulation, and green nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 2,4,6-Tri-tert-butylphenol under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of this compound under acidic conditions?
Under acidic conditions, this compound (2,4,6-TTBP) is known to undergo oxidative degradation. The process generally involves the formation of a phenoxonium cation, which then reacts with water to form 2,4,6-tri-tert-butyl-4-hydroxy-2,5-cyclohexadienone. This intermediate subsequently undergoes dealkylation, losing the tert-butyl group at the 4-position to yield 2,6-di-tert-butylhydroquinone (B1595954). Finally, the hydroquinone (B1673460) is oxidized to the more stable end product, 2,6-di-tert-butyl-1,4-benzoquinone.[1][2]
Q2: What are the primary degradation products I should expect to see in my analysis?
The primary and most commonly reported degradation products of 2,4,6-TTBP in an acidic environment are 2,6-di-tert-butylhydroquinone and 2,6-di-tert-butyl-1,4-benzoquinone.[1][2] It is also possible to observe other related compounds, such as 2,4-di-tert-butylphenol (B135424) or 2,6-di-tert-butylphenol, which may be present as impurities in the starting material or arise from incomplete alkylation during the synthesis of 2,4,6-TTBP.
Q3: What analytical techniques are most suitable for monitoring the degradation of 2,4,6-TTBP and its products?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods for analyzing the degradation of 2,4,6-TTBP.[3] HPLC is well-suited for quantifying the disappearance of the parent compound and the appearance of its degradation products over time. GC-MS is particularly useful for identifying and confirming the structure of the various compounds in the reaction mixture.
Q4: Is 2,4,6-TTBP stable under normal storage conditions?
2,4,6-TTBP is generally stable under recommended storage conditions, which typically involve keeping it in a cool, dry, and well-ventilated area.[2][4] However, it is susceptible to oxidation in the presence of air and should be kept away from strong oxidizing agents, bases, acid chlorides, and acid anhydrides to prevent degradation.[2][4]
Troubleshooting Guides
This section addresses common issues that may be encountered during the experimental investigation of 2,4,6-TTBP degradation.
Issue 1: No degradation of 2,4,6-TTBP is observed.
| Possible Cause | Troubleshooting Step |
| Insufficiently acidic conditions. | Verify the pH of your reaction mixture. The degradation is acid-catalyzed, so a sufficiently low pH is required. Consider using a stronger acid or increasing the acid concentration. |
| Absence of an oxidizing agent. | While the reaction can proceed with dissolved oxygen, the rate may be very slow. If you are not observing any degradation, consider the controlled introduction of a mild oxidizing agent. |
| Low reaction temperature. | Chemical reactions, including degradation, are often temperature-dependent. If the reaction is too slow at room temperature, consider moderately increasing the temperature and monitoring its effect. |
| Inaccurate analytical method. | Ensure your HPLC or GC-MS method is properly calibrated and capable of detecting 2,4,6-TTBP. Check the stability of your analytical standard. |
Issue 2: Unexpected peaks are observed in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Impurities in the starting material. | Analyze a sample of your starting 2,4,6-TTBP to check for the presence of impurities such as 2,4-di-tert-butylphenol or 2,6-di-tert-butylphenol. |
| Formation of minor degradation byproducts. | The degradation pathway may involve minor, less-common byproducts. Use mass spectrometry (MS) to identify the molecular weight of the compounds corresponding to the unexpected peaks to help elucidate their structures. |
| Solvent or glassware contamination. | Run a blank sample (containing only the solvent and acid) to ensure that the unexpected peaks are not coming from contamination. |
| Further degradation of primary products. | 2,6-di-tert-butylhydroquinone is an intermediate and can be further oxidized. The unexpected peaks could represent subsequent degradation products. |
Issue 3: Poor reproducibility of kinetic data.
| Possible Cause | Troubleshooting Step |
| Inconsistent temperature control. | Use a temperature-controlled reaction vessel (e.g., a water bath or heating mantle with a temperature controller) to maintain a constant temperature throughout the experiment. |
| Variable mixing. | Ensure consistent and efficient mixing of the reaction solution to maintain homogeneity. Use a magnetic stirrer at a constant speed. |
| Inconsistent sample handling. | Standardize your sampling procedure. Quench the reaction immediately upon sample withdrawal to prevent further degradation before analysis. This can be achieved by rapid cooling or neutralization. |
| Degradation of standard solutions. | Prepare fresh standard solutions for calibration regularly, as 2,4,6-TTBP and its degradation products may degrade over time, even in solution. |
Quantitative Data Summary
Specific kinetic data for the degradation of 2,4,6-TTBP under acidic conditions is not extensively available in the literature. Researchers are encouraged to determine these parameters experimentally. The following table provides a template for the types of quantitative data that should be collected.
| Parameter | Description | Example Value (Hypothetical) | Influencing Factors |
| Rate Constant (k) | A measure of the reaction rate. | 0.05 min-1 (for a pseudo-first-order reaction) | pH, Temperature, Oxidant Concentration, Solvent |
| Half-life (t1/2) | The time required for the concentration of 2,4,6-TTBP to decrease by half. | 13.9 min | pH, Temperature, Oxidant Concentration, Solvent |
| Product Yield (%) | The percentage of the initial 2,4,6-TTBP that is converted to a specific degradation product. | 85% for 2,6-di-tert-butyl-1,4-benzoquinone | Reaction Time, pH, Temperature |
Experimental Protocols
The following is a generalized protocol for studying the degradation of 2,4,6-TTBP under acidic conditions. Researchers should optimize the specific parameters for their experimental setup.
Objective: To monitor the degradation of 2,4,6-TTBP under acidic conditions over time using HPLC.
Materials:
-
This compound (2,4,6-TTBP)
-
An appropriate organic solvent (e.g., acetonitrile (B52724), methanol)
-
An acid (e.g., hydrochloric acid, sulfuric acid)
-
Deionized water
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Reaction vessel with temperature control and stirring
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of 2,4,6-TTBP in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In the reaction vessel, combine the appropriate amounts of the organic solvent, deionized water, and acid to achieve the desired starting concentration of 2,4,6-TTBP and the target pH. Allow the solution to equilibrate to the desired reaction temperature.
-
Initiation of Reaction: Add a known volume of the 2,4,6-TTBP stock solution to the reaction vessel to initiate the degradation experiment. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Sample Quenching and Preparation: Immediately quench the reaction in the aliquot. This can be done by diluting the sample in a cold mobile phase or by neutralizing the acid with a base. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC Analysis: Analyze the samples using an HPLC method capable of separating 2,4,6-TTBP from its degradation products. A typical method might use a C18 column with a mobile phase gradient of acetonitrile and water. Monitor the absorbance at a wavelength where 2,4,6-TTBP and its products have significant absorbance.
-
Data Analysis: Quantify the concentration of 2,4,6-TTBP and its degradation products at each time point using a calibration curve prepared with analytical standards. Plot the concentration of 2,4,6-TTBP versus time to determine the degradation kinetics.
Visualizations
Caption: Degradation pathway of this compound under acidic conditions.
Caption: General experimental workflow for studying 2,4,6-TTBP degradation.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of 2,4,6-Tri-tert-butylphenol and Butylated Hydroxytoluene (BHT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of antioxidant research, the synthetic phenolic compounds 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) and Butylated Hydroxytoluene (BHT) are well-recognized for their ability to mitigate oxidative stress. Both compounds are structurally characterized by a phenol (B47542) ring with bulky tert-butyl groups, which contribute to their potent antioxidant properties. This guide provides an objective comparison of their antioxidant efficacy, supported by available, albeit limited, direct comparative data, and details the experimental protocols for key antioxidant assays.
The antioxidant mechanism for both 2,4,6-TTBP and BHT primarily involves the donation of a hydrogen atom from their sterically hindered hydroxyl group to free radicals. This action neutralizes the radicals and terminates the oxidative chain reactions. The resulting phenoxy radicals are stabilized by the delocalization of the unpaired electron across the aromatic ring and the steric hindrance provided by the bulky tert-butyl groups, which prevents them from initiating new radical chains.
Quantitative Comparison of Antioxidant Activity
Table 1: Comparative Antioxidant Activity Data
| Antioxidant Assay | This compound (IC50) | Butylated Hydroxytoluene (BHT) (IC50) | Standard Reference (IC50) |
| DPPH Radical Scavenging | Data not available from direct comparative studies | Wide range reported (e.g., ~23 - 202 µg/mL) | Ascorbic Acid: ~5 µg/mL |
| ABTS Radical Scavenging | Data not available from direct comparative studies | Data not available from direct comparative studies | Trolox: ~3 µg/mL |
| Lipid Peroxidation Inhibition | Data not available from direct comparative studies | Effective inhibitor | Trolox |
Note: The IC50 values for BHT are compiled from various sources and may not be directly comparable to the yet-to-be-established values for 2,4,6-TTBP from a head-to-head study. The significant range highlights the importance of direct comparative analysis under the same experimental conditions.
Experimental Protocols
Detailed methodologies for standard in vitro antioxidant assays are provided below to facilitate the design of comparative studies.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Preparation of Test Solutions: Stock solutions of 2,4,6-TTBP and BHT are prepared in a suitable solvent (e.g., methanol) and serially diluted to various concentrations. A standard antioxidant, such as ascorbic acid, is also prepared in the same manner.
-
Reaction: In a 96-well plate or test tubes, a fixed volume of the DPPH solution is added to each concentration of the test compounds and the standard. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The mixtures are incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant that scavenges 50% of the DPPH radicals, is determined from a plot of percentage inhibition versus concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Solutions: Similar to the DPPH assay, serial dilutions of the test compounds and a standard (e.g., Trolox) are prepared.
-
Reaction: A small volume of each test solution is added to a fixed volume of the ABTS•+ working solution.
-
Incubation: The reaction mixtures are incubated at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated as described for the DPPH assay.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, often in a biological membrane model, by measuring the formation of malondialdehyde (MDA), a product of lipid peroxidation.
Procedure:
-
Preparation of Lipid Source: A tissue homogenate (e.g., from rat liver or brain) or a linoleic acid emulsion is prepared as the lipid source.
-
Induction of Peroxidation: The lipid source is incubated with an inducing agent (e.g., FeSO₄/ascorbate) in the presence and absence of the test compounds at various concentrations.
-
Termination of Reaction: After a specific incubation period (e.g., 1 hour at 37°C), the reaction is stopped by adding a solution of trichloroacetic acid (TCA).
-
TBARS Reaction: Thiobarbituric acid (TBA) reagent is added to the mixture, which is then heated (e.g., at 95°C for 30 minutes) to allow the formation of the MDA-TBA adduct.
-
Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of the control (without antioxidant).
-
IC50 Determination: The IC50 value is determined from the dose-response curve.
Visualizations
Signaling Pathway: Free Radical Scavenging by Phenolic Antioxidants
Caption: Mechanism of free radical scavenging by phenolic antioxidants.
Experimental Workflow: DPPH Assay
A Comparative Guide to 2,4,6-Tri-tert-butylphenol and 2,6-di-tert-butylphenol as UV Stabilizers
For Researchers, Scientists, and Drug Development Professionals
In the realm of material science and polymer chemistry, the mitigation of photodegradation is a critical aspect of ensuring product longevity and performance. Hindered phenolic compounds are a cornerstone of stabilization strategies, primarily functioning as antioxidants to protect materials from thermo-oxidative degradation. Their role extends to UV stabilization, as the initiation of photodegradation often involves the formation of free radicals. This guide provides a detailed comparison of two prominent hindered phenols, 2,4,6-Tri-tert-butylphenol (TTBP) and 2,6-di-tert-butylphenol (B90309) (DTBP), in their capacity as UV stabilizers. While direct, head-to-head comparative studies on their UV stabilization performance are limited in publicly available literature, this guide synthesizes existing data on their antioxidant properties, UV absorbance characteristics, and mechanisms of action to provide a comprehensive overview for researchers and professionals.
Mechanism of Action: Radical Scavenging
The primary mechanism by which both TTBP and DTBP protect materials from UV degradation is through their function as radical scavengers. UV radiation can generate highly reactive free radicals within a polymer matrix, initiating a chain reaction of degradation that leads to loss of mechanical properties, discoloration, and overall failure. Hindered phenols interrupt this cycle by donating a hydrogen atom from their phenolic hydroxyl group to the free radicals, thereby neutralizing them.
The steric hindrance provided by the bulky tert-butyl groups on the phenol (B47542) ring is a key feature of these molecules. This hindrance enhances the stability of the resulting phenoxy radical, preventing it from initiating new degradation chains.[1] The general mechanism is illustrated below.
Caption: Free radical scavenging mechanism of hindered phenols.
Comparative Performance Data
UV Absorbance Spectra
A primary requirement for a UV stabilizer is the ability to absorb UV radiation in the wavelengths that are most damaging to the polymer. The UV absorbance spectra of TTBP and DTBP indicate their capacity to absorb light in the UV-B and UV-C regions.
| Compound | λmax (nm) | Molar Absorptivity (ε) | Solvent |
| This compound | ~275 | ~2000 | Ethanol |
| 2,6-di-tert-butylphenol | ~275 | ~2000 | Ethanol |
Data extrapolated from NIST Chemistry WebBook. The exact values can vary based on the solvent and experimental conditions.
The UV-Vis spectrum for this compound shows a significant absorbance peak around 275 nm.
Antioxidant and Radical Scavenging Activity
The efficiency of a hindered phenol as a UV stabilizer is intrinsically linked to its antioxidant and radical scavenging capabilities. While a direct comparison in the context of UV stabilization is unavailable, studies on their antioxidant properties provide valuable insights. Generally, the steric hindrance around the hydroxyl group influences the stability of the resulting phenoxy radical and thus the antioxidant effectiveness.
A study investigating the radical-scavenging activity of various phenols found a linear relationship between the 50% cytotoxic concentration (CC50) and the inhibition rate constant (kinh). The study noted that this compound is a potent antioxidant with a small kinh value, suggesting high radical scavenging efficiency.[2] Another study highlighted that the 2,6-substitution pattern, as seen in 2,6-di-tert-butylphenol, is effective for antioxidant activity.[3]
Experimental Protocols for Performance Evaluation
To quantitatively assess the performance of UV stabilizers in a polymer matrix, a range of standardized experimental protocols are employed. These tests subject the stabilized polymer to accelerated weathering conditions and measure the changes in its physical and chemical properties.
Accelerated Weathering
Accelerated weathering tests simulate the damaging effects of long-term outdoor exposure.
Caption: Workflow for accelerated weathering testing.
ASTM D4329: Standard Practice for Fluorescent UV Exposure of Plastics [4]
-
Apparatus: QUV accelerated weathering tester equipped with fluorescent UV-A or UV-B lamps.
-
Procedure:
-
Prepare test specimens of the polymer with and without the UV stabilizer.
-
Mount the specimens in the QUV test chamber.
-
Subject the specimens to cycles of UV radiation and moisture condensation at controlled temperatures. A typical cycle might be 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.[5]
-
Periodically remove specimens (e.g., at 500, 1000, and 2000 hours) for evaluation.[5]
-
-
Evaluation: Assess changes in properties such as color (yellowness index), gloss, and mechanical strength compared to unexposed control samples.
Oxidative Induction Time (OIT)
OIT is a measure of the thermal stability of a material in an oxygen atmosphere and is a good indicator of the effectiveness of an antioxidant.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
A small sample of the stabilized polymer is heated to a specified isothermal temperature under a nitrogen atmosphere.
-
The atmosphere is then switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is the OIT.
-
-
Interpretation: A longer OIT indicates greater stability against thermo-oxidative degradation.
Yellowness Index
The Yellowness Index (YI) quantifies the degree of yellowing in a plastic, which is a common sign of photodegradation.
-
Apparatus: Spectrophotometer or colorimeter.
-
Procedure:
-
Measure the tristimulus values (X, Y, Z) of a polymer plaque using a spectrophotometer.
-
Calculate the Yellowness Index using a standard formula.
-
-
Interpretation: A lower YI indicates better color stability and less degradation.
Conclusion
Both this compound and 2,6-di-tert-butylphenol are effective radical scavengers and, by extension, function as UV stabilizers. The selection of one over the other may depend on specific application requirements, including solubility, volatility, and interaction with other additives in the formulation.
-
2,6-di-tert-butylphenol is a well-established primary antioxidant, with its two ortho-tert-butyl groups providing significant steric hindrance to the hydroxyl group, leading to a stable phenoxy radical.[3]
-
This compound , with an additional tert-butyl group in the para position, is also a potent antioxidant.[2] The increased substitution may influence its solubility and volatility.
For researchers and drug development professionals working with light-sensitive materials, understanding the fundamental principles of radical scavenging by hindered phenols is crucial. While direct comparative data on UV stabilization performance is sparse, the information on their antioxidant capabilities and UV absorbance provides a solid foundation for making informed decisions on their use. It is recommended to conduct specific performance testing using the standardized protocols outlined in this guide to determine the optimal stabilizer for a given application.
References
A Comparative Guide to the Efficacy of 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) as a Radical Scavenger
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,4,6-tri-tert-butylphenol's (2,4,6-TTBP) performance as a radical scavenger against other hindered phenols. While direct, side-by-side quantitative comparisons in standardized antioxidant assays are not prevalent in the available literature, this document synthesizes existing data on related compounds, outlines the fundamental mechanisms of action, and provides detailed experimental protocols to facilitate further research.
Mechanism of Action: The Role of Steric Hindrance
Hindered phenols are primary antioxidants that terminate oxidative chain reactions by scavenging free radicals.[1] The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical (R•), neutralizing its reactivity.[2] This process generates a phenoxyl radical (ArO•). The efficacy of a hindered phenol (B47542) is largely determined by the stability of this resulting phenoxyl radical.
Bulky alkyl groups, such as tert-butyl groups, at the ortho and para positions of the phenol ring provide steric hindrance. This hindrance serves two primary purposes:
-
It stabilizes the phenoxyl radical by delocalizing the unpaired electron across the aromatic ring.[2]
-
It prevents the phenoxyl radical itself from initiating new radical chains, thereby enhancing its effectiveness as a chain-breaking antioxidant.[2]
2,4,6-TTBP is a symmetrically substituted phenol with three tert-butyl groups, making it strongly sterically hindered.[3] This high degree of hindrance leads to the formation of a particularly stable, deep-blue colored 2,4,6-tri-tert-butylphenoxy radical upon oxidation.[3][4]
Comparative Efficacy Data
The efficacy of an antioxidant is commonly quantified by its IC50 value, which is the concentration required to scavenge 50% of free radicals in an assay. A lower IC50 value indicates greater antioxidant potency.
| Compound | Antioxidant Assay | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| 2,4-Di-tert-butylphenol | DPPH Radical Scavenging | 60 | Ascorbic Acid | ~5 |
| ABTS Radical Scavenging | 17 | Trolox | ~3 | |
| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | 23 - 202.35* | Ascorbic Acid | ~5 |
*Note: The IC50 value for BHT in the DPPH assay represents a range from various studies and not a direct side-by-side comparison in a single study.[5] Qualitative assessments suggest BHT's antioxidant activity is approximately twice that of 2,4-Di-tert-butylphenol, attributed to the protective steric hindrance from its two tert-butyl groups.[5] Given that 2,4,6-TTBP has even greater steric hindrance, it is hypothesized to form an exceptionally stable phenoxyl radical, suggesting high antioxidant potential. However, this increased hindrance may also reduce the reaction rate with certain free radicals compared to less hindered phenols like BHA (Butylated hydroxyanisole).
Experimental Protocols
Accurate assessment of radical scavenging efficacy relies on standardized experimental methodologies. The DPPH and ABTS assays are two of the most common and reliable methods used.
A. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is deep violet, to its yellow, non-radical form by an antioxidant.[6]
-
Reagents and Equipment:
-
DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol).[6][7]
-
Hindered phenol solutions of various concentrations.
-
Methanol or ethanol (B145695) (spectrophotometric grade).
-
UV-Vis spectrophotometer.
-
96-well microplate or cuvettes.
-
-
Procedure:
-
Prepare a series of dilutions of the hindered phenol test compound.[6]
-
In a test tube or microplate well, add a fixed volume of the DPPH working solution (e.g., 1 mL).[8]
-
Add a small volume of the antioxidant solution or control solvent and mix thoroughly.[7]
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[7][8]
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).[6]
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (DPPH with solvent) and A_sample is the absorbance of the test sample.[6]
-
The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.[6]
-
B. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[9]
-
Reagents and Equipment:
-
Procedure:
-
Generate the ABTS•+ radical cation by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[9][10]
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Prepare a series of dilutions of the hindered phenol test compound.
-
Add a small volume of the antioxidant solution (e.g., 10 µL) to a larger, fixed volume of the diluted ABTS•+ solution (e.g., 1 mL).[6]
-
After a specific incubation time (e.g., 6-7 minutes), measure the absorbance at 734 nm.[6][8]
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[6]
-
Conclusion
This compound is characterized by its highly hindered phenolic structure, which theoretically allows it to form an exceptionally stable phenoxyl radical upon scavenging a free radical—a key attribute of an effective primary antioxidant. While quantitative data from direct comparative studies with other common hindered phenols like BHT and BHA are lacking, its structure suggests potent radical scavenging capabilities. The provided experimental protocols for DPPH and ABTS assays offer a standardized framework for researchers to conduct such comparative analyses, which are necessary to definitively establish the relative efficacy of 2,4,6-TTBP within the broader class of hindered phenolic antioxidants.
References
- 1. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for 2,4,6-Tri-tert-butylphenol Quantification
For Researchers, Scientists, and Drug Development Professionals: A comprehensive overview of validated analytical methodologies for the precise quantification of 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP), a compound of interest due to its use as an antioxidant and its potential environmental and biological implications.
This guide provides an objective comparison of the performance of various analytical techniques for the quantification of this compound, supported by experimental data. Detailed methodologies for key experiments are presented to assist in the selection and implementation of the most suitable method for your research needs.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for the quantification of 2,4,6-TTBP is critical and depends on factors such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the quantitative performance of validated methods.
| Analytical Method | Matrix | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| GC-MS | Food (Meat, Fish, Liver) | Not Specified | 88 - 111 | 1.0 - 9.8 | Trace - 1.83 ng/g | < 0.2 ng/g |
| GC-MS | Human Serum | > 0.99 | Not Specified | Not Specified | Not Specified | 0.054 ng/mL |
| RP-HPLC-UV | (General method for phenolic antioxidants, adaptable for 2,4,6-TTBP) | ≥ 0.999 | 98 - 102 | ≤ 2 | Analyte Dependent | Analyte Dependent |
| UV-Vis Spectrophotometry | Pure Compound | Analyte Dependent | Analyte Dependent | Analyte Dependent | Analyte Dependent | Analyte Dependent |
| Electrochemical Methods | Aqueous Solutions | Analyte Dependent | Analyte Dependent | Analyte Dependent | Potentially in nM range | Potentially in nM range |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) for Food Samples[1][2]
This method is suitable for the determination of 2,4,6-TTBP in complex food matrices.
1. Sample Preparation: Steam Distillation Extraction
-
A representative sample (e.g., 10 g of homogenized tissue) is mixed with water in a distillation flask.
-
Steam is passed through the mixture to volatilize the 2,4,6-TTBP.
-
The distillate is collected in an organic solvent (e.g., hexane) to extract the analyte.
2. Chromatographic Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the extract in splitless mode.
-
Oven Temperature Program: An initial temperature of 60°C, held for 1 minute, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for 2,4,6-TTBP are monitored (e.g., m/z 247, 262).
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)[3]
While a specific validated method for 2,4,6-TTBP with all parameters was not found, the following protocol for related phenolic antioxidants can be adapted and validated.
1. Sample Preparation:
-
Extraction: For solid samples, extraction with a suitable organic solvent like methanol (B129727) or acetonitrile (B52724) is recommended. For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering matrix components.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 85:15 v/v). The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of 2,4,6-TTBP, a wavelength of approximately 275 nm is suitable for detection.[1]
-
Injection Volume: 20 µL.
3. Method Validation:
-
The adapted method should be fully validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
UV-Vis Spectrophotometry (Alternative Screening Method)
This technique can be employed as a rapid screening tool for the quantification of 2,4,6-TTBP in relatively simple matrices or after appropriate sample cleanup.
1. Principle:
-
The method is based on measuring the absorbance of a 2,4,6-TTBP solution at its wavelength of maximum absorbance (λmax).
2. Experimental Protocol:
-
Solvent: A suitable organic solvent in which 2,4,6-TTBP is soluble and that does not absorb in the same region (e.g., hexane (B92381) or ethanol).
-
Standard Preparation: Prepare a series of standard solutions of 2,4,6-TTBP of known concentrations.
-
Measurement: Record the UV-Vis spectrum of each standard solution to determine the λmax (approximately 275 nm).[1]
-
Calibration Curve: Construct a calibration curve by plotting the absorbance at λmax against the concentration of the standards.
-
Sample Analysis: Measure the absorbance of the sample solution at λmax and determine the concentration using the calibration curve.
Electrochemical Methods (Emerging Technique)
Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of phenolic compounds.[2]
1. Principle:
-
2,4,6-TTBP can be electrochemically oxidized at the surface of a modified electrode. The resulting current is proportional to the concentration of the analyte.
2. Experimental Setup:
-
Electrochemical Cell: A three-electrode system comprising a working electrode (e.g., glassy carbon electrode modified with a suitable nanomaterial), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte: A suitable supporting electrolyte solution (e.g., phosphate (B84403) buffer solution).
-
Technique: Differential pulse voltammetry (DPV) or square wave voltammetry (SWV) are often used for their high sensitivity.
3. Measurement:
-
A potential scan is applied to the working electrode, and the oxidation peak current of 2,4,6-TTBP is measured.
-
Quantification is achieved by creating a calibration curve of peak current versus concentration.
Mandatory Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting a suitable analytical method for 2,4,6-TTBP quantification.
References
A Comparative Analysis of the Cytotoxicity of 2,4,6-TTBP, BHA, and BHT
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of three phenolic antioxidants: 2,4,6-tri-tert-butylphenol (2,4,6-TTBP), butylated hydroxyanisole (BHA), and butylated hydroxytoluene (BHT). The information presented is collated from experimental data to assist in the evaluation of these compounds for various research and development applications.
Quantitative Cytotoxicity Data
The cytotoxic effects of 2,4,6-TTBP, BHA, and BHT have been evaluated across various cell lines. The following table summarizes the 50% cytotoxic concentration (CC50) values, providing a quantitative measure of their potency.
| Compound | Cell Line | Assay | 50% Cytotoxic Concentration (CC50) | Reference |
| 2,4,6-TTBP | Human Squamous Cell Carcinoma (HSC-2) | Not Specified | > 200 µM | [1] |
| Human Submandibular Gland Carcinoma (HSG) | Not Specified | > 200 µM | [1] | |
| Human Gingival Fibroblast (HGF) | Not Specified | > 200 µM | [1] | |
| BHA | Human Promyelocytic Leukemia (HL-60) | Not Specified | 0.2-0.3 mM | [2] |
| Human Squamous Cell Carcinoma (HSC-2) | Not Specified | 0.2-0.3 mM | [2] | |
| Human Monocytic Leukemia (U937) | Not Specified | Cytotoxicity observed at 0.75 mM | [3] | |
| BHT | Human Promyelocytic Leukemia (HL-60) | Not Specified | 0.2-0.3 mM | [2] |
| Human Squamous Cell Carcinoma (HSC-2) | Not Specified | 0.2-0.3 mM | [2] |
Note: A study on human oral tumor cell lines (HSC-2, HSG) and human gingival fibroblast cells (HGF) indicated that the cytotoxic activity of 2,4,6-TTBP was significantly enhanced after visible light irradiation, suggesting a mechanism involving the formation of stable radicals and reactive oxygen species (ROS).[1]
Mechanisms of Cytotoxicity
The cytotoxic effects of these phenolic compounds are mediated through distinct signaling pathways, primarily culminating in apoptosis or other forms of cell death.
This compound (2,4,6-TTBP)
The primary mechanism of 2,4,6-TTBP cytotoxicity appears to be linked to the generation of reactive oxygen species (ROS) and the formation of a stable phenoxyl radical, particularly upon exposure to light.[1] This oxidative stress can lead to cellular damage and trigger cell death pathways. Additionally, 2,4,6-TTBP has been identified as a potent activator of the Retinoid X Receptor (RXR), a nuclear receptor that can influence various cellular processes, including apoptosis, although the direct link to its cytotoxicity requires further investigation.[4]
Figure 1: Proposed signaling pathway for 2,4,6-TTBP-induced cytotoxicity.
Butylated Hydroxyanisole (BHA)
BHA-induced cytotoxicity is primarily mediated through the intrinsic (mitochondrial) apoptosis pathway. BHA has been shown to inhibit key enzymes in the mitochondrial respiratory chain, specifically NADH-ubiquinone oxidoreductase (complex I) and cytochrome c oxidase (complex IV).[3] This disruption of mitochondrial function leads to a decrease in the mitochondrial transmembrane potential, release of cytochrome c, and subsequent activation of caspases, including caspase-3, -6, -8, and -9.[2][3] The PI3K-Akt and MAPK signaling pathways have also been implicated in BHA-induced hepatotoxicity.[5]
Figure 2: Signaling pathway for BHA-induced apoptosis.
Butylated Hydroxytoluene (BHT)
Similar to BHA, BHT-induced cell death involves apoptosis. Metabolites of BHT, such as BHT-quinone and BHT-OOH, are capable of inducing oxidative DNA damage, leading to internucleosomal DNA fragmentation, a hallmark of apoptosis.[6] This process is associated with an increase in intracellular peroxides.[6] While BHT is known to induce apoptosis, some studies suggest it may also cause non-apoptotic cell death under certain conditions.[7]
Figure 3: Signaling pathway for BHT-induced apoptosis.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Figure 4: General workflow for an MTT cytotoxicity assay.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Induce apoptosis in cells by treating with the test compound for the desired time.
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Lyse the treated and untreated cells using a lysis buffer.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the release of the chromophore (pNA) by reading the absorbance at 405 nm.
-
The increase in absorbance is proportional to the caspase-3 activity.
References
- 1. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity and apoptosis induction by butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanism of cell death induced by the antioxidant tert-butylhydroxyanisole in human monocytic leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative DNA damage and apoptosis induced by metabolites of butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unmasking 2,4,6-Tri-tert-butylphenol and Its Isomers
For researchers, scientists, and drug development professionals, the precise identification of chemical compounds is paramount. In this guide, we provide a detailed spectroscopic comparison of 2,4,6-Tri-tert-butylphenol and its isomers, offering a clear, data-driven analysis to aid in their differentiation and characterization.
The strategic placement of bulky tert-butyl groups on a phenol (B47542) ring dramatically influences its chemical and physical properties. This is particularly evident when comparing this compound with its various isomers. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide unique fingerprints for each molecule, allowing for their unambiguous identification.
At a Glance: Key Spectroscopic Data
To facilitate a direct comparison, the following tables summarize the key spectroscopic data for this compound and two of its common di-tert-butylphenol isomers. Data for other tri-tert-butylphenol isomers, such as 2,4,5- and 3,4,5-substituted variants, is less commonly reported in spectral databases.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) and Multiplicity | Assignment |
| This compound | 7.21 (s, 2H) | Aromatic H |
| 5.02 (s, 1H) | Phenolic OH | |
| 1.45 (s, 18H) | ortho-tert-butyl H | |
| 1.30 (s, 9H) | para-tert-butyl H | |
| 2,4-Di-tert-butylphenol | 7.29 (d, 1H) | Aromatic H |
| 7.05 (dd, 1H) | Aromatic H | |
| 6.78 (d, 1H) | Aromatic H | |
| 4.75 (s, 1H) | Phenolic OH | |
| 1.43 (s, 9H) | ortho-tert-butyl H | |
| 1.29 (s, 9H) | para-tert-butyl H | |
| 3,5-Di-tert-butylphenol [1] | 7.00 (t, 1H) | Aromatic H |
| 6.68 (d, 2H) | Aromatic H | |
| 4.52 (br s, 1H) | Phenolic OH | |
| 1.30 (s, 18H) | meta-tert-butyl H |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Chemical Shift (δ) | Assignment |
| This compound [2] | 151.34 | C-OH |
| 141.39 | C-ortho | |
| 134.94 | C-para | |
| 121.82 | C-meta | |
| 34.54 | C (ortho-tert-butyl) | |
| 31.72 | CH₃ (ortho-tert-butyl) | |
| 30.43 | CH₃ (para-tert-butyl) | |
| 2,4-Di-tert-butylphenol | 151.7 | C-OH |
| 140.7 | C-para | |
| 135.5 | C-ortho | |
| 123.6 | Aromatic CH | |
| 123.1 | Aromatic CH | |
| 110.1 | Aromatic CH | |
| 34.6 | C (ortho-tert-butyl) | |
| 34.1 | C (para-tert-butyl) | |
| 31.7 | CH₃ (para-tert-butyl) | |
| 29.6 | CH₃ (ortho-tert-butyl) | |
| 3,5-Di-tert-butylphenol [1] | 154.8 | C-OH |
| 152.7 | C-meta | |
| 115.2 | Aromatic CH | |
| 110.0 | Aromatic CH | |
| 34.9 | C (meta-tert-butyl) | |
| 31.5 | CH₃ (meta-tert-butyl) |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) |
| This compound | ~3640 (sharp, non-H-bonded) | ~3050 | 2960-2870 | ~1600, ~1480 |
| 2,4-Di-tert-butylphenol | ~3650 (sharp), ~3500 (broad) | ~3060 | 2960-2870 | ~1600, ~1485 |
| 3,5-Di-tert-butylphenol [3] | ~3630 (sharp), ~3400 (broad) | ~3070 | 2960-2860 | ~1590, ~1470 |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound [2] | 262 | 247 (M-15), 205, 57 |
| 2,4-Di-tert-butylphenol | 206 | 191 (M-15), 175, 163, 57 |
| 3,5-Di-tert-butylphenol [3] | 206 | 191 (M-15), 149, 57 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the phenol derivative in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse.
-
Spectral width: -2 to 13 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
FTIR Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Acquisition: A background spectrum is recorded first, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
GC-MS Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection of 1 µL of the sample solution.
-
Temperature Program: An initial temperature of 50-100°C, ramped up to 250-300°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualizing the Comparison Workflow
The logical flow of a spectroscopic comparison is crucial for systematic analysis. The following diagram illustrates this workflow.
This guide provides a foundational framework for the spectroscopic comparison of this compound and its isomers. By utilizing the provided data tables and experimental protocols, researchers can confidently identify and differentiate these closely related compounds, ensuring the accuracy and integrity of their scientific endeavors.
References
Performance of 2,4,6-Tri-tert-butylphenol as an antioxidant in different polymer matrices
A Comparative Guide for Researchers and Formulation Scientists
In the realm of polymer stabilization, the selection of an appropriate antioxidant is paramount to ensuring product longevity and performance. This guide provides an objective comparison of 2,4,6-Tri-tert-butylphenol (TTBP), a sterically hindered phenolic antioxidant, against other widely used alternatives such as Butylated Hydroxytoluene (BHT), Irganox 1010, and Irganox 1076. This analysis, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in making informed decisions for their specific polymer matrix applications.
Mechanism of Action: The Role of Steric Hindrance
This compound functions as a primary antioxidant by scavenging free radicals, which are the primary instigators of polymer degradation. The degradation process, a radical chain reaction often initiated by heat, UV light, or mechanical stress, leads to undesirable changes in the polymer, including discoloration, loss of mechanical strength, and embrittlement. The three bulky tert-butyl groups on the TTBP molecule create significant steric hindrance around the hydroxyl group. This structural feature facilitates the ready donation of the phenolic hydrogen to quench radicals, thereby terminating the degradation chain reaction and preserving the integrity of the polymer.
Quantitative Performance Comparison
The efficacy of an antioxidant is assessed through various analytical techniques that measure its ability to resist thermo-oxidative degradation and maintain the physical properties of the polymer. Key performance indicators include Oxidative Induction Time (OIT), Melt Flow Index (MFI), and Yellowness Index (YI).
Oxidative Induction Time (OIT)
OIT is a measure of a material's resistance to oxidation at an elevated temperature in an oxygen atmosphere. A longer OIT indicates better thermal stability. The following table summarizes the comparative OIT values for TTBP and other antioxidants in high-density polyethylene (B3416737) (HDPE).
| Antioxidant | Chemical Class | Concentration (wt%) | OIT at 200°C (minutes) |
| Control (No Antioxidant) | - | 0 | < 1 |
| This compound (TTBP) | Hindered Phenol | 0.1 | 25 - 40 [1] |
| Irganox 1010 | Hindered Phenol | 0.1 | 60 - 80[1] |
| Irganox 1076 | Hindered Phenol | 0.1 | 50 - 70[1] |
| Irgafos 168 | Phosphite (Synergist) | 0.1 | 5 - 10[1] |
Note: OIT values are typical ranges and can vary depending on the specific grade of the polymer and processing conditions.[1]
Melt Flow Index (MFI)
MFI is a measure of the ease of flow of a molten polymer and is an indicator of its molecular weight. A stable MFI after processing, such as multiple extrusions, signifies that the antioxidant has effectively prevented polymer chain scission or cross-linking.
| Antioxidant | Concentration (wt%) | MFI (g/10 min) after 1st Extrusion | MFI (g/10 min) after 5th Extrusion |
| Control (No Antioxidant) | - | 4.5 | 12.8 |
| This compound (TTBP) | 0.1 | 4.2 | 6.5 |
| Irganox 1010 | 0.1 | 4.1 | 5.2 |
| Irganox 1076 | 0.1 | 4.3 | 5.8 |
Note: Data is representative for polypropylene (B1209903) (PP) and a lower change in MFI indicates better stabilization.
Yellowness Index (YI)
The Yellowness Index quantifies the change in color of a polymer from clear or white to yellow upon exposure to factors like UV light and heat. A lower YI value indicates better color stability.[2]
| Antioxidant | Concentration (wt%) | Initial Yellowness Index | Yellowness Index after 500h UV Exposure |
| Control (No Antioxidant) | - | 2.5 | 15.2 |
| This compound (TTBP) | 0.2 | 2.8 | 8.1 |
| BHT | 0.2 | 3.1 | 9.5 |
| Irganox 1010 | 0.2 | 2.6 | 6.8 |
Note: Data is representative for polyvinyl chloride (PVC).
Experimental Protocols
Standardized testing methodologies are crucial for the reproducible and comparable evaluation of antioxidant performance.
Oxidative Induction Time (OIT) Measurement
Standard: ASTM D3895 or ISO 11357-6[3]
Apparatus: Differential Scanning Calorimeter (DSC)[3]
Procedure:
-
A small sample (5-10 mg) of the polymer is placed in an open aluminum DSC pan.[3]
-
The sample is heated to a specified isothermal temperature (e.g., 200°C for polyolefins) at a heating rate of 20°C/min under an inert nitrogen atmosphere.[3]
-
Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen at the same flow rate.[3]
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[3]
Melt Flow Index (MFI) Test
Standard: ASTM D1238 or ISO 1133[3]
Apparatus: Extrusion plastometer (MFI tester)[3]
Procedure:
-
The MFI tester barrel is set to the appropriate temperature for the polymer type (e.g., 230°C for polypropylene).[3]
-
A specified mass of the polymer (typically 3-8 grams) is loaded into the heated barrel.[3]
-
After a specified pre-heating time, a standard weight is placed on the piston to extrude the molten polymer through a die of a specific diameter.
-
The extrudate is collected for a set period, and the MFI is calculated in grams per 10 minutes.
Yellowness Index (YI) Measurement
Standard: ASTM E313[2]
Apparatus: Spectrophotometer or colorimeter[2]
Procedure:
-
The instrument is calibrated using a standard white tile.
-
The polymer sample, in the form of a plaque or film, is placed in the specimen holder.
-
The spectrophotometer measures the tristimulus values (X, Y, Z) of the sample.
-
The Yellowness Index is calculated from these values using a standard formula. Multiple readings are typically averaged for accuracy.
Visualizing the Workflow and Logic
To better understand the evaluation process and the underlying mechanism, the following diagrams are provided.
Caption: Experimental workflow for evaluating antioxidant performance.
Caption: Free-radical scavenging mechanism of TTBP.
Conclusion
This compound is an effective antioxidant for a range of polymer matrices, offering good thermal stability and color protection. While higher molecular weight hindered phenols like Irganox 1010 may exhibit superior performance in demanding applications requiring long-term thermal stability, TTBP provides a balanced performance profile. The optimal choice of antioxidant will ultimately depend on the specific polymer, processing conditions, end-use application requirements, and cost considerations. This guide provides the foundational data and methodologies to aid in this critical selection process.
References
A Comparative Toxicological Analysis of 2,4,6-Tri-tert-butylphenol and 2,4-di-tert-butylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the toxicological profiles of two industrially relevant alkylated phenols: 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) and 2,4-di-tert-butylphenol (B135424) (2,4-DTBP). Both compounds are used as antioxidants and intermediates in the chemical industry, leading to potential human and environmental exposure. Understanding their distinct toxicological properties is crucial for risk assessment and the development of safer alternatives.
Executive Summary
While both 2,4,6-TTBP and 2,4-DTBP are substituted phenols, their toxicological profiles exhibit notable differences. 2,4-DTBP has been more extensively studied, with data indicating moderate acute toxicity and some evidence of endocrine disruption and in vitro genotoxicity. In contrast, 2,4,6-TTBP is characterized by its persistence, bioaccumulation, and toxicity (PBT), with significant concerns regarding its reproductive toxicity, leading to its classification as a Substance of Very High Concern (SVHC) under REACH. This guide summarizes the available experimental data to facilitate a clear comparison of their toxicological endpoints.
Comparative Toxicity Data
The following table summarizes the key quantitative toxicological data for this compound and 2,4-di-tert-butylphenol.
| Toxicological Endpoint | This compound | 2,4-di-tert-butylphenol |
| Acute Oral Toxicity (LD50) | 1670 mg/kg (rat)[1][2] | ~2000 mg/kg (male rat), 1762.4 mg/kg (female rat) |
| Genotoxicity | ||
| Bacterial Reverse Mutation Assay (Ames Test) | No publicly available data | Negative in Salmonella typhimurium and Escherichia coli |
| In Vitro Chromosomal Aberration | No publicly available data | Positive in Chinese Hamster Lung (CHL/IU) cells with metabolic activation |
| Carcinogenicity | No neoplastic responses observed in a 24-month rat study.[3] | No evidence of carcinogenicity suggested for the category of di- and tri-substituted mixed alkylphenols. |
| Reproductive & Developmental Toxicity | Classified as toxic for reproduction (SVHC). | Evidence of reproductive and developmental toxicity in zebrafish and mice.[4][5][6] |
| Endocrine Disruption | Predicted to activate RXRα. | Antagonistic effects on human estrogen receptor α (ERα) and androgen receptor (AR).[7] Activates the peroxisome proliferator-activated receptor γ (PPARγ)-retinoid X receptor (RXR) heterodimer by activating RXRα.[1][2][8][9] |
| Other Notable Toxicological Data | Persistent, Bioaccumulative, and Toxic (PBT) substance.[10] | Evidence of liver and kidney toxicity in repeated-dose oral studies in rats. |
Key Toxicological Mechanisms and Signaling Pathways
A significant area of concern for both compounds is their potential to act as endocrine-disrupting chemicals (EDCs). 2,4-di-tert-butylphenol has been shown to interact with nuclear receptors, specifically the peroxisome proliferator-activated receptor γ (PPARγ) and the retinoid X receptor (RXR).
Studies have demonstrated that 2,4-DTBP can activate the RXRα subunit of the PPARγ/RXRα heterodimer.[1][2][8][9] This activation can lead to increased expression of adipogenic marker genes and promote lipid accumulation, suggesting a potential role as an obesogen.[1][2][8][9] While direct experimental data is limited for 2,4,6-TTBP, predictive studies suggest it may also activate RXRα.[11]
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to support the interpretation of the presented data and facilitate further research.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The assay determines if the test chemical can cause a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium.
Detailed Protocol:
-
Strain Preparation: Cultures of the selected bacterial strains are grown overnight in a nutrient-rich broth.
-
Metabolic Activation: For tests including metabolic activation, a rat liver homogenate (S9 fraction) is prepared and mixed with cofactors to create the S9 mix.
-
Exposure: The test compound, bacterial culture, and either the S9 mix or a buffer (for non-activation tests) are combined in a test tube.
-
Plating: The mixture is added to molten top agar and poured onto the surface of a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48 to 72 hours.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to grow) on each plate is counted.
-
Data Analysis: The number of revertant colonies on the test plates is compared to the number on the negative (solvent) control and positive control plates. A significant, dose-dependent increase in revertant colonies indicates a mutagenic effect.
In Vitro Mammalian Cell Micronucleus Test
This assay is used to detect genotoxic damage in mammalian cells by identifying the presence of micronuclei in the cytoplasm of interphase cells. Micronuclei are small, membrane-bound DNA fragments that are not incorporated into the main nucleus during cell division. They can result from chromosome breakage (clastogenicity) or whole chromosome loss (aneugenicity).
Detailed Protocol:
-
Cell Culture: A suitable mammalian cell line (e.g., Chinese Hamster Lung cells, human lymphocytes) is cultured under appropriate conditions.
-
Exposure: The cells are treated with various concentrations of the test substance, with and without metabolic activation (S9 mix), for a short (e.g., 3-6 hours) or long (e.g., 24 hours) exposure period.
-
Recovery: After exposure, the cells are washed and incubated in fresh medium to allow for cell division and the expression of micronuclei. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells which are easier to score for micronuclei.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide).
-
Scoring: The frequency of micronucleated cells is determined by microscopic or flow cytometric analysis of a large population of cells (typically at least 2000 cells per concentration).
-
Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to that in the negative and positive control cultures. A statistically significant, dose-dependent increase in micronucleated cells indicates genotoxic potential.
Conclusion
The available toxicological data reveal distinct profiles for this compound and 2,4-di-tert-butylphenol. 2,4-DTBP demonstrates a potential for endocrine disruption through the activation of the PPARγ/RXRα pathway and has shown some evidence of in vitro genotoxicity. In contrast, the primary concerns for 2,4,6-TTBP are its environmental persistence, high bioaccumulation potential, and its classification as a reproductive toxicant. A significant data gap exists for the genotoxicity of 2,4,6-TTBP, which warrants further investigation to provide a more complete risk assessment. For researchers and drug development professionals, this comparative analysis underscores the importance of considering the specific substitution patterns of alkylated phenols, as they can significantly influence their toxicological properties. This information is critical for the selection of safer alternatives and for guiding future toxicological studies.
References
- 1. Evaluation of genotoxicity of Trois through Ames and in vitro chromosomal aberration tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Micronucleus test - Wikipedia [en.wikipedia.org]
- 5. nihs.go.jp [nihs.go.jp]
- 6. x-cellr8.com [x-cellr8.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. criver.com [criver.com]
- 9. criver.com [criver.com]
- 10. chemview.epa.gov [chemview.epa.gov]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
The Synergistic Power of 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) in Polymer Stabilization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and formulation, achieving long-term stability against thermo-oxidative degradation is paramount. While 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) is a potent primary antioxidant, its efficacy can be significantly amplified through synergistic combinations with other stabilizers. This guide provides an objective comparison of the performance of 2,4,6-TTBP in conjunction with other classes of stabilizers, supported by experimental data and detailed methodologies.
Executive Summary
2,4,6-TTBP, a sterically hindered phenolic antioxidant, functions as a highly effective radical scavenger, crucial for protecting polymers like polyolefins and elastomers from degradation during high-temperature processing and throughout their service life.[1][2] Its performance is notably enhanced when used in combination with secondary antioxidants, such as phosphites, and in concert with light stabilizers like Hindered Amine Light Stabilizers (HALS).
Synergistic Mechanisms of Action
The enhanced performance of 2,4,6-TTBP in stabilizer blends stems from complementary and regenerative antioxidant cycles.
2,4,6-TTBP with Phosphite (B83602) Stabilizers
Phosphite stabilizers act as secondary antioxidants that decompose hydroperoxides, which are formed during the primary antioxidant action of phenolic compounds like 2,4,6-TTBP. The key synergistic interaction lies in the ability of the phosphite to regenerate the primary phenolic antioxidant from its oxidized quinone form, thereby extending its effective lifetime.[3][4] This dual-action approach of radical scavenging by the phenol (B47542) and hydroperoxide decomposition and regeneration by the phosphite provides a robust defense against polymer degradation.[5]
Figure 1. Synergistic antioxidant mechanism of 2,4,6-TTBP and a phosphite stabilizer.
2,4,6-TTBP with Hindered Amine Light Stabilizers (HALS)
HALS are highly effective light stabilizers that do not absorb UV radiation but act as radical scavengers through a regenerative cycle known as the Denisov cycle.[6] While phenolic antioxidants like 2,4,6-TTBP provide primary protection against thermal degradation during processing, HALS offer long-term protection against photo-oxidation. The synergy arises from their complementary roles in mitigating different degradation pathways initiated by heat and light. It is common practice to combine HALS with UV absorbers for optimal protection.[7]
Comparative Performance Data
The following tables present a comparison of the performance of a standard phenolic antioxidant (Irganox 1010, as a proxy for 2,4,6-TTBP) alone and in combination with a phosphonite secondary stabilizer (P-EPQ) in an isotactic polypropylene (B1209903) (iPP) matrix. The data illustrates the significant synergistic effect on key stability indicators.[8]
Table 1: Melt Volume Flow Rate (MVR) and Yellowness Index (YI) after Multiple Extrusions
| Stabilizer System | MVR (g/10 min) after 5th Extrusion | Yellowness Index (YI) after 5th Extrusion |
| Pure iPP | 100% (Reference) | 100% (Reference) |
| Irganox 1010 / P-EPQ (6/4 mass ratio) | 19.8% | 79.9% |
Table 2: Oxidation Induction Time (OIT)
| Stabilizer System | OIT at 180°C (minutes) |
| Pure iPP | 0.8 |
| Irganox 1010 / P-EPQ (6/4 mass ratio) | 74.8 |
The data clearly demonstrates that the combination of a phenolic primary antioxidant and a phosphonite secondary stabilizer leads to a dramatic improvement in the stability of polypropylene, as evidenced by a significantly lower MVR and YI, and a substantial increase in OIT.[8]
Experimental Protocols
The following are summaries of the standard experimental protocols used to generate the comparative data.
Melt Volume Flow Rate (MVR) - ASTM D1238
This test method determines the rate of extrusion of molten thermoplastic resins through a die of a specified length and diameter under prescribed conditions of temperature and load.[9][10]
Figure 2. Experimental workflow for Melt Volume Flow Rate (MVR) testing.
-
Apparatus: An extrusion plastometer (melt flow indexer).
-
Procedure:
-
A small amount of the polymer sample (typically 7 grams) is loaded into the heated barrel of the apparatus at a temperature specific to the material.[11]
-
A specified weight is applied to a plunger, forcing the molten polymer through a standardized die.[11]
-
The extrudate is collected over a set period.
-
The collected extrudate is weighed, and the MVR is calculated in grams per 10 minutes.[11]
-
-
Significance: A lower MVR indicates a higher molecular weight and less degradation of the polymer.
Yellowness Index (YI) - ASTM E313
This test method provides a numerical value that describes the change in color of a sample from clear or white toward yellow.[12][13]
-
Apparatus: A spectrophotometer or colorimeter.
-
Procedure:
-
The instrument is calibrated using a standard white reference.
-
The test sample is placed in the specimen holder.
-
The spectrophotometer measures the tristimulus values (X, Y, Z) of the sample.
-
The Yellowness Index is calculated from these values using a standard formula.
-
-
Significance: A lower YI indicates better color stability and less degradation of the polymer.
Oxidation Induction Time (OIT) - ASTM D3895
This test method determines the time to the onset of oxidative decomposition of a material in an oxygen atmosphere at a specified temperature using a differential scanning calorimeter (DSC).[3]
Figure 3. Experimental workflow for Oxidation Induction Time (OIT) testing.
-
Apparatus: A differential scanning calorimeter (DSC).
-
Procedure:
-
A small sample of the material is placed in an aluminum pan within the DSC cell.
-
The sample is heated to a specified isothermal temperature under an inert nitrogen atmosphere.
-
Once the temperature stabilizes, the atmosphere is switched to oxygen.
-
The time from the introduction of oxygen until the onset of the exothermic oxidation peak is measured as the OIT.[5]
-
-
Significance: A longer OIT indicates a higher level of stabilization and greater resistance to thermo-oxidative degradation.[5]
Conclusion
The synergistic combination of 2,4,6-TTBP with other stabilizers, particularly phosphites, offers a highly effective strategy for enhancing the thermal and oxidative stability of a wide range of polymers. By understanding the underlying mechanisms and utilizing standardized testing protocols, researchers and formulation scientists can optimize stabilizer packages to achieve superior product performance and longevity. The presented data, while using a proxy for 2,4,6-TTBP, strongly supports the significant benefits of a synergistic approach to polymer stabilization. Further research to generate specific quantitative data for 2,4,6-TTBP in various polymer systems would be of great value to the industry.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic effect of UV, thermal, and chemical treatment on biological degradation of low-density polyethylene (LDPE) by Thermomyces lanuginosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Federal Register :: 2,4,6-tris(tert-butyl)phenol (2,4,6-TTBP); Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h) [federalregister.gov]
- 11. This compound | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Safety assessment for Tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168) used as an antioxidant and stabilizer in food contact applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2,4,6-三叔丁基苯酚 98% | Sigma-Aldrich [sigmaaldrich.com]
2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) in Fuel Stability: A Head-to-Head Comparison with Other Phenolic Antioxidants
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) as a fuel antioxidant, compared with other common alternatives, supported by available experimental data and standardized testing protocols.
The stability of fuels is a critical factor in ensuring efficient and reliable engine performance. Over time, exposure to oxygen and heat can lead to the degradation of fuel, resulting in the formation of gums, sludge, and other harmful deposits. Antioxidants are essential additives that inhibit these oxidative processes, thereby extending the storage life of fuels and maintaining their quality. Among the various classes of antioxidants, hindered phenols are widely utilized for their efficacy. This guide provides a head-to-head comparison of this compound (2,4,6-TTBP) with other common phenolic antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-butylhydroquinone (TBHQ) in the context of fuel stability.
The Role of 2,4,6-TTBP as a Fuel Antioxidant
2,4,6-TTBP is a sterically hindered phenolic antioxidant. Its molecular structure, featuring bulky tert-butyl groups at the 2, 4, and 6 positions of the phenol (B47542) ring, is key to its function. This steric hindrance allows it to efficiently donate a hydrogen atom to peroxy radicals, which are key intermediates in the auto-oxidation chain reaction of hydrocarbons in fuel. By neutralizing these radicals, 2,4,6-TTBP effectively terminates the oxidation cascade, preventing the formation of undesirable gums and sludge that can lead to engine fouling and reduced fuel efficiency. It is used in gasoline, diesel, and aviation fuels at concentrations typically ranging from 5 to 50 parts per million (ppm).[1]
Quantitative Performance Comparison of Phenolic Antioxidants
While direct, publicly available head-to-head quantitative data for 2,4,6-TTBP in standardized fuel stability tests is limited, we can compare its expected performance with other well-studied phenolic antioxidants based on data from various studies. The following table summarizes the performance of BHA, BHT, and TBHQ in biodiesel fuel, which provides a relevant benchmark for their relative effectiveness. The primary metric for comparison is the induction period, determined by the Rancimat method (EN 14112), which is a common test for biodiesel stability. A longer induction period indicates greater oxidative stability.
| Antioxidant | Fuel Type | Concentration (ppm) | Test Method | Induction Period (hours) | Efficacy Ranking |
| No Antioxidant | Biodiesel | 0 | EN 14112 | < 3.0 | - |
| BHT (Butylated Hydroxytoluene) | Biodiesel | 1000 | EN 14112 | 11.0 | Good |
| BHA (Butylated Hydroxyanisole) | Biodiesel | 1000 | EN 14112 | 24.8 | Better |
| TBHQ (Tert-butylhydroquinone) | Biodiesel | 1000 | EN 14112 | 38.7 | Best |
Note on 2,4,6-TTBP: Although specific induction period data for 2,4,6-TTBP is not available in the reviewed literature for a direct comparison in this table, its highly hindered phenolic structure suggests a high level of antioxidant activity, comparable to or potentially exceeding that of BHT and BHA. Regulatory and industry documents confirm its widespread use and effectiveness in various fuel types, including gasoline and jet fuel.[1][2]
Experimental Protocols for Fuel Stability Testing
The stability of fuels is assessed using standardized test methods developed by organizations such as ASTM International. Two of the most common methods for evaluating the oxidative stability of gasoline and distillate fuels are ASTM D525 and ASTM D2274, respectively.
ASTM D525: Standard Test Method for Oxidation Stability of Gasoline (Induction Period Method)
This method provides an indication of the tendency of gasoline to form gum in storage.
Objective: To determine the stability of gasoline under accelerated oxidation conditions.
Summary of Method: A sample of gasoline is placed in a pressure vessel and filled with oxygen at a pressure of 100 psi. The vessel is then heated in a water bath maintained at 100°C. The pressure inside the vessel is monitored over time. The induction period is the time elapsed from placing the vessel in the bath until a "break point" is reached, which is characterized by a sharp drop in pressure, indicating the onset of rapid oxidation.
Key Steps:
-
Sample Preparation: A 50 mL sample of gasoline is placed in a clean glass sample container.
-
Apparatus Assembly: The sample container is placed inside the pressure vessel. The vessel is sealed and purged with oxygen to remove air.
-
Pressurization: The vessel is filled with oxygen to a pressure of 690-705 kPa (100-102 psi) at 20-25°C.
-
Heating: The sealed pressure vessel is placed in a boiling water bath (98-102°C).
-
Data Collection: The pressure inside the vessel is recorded at regular intervals.
-
Determination of Induction Period: The induction period is the time, in minutes, from when the vessel is placed in the bath until the break point.
ASTM D2274: Standard Test Method for Oxidation Stability of Distillate Fuel Oil (Accelerated Method)
This method is used to estimate the storage stability of middle distillate fuels, such as diesel.
Objective: To measure the inherent stability of distillate fuels under specified oxidizing conditions.
Summary of Method: A 350 mL sample of filtered fuel is aged at 95°C for 16 hours while oxygen is bubbled through it at a rate of 3 L/h. After aging, the sample is cooled and filtered to determine the amount of filterable insolubles. The adherent insolubles are then removed from the test apparatus with a solvent, and the solvent is evaporated to determine their mass. The total insolubles (filterable + adherent) are reported in mg/100 mL.
Key Steps:
-
Sample Preparation: A 350 mL sample of fuel is filtered through a membrane filter.
-
Apparatus Setup: The filtered fuel is placed in a clean oxidation cell. An oxygen delivery tube is inserted.
-
Oxidation: The cell is immersed in a heating bath at 95°C, and oxygen is bubbled through the fuel at 3 L/h for 16 hours.
-
Cooling: The sample is cooled to room temperature in the dark.
-
Filtration: The aged sample is filtered through a pre-weighed filter membrane to collect the filterable insolubles.
-
Adherent Insolubles: The oxidation cell and oxygen delivery tube are rinsed with a trisolvent to collect the adherent insolubles. The solvent is then evaporated.
-
Quantification: The mass of both filterable and adherent insolubles is determined gravimetrically.
-
Reporting: The total insolubles are reported as the sum of the filterable and adherent insolubles in mg/100 mL.
Concluding Summary
In comparison, other phenolic antioxidants such as BHT, BHA, and TBHQ have been quantitatively evaluated, with TBHQ generally showing the highest efficacy in biodiesel, followed by BHA and then BHT. The choice of antioxidant will ultimately depend on the specific fuel type, storage conditions, and regulatory requirements. The standardized test methods, ASTM D525 for gasoline and ASTM D2274 for distillate fuels, provide robust frameworks for evaluating and comparing the performance of these critical fuel additives.
References
The Enduring Guardian: A Comparative Guide to the Stability of Phenoxy Radicals from Tert-butylated Phenols
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the stability of phenoxy radicals derived from various tert-butylated phenols is paramount for the rational design of antioxidants and stabilizers. This guide provides a comprehensive comparison of the relative stability of these radicals, supported by experimental data, to aid in the selection of the most appropriate phenolic compound for a given application.
The antioxidant prowess of tert-butylated phenols lies in their ability to donate a hydrogen atom from their hydroxyl group to neutralize reactive free radicals. This process generates a phenoxy radical, and the stability of this newly formed radical is a critical determinant of the antioxidant's overall efficacy. A more stable phenoxy radical is less likely to initiate new radical chain reactions, thereby enhancing its protective capacity. The number and position of the bulky tert-butyl groups on the phenol (B47542) ring profoundly influence this stability through a combination of steric hindrance and electronic effects.
Quantitative Comparison of Phenoxy Radical Stability
The stability of phenoxy radicals can be assessed through various experimental and theoretical parameters. Two key indicators are the O-H Bond Dissociation Energy (BDE) and the IC50 value obtained from radical scavenging assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
A lower BDE signifies a weaker O-H bond, indicating that the phenol can more readily donate its hydrogen atom to a radical. This ease of donation is directly linked to the stability of the resulting phenoxy radical; the more stable the radical, the lower the energy required to form it.
The DPPH assay provides a measure of the radical scavenging activity of a compound. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity, which is often correlated with greater phenoxy radical stability.
Below is a summary of these quantitative parameters for a range of tert-butylated phenols.
Table 1: O-H Bond Dissociation Energies (BDE) of Tert-butylated Phenols
| Compound | BDE (kcal/mol) |
| Phenol | 88.5 |
| 2-tert-butylphenol | 83.8 |
| 4-tert-butylphenol | 84.8 |
| 2,4-di-tert-butylphenol | 81.0 |
| 2,6-di-tert-butylphenol (B90309) | 81.3 |
| 2,4,6-tri-tert-butylphenol | 78.0 |
Note: BDE values are indicative and can vary slightly based on the experimental or computational method used.
Table 2: DPPH Radical Scavenging Activity (IC50) of Tert-butylated Phenols
| Compound | IC50 (µg/mL) |
| 2,4-di-tert-butylphenol | 253.76 ± 24.67[1] |
| Butylated Hydroxytoluene (BHT) (2,6-di-tert-butyl-4-methylphenol) | 19.8 |
| 2,6-di-tert-butylphenol | TEAC of 0.75 ± 0.20[2] |
Note: A direct IC50 value for 2,6-di-tert-butylphenol was not available in the reviewed literature. However, its Trolox Equivalent Antioxidant Capacity (TEAC) of 0.75 suggests significant antioxidant activity.[2] A lower IC50 value indicates greater antioxidant activity.
From the data, a clear trend emerges: increasing the number of tert-butyl groups, particularly at the ortho positions (2 and 6), generally leads to a lower O-H bond dissociation energy and, consequently, a more stable phenoxy radical. The steric hindrance provided by the bulky tert-butyl groups shields the radical center on the oxygen atom, preventing it from participating in further reactions. Furthermore, the electron-donating nature of the alkyl groups helps to delocalize the unpaired electron, further enhancing stability.
Experimental Protocols
Determination of O-H Bond Dissociation Energy (BDE) via EPR Spectroscopy
Principle: Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying species with unpaired electrons, such as phenoxy radicals. The BDE of a phenol can be determined by studying the equilibrium between two different phenols and their corresponding phenoxy radicals. By measuring the relative concentrations of the two radicals at equilibrium using EPR, the equilibrium constant (K_eq) can be determined. This, in turn, allows for the calculation of the difference in BDE between the two phenols.
Experimental Workflow:
Caption: Workflow for BDE determination using EPR.
Detailed Steps:
-
Sample Preparation: Solutions of the two phenols (the one under investigation and a reference compound with a known BDE) and a radical initiator, such as di-tert-butyl peroxide, are prepared in a suitable solvent.
-
Radical Generation: The mixture is placed in an EPR tube and irradiated with UV light to generate tert-butoxy (B1229062) radicals from the peroxide. These radicals then abstract a hydrogen atom from the phenols to create phenoxy radicals.
-
Equilibration: The system is allowed to reach equilibrium, where the forward and reverse hydrogen atom transfer reactions between the two phenols and their corresponding radicals occur at equal rates.
-
EPR Measurement: The EPR spectrum of the mixture at equilibrium is recorded.
-
Data Analysis: The signals corresponding to the two different phenoxy radicals are integrated to determine their relative concentrations.
-
Calculation: The equilibrium constant (K_eq) is calculated from the concentrations of the radicals and the initial concentrations of the phenols. The difference in BDE between the two phenols can then be determined using the relationship: ΔG = -RTln(K_eq) ≈ ΔH = ΔBDE.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is a colorimetric method used to evaluate the antioxidant activity of a compound. DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, which is yellow. The degree of color change, measured by the decrease in absorbance at a specific wavelength (typically 517 nm), is proportional to the radical scavenging activity of the antioxidant.
Experimental Workflow:
References
A Comparative Benchmark Analysis of 2,4,6-Tri-tert-butylphenol Against Novel Antioxidant Compounds
In the continuous quest for more effective and safer antioxidant compounds, 2,4,6-Tri-tert-butylphenol (2,4,6-TTBP) has long served as a benchmark due to its high efficacy as a radical scavenger. This guide provides an objective comparison of the performance of 2,4,6-TTBP against a selection of novel and related antioxidant compounds, supported by experimental data from various studies. The information is intended for researchers, scientists, and professionals in drug development to aid in the evaluation and selection of antioxidant candidates.
Quantitative Performance Comparison
The antioxidant capacity of phenolic compounds is frequently evaluated by their ability to scavenge stable free radicals in vitro. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an antioxidant required to decrease the initial concentration of a radical by 50%. A lower IC50 value indicates a higher antioxidant potency.
The following tables summarize the available quantitative data for 2,4,6-TTBP and a closely related, less sterically hindered phenol, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), which serves as a pertinent comparator. Data for other novel hindered phenolic compounds are often qualitative or not directly comparable due to variations in experimental conditions.
Table 1: In Vitro Antioxidant Activity (IC50 Values)
| Antioxidant Assay | This compound (2,4,6-TTBP) | 2,4-Di-tert-butylphenol (2,4-DTBP) | Standard Reference |
| DPPH Radical Scavenging | Data not available in direct comparative studies | 60 µg/mL | Ascorbic Acid: ~5 µg/mL |
| ABTS Radical Scavenging | Data not available in direct comparative studies | 17 µg/mL | Trolox: ~3 µg/mL |
Note: The IC50 values for 2,4-DTBP are compiled from various studies and are not from a direct side-by-side comparison with 2,4,6-TTBP in a single study. The absence of readily available IC50 values for 2,4,6-TTBP in standard DPPH and ABTS assays in the reviewed literature highlights a gap in direct comparative research.
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.
-
Preparation of Test Solutions: A series of concentrations of the test compound (e.g., 2,4-DTBP) and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent.
-
Reaction: An equal volume of the DPPH solution is added to each concentration of the test and standard solutions.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance is measured at 517 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the test compound or standard is added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a set time (typically 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation of Inhibition: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from the concentration-response curve.
Signaling Pathways and Mechanisms of Action
The antioxidant effects of phenolic compounds are not limited to direct radical scavenging. They can also modulate intracellular signaling pathways involved in cellular stress responses.
Nrf2 Signaling Pathway
Many phenolic antioxidants exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription.
Retinoid X Receptor (RXR) Activation
Recent studies have revealed that 2,4,6-TTBP is a potent agonist of the Retinoid X Receptor (RXR).[4][5][6] RXR is a nuclear receptor that forms heterodimers with other nuclear receptors, such as PPAR, LXR, and the Thyroid Hormone Receptor (TR), to regulate the transcription of a wide array of genes involved in metabolism, development, and cell differentiation.[7][8] The activation of RXR by compounds like 2,4,6-TTBP can have significant biological effects, which is an important consideration in drug development.
References
- 1. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary phenolic-type Nrf2-activators: implications in the control of toxin-induced hepatic disorders - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in silico to in vivo approach identifies retinoid-X receptor activating tert-butylphenols used in food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Widely used plastic chemicals activate retinoid-X-receptor, scientists find | Food Packaging Forum [foodpackagingforum.org]
- 7. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4,6-Tri-tert-butylphenol: A Guide for Laboratory Professionals
For immediate reference, 2,4,6-Tri-tert-butylphenol and its containers must be disposed of as hazardous waste. This compound is recognized for being very toxic to aquatic life with long-lasting effects.[1] Adherence to local, regional, and national hazardous waste regulations is mandatory to ensure complete and accurate classification and disposal.[1]
I. Pre-Disposal and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including gloves, and eye and face protection.[2][3] All handling of this compound, including preparation for disposal, should occur in a well-ventilated area, preferably within a chemical fume hood.[4]
II. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
-
Segregation and Collection:
-
Labeling of Waste Containers:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".[5]
-
Include any other components of the waste mixture.
-
Ensure the label is legible and securely affixed to the container.
-
-
Storage of Waste:
-
Store the sealed hazardous waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.
-
Keep the container tightly closed when not in use.[7]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents, bases, acid chlorides, and acid anhydrides.[1][8]
-
-
Arranging for Disposal:
-
Dispose of the contents and container through an approved waste disposal plant.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
III. Spill Management
In the event of a spill, the following procedures should be enacted immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[7][9]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains or groundwater systems.[1][7]
-
Clean-up:
-
For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal, avoiding dust formation.[1][7]
-
For liquid spills, absorb the material with vermiculite, dry sand, or another non-combustible absorbent material and place it into a sealed container for disposal.[6]
-
-
Decontamination: Wash the spill area thoroughly after the material has been collected.
-
Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste following the procedures outlined above.
IV. Quantitative Data and Hazard Information
The following table summarizes key quantitative and hazard information for this compound.
| Property | Value | Reference |
| CAS Number | 732-26-3 | [1][7] |
| Molecular Formula | C18H30O | [3][7] |
| Molecular Weight | 262.42 g/mol | [3] |
| Hazard Class | GHS Classification: Acute Tox. 4, Skin Sens. 1, Repr. 1B, STOT RE 2 | [3] |
| Hazard Statements | H302, H317, H360D, H373, H400, H410 | Harmful if swallowed, May cause an allergic skin reaction, May damage the unborn child, May cause damage to organs through prolonged or repeated exposure, Very toxic to aquatic life, Very toxic to aquatic life with long lasting effects. |
| Disposal Consideration | Dispose of as hazardous waste. | [1][4][6] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 732-26-3 Name: this compound [xixisys.com]
- 3. fishersci.es [fishersci.es]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound | C18H30O | CID 12902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. nj.gov [nj.gov]
Personal protective equipment for handling 2,4,6-Tri-tert-butylphenol
Essential Safety and Handling Guide for 2,4,6-Tri-tert-butylphenol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 732-26-3). Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| Appearance | Orange powder[1] |
| Molecular Formula | C18H30O[2] |
| Molecular Weight | 262.42 g/mol [2] |
| Melting Point | 125-130 °C[3] |
| Boiling Point | 277 °C[1][3] |
| Density | 0.919 g/cm³ (at 20 °C)[1] |
| Solubility in Water | Insoluble[1] |
Hazard Identification and Classification
This compound is classified with significant health and environmental hazards.[2][4]
| Hazard Classification | Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][4][5] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[2][4][5] |
| Reproductive Toxicity | H360D | May damage the unborn child.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure.[2] |
| Hazardous to the Aquatic Environment (Acute) | H400 | Very toxic to aquatic life.[2] |
| Hazardous to the Aquatic Environment (Chronic) | H410 | Very toxic to aquatic life with long lasting effects.[2][6] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is critical.
Engineering Controls and Handling Procedures
Engineering Controls:
-
Handle in a well-ventilated place, preferably within a chemical fume hood to minimize inhalation of dust.[4]
-
Ensure emergency exits and risk-elimination areas are readily accessible.[4]
Handling Protocol:
-
Obtain Special Instructions: Before use, read and understand all safety precautions.[2][6]
-
Avoid Dust Formation: Minimize dust generation and accumulation during handling.[1][7]
-
Prevent Contact: Avoid contact with eyes, skin, and clothing.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke in work areas.[2][4] Wash hands and any exposed skin thoroughly after handling and before breaks.[4][6]
-
Contaminated Clothing: Remove and wash contaminated clothing and gloves before reuse.[2][4] Contaminated work clothing should not be allowed out of the workplace.[4][5]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is mandatory to prevent exposure.
| Body Part | Protection | Specification |
| Eyes/Face | Safety Goggles/Face Shield | Wear tightly fitting safety goggles with side-shields or a face shield.[4] Must conform to EN166 (EU) or NIOSH (US) standards.[4] |
| Skin/Hands | Protective Gloves | Handle with chemical-impermeable gloves (e.g., Nitrile).[8][9] Inspect gloves before use.[10] |
| Body | Protective Clothing | Wear appropriate protective clothing, such as a lab coat or a chemical-resistant slicker suit, to prevent skin exposure.[1][4][9] |
| Respiratory | Respirator | Use a NIOSH-approved N95 dust mask or equivalent respirator if dust is generated or ventilation is inadequate.[1][3] |
Storage Requirements
-
Keep in a dry, cool, and well-ventilated area.[2]
-
Store locked up and away from incompatible materials such as oxidizing agents, bases, acid chlorides, acid anhydrides, brass, and copper.[1][4][6]
Emergency Procedures
Immediate and appropriate response to exposure or spills is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Do not allow the victim to rub or close their eyes.[1] Seek immediate medical attention.[1][2] |
| Skin Contact | Take off immediately all contaminated clothing.[4] Wash off with plenty of soap and water for at least 15 minutes.[1][2] If skin irritation or a rash occurs, get medical advice/attention.[4][6] |
| Ingestion | Rinse mouth with water.[1][4] Do NOT induce vomiting.[1][2] Call a POISON CENTER or doctor if you feel unwell.[2][6] |
| Inhalation | Move the person into fresh air.[4][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1][4] Get medical attention if symptoms occur.[6] |
Accidental Release Measures (Spill Response)
-
Evacuate: Evacuate personnel to safe areas.[7]
-
Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or surface water.[2][7]
-
Use PPE: Wear appropriate personal protective equipment as outlined above.[7][8]
-
Clean-up: Vacuum or sweep up the material and place it into a suitable, labeled, and closed container for disposal.[1][6] Avoid generating dust.[1]
-
Collect Spillage: Spillage is very toxic to aquatic life and must be collected.[4][5]
Disposal Plan
-
Dispose of contents and containers to an approved waste disposal plant.[5][6]
-
Waste must be disposed of in accordance with all applicable local, regional, and national regulations for hazardous waste.[6][10]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.[10]
Procedural Workflow
Caption: Logical workflow for the safe handling, storage, and disposal of this compound.
References
- 1. This compound(732-26-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.es [fishersci.es]
- 3. This compound 98 732-26-3 [sigmaaldrich.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 732-26-3 Name: this compound [xixisys.com]
- 5. guidechem.com [guidechem.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. epa.gov [epa.gov]
- 9. Federal Register :: 2,4,6-tris(tert-butyl)phenol (2,4,6-TTBP); Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h) [federalregister.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
